(5-Methyl-1H-pyrazol-4-yl)boronic acid
Description
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXMOCKFGABUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NN=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273878 | |
| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071455-14-5 | |
| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071455-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (5-Methyl-1H-pyrazol-4-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Chemistry
Section 1: Introduction and Strategic Overview
In the landscape of modern organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic boronic acids have emerged as indispensable tools, primarily due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical examination of (5-Methyl-1H-pyrazol-4-yl)boronic acid, a reagent of increasing importance.
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The addition of a boronic acid moiety at the 4-position transforms the simple 5-methylpyrazole heterocycle into a potent synthetic intermediate. This guide will elucidate the core chemical properties, provide validated synthetic and application protocols, and discuss the critical handling considerations for this compound, offering researchers and drug development professionals a comprehensive resource for its effective utilization.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is typically a white to off-white solid. Its stability is a key consideration; like many boronic acids, it can be susceptible to dehydration to form boroxines (cyclic anhydrides) and requires proper storage to ensure reactivity.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1071455-14-5 | |
| Molecular Formula | C₄H₇BN₂O₂ | [3][4] |
| Molecular Weight | 125.92 g/mol | [3][4][5] |
| Appearance | White to light-colored powder/solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Freezer (-20°C to 2-8°C), under inert atmosphere | [3][7][8] |
Spectroscopic Signature
While specific spectra are lot-dependent, the following provides an expected spectroscopic profile for characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole C-H proton (typically downfield), a singlet for the methyl group protons, and a broad singlet corresponding to the B(OH)₂ protons, which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display distinct signals for the three pyrazole ring carbons and one for the methyl group. The carbon atom attached to the boron (ipso-carbon) may be difficult to observe due to quadrupolar relaxation.[9]
-
¹¹B NMR: The boron-11 NMR spectrum should exhibit a single, broad resonance in the range typical for trigonal boronic acids (δ 27-30 ppm), confirming the presence of the B(OH)₂ group.[9]
Section 3: Synthesis and Purification
The synthesis of pyrazole boronic acids generally relies on the regioselective functionalization of the pyrazole ring. A common and effective strategy involves a directed ortho-metalation (DoM) approach via lithiation, followed by quenching with a borate ester. This method provides a reliable pathway to the desired product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is a representative procedure adapted from general methods for pyrazole borylation.[10][11]
-
Reactor Preparation: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-methyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent quenching of the highly basic organolithium reagent by atmospheric moisture.
-
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is essential to control the exothermic lithiation reaction, prevent side reactions, and ensure regioselectivity.
-
-
Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture. The solution is then allowed to warm slowly to room temperature and stirred overnight.
-
Causality: The borate ester acts as the electrophilic boron source. Using a slight excess ensures complete consumption of the lithiated intermediate.
-
-
Hydrolysis (Work-up): The reaction is carefully quenched by the slow addition of 2M aqueous hydrochloric acid (HCl) until the pH is acidic (~pH 2-3). The mixture is stirred vigorously for 1-2 hours.
-
Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure this compound.
Section 4: Core Reactivity and Applications
The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[1][12]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
Reagent Preparation: To a reaction vessel (e.g., a Schlenk tube) is added the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[13][14]
-
Causality: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]
-
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1) are then added.
-
Causality: Degassing the solvents by sparging with an inert gas or freeze-pump-thaw cycles is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: The mixture is heated to the required temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Section 5: Safety, Handling, and Storage
Proper handling and storage are imperative to ensure user safety and maintain the chemical integrity of this compound. The compound is classified as hazardous.[15][16]
GHS Hazard Information
| Hazard Class | Hazard Statement | Pictogram | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | [15][16] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | [15][16] |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed | GHS07 | [5][8] |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 | [5][8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][15]
-
Personal Protective Equipment:
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry place.[7][15] Recommended storage is in a freezer.
-
Incompatibilities: Keep away from strong oxidizing agents.[15][16]
-
Stability: Boronic acids can undergo trimerization to form boroxines upon loss of water. Storing in a desiccator or under an inert atmosphere can prolong shelf life and ensure consistent reactivity.
Section 6: Conclusion
This compound stands as a valuable and versatile building block for synthetic and medicinal chemists. Its utility is firmly rooted in the strategic combination of a medicinally relevant pyrazole core with the synthetic power of the boronic acid functional group for Suzuki-Miyaura cross-coupling. By understanding its physicochemical properties, employing robust synthetic and coupling protocols, and adhering to strict safety and handling guidelines, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
Section 7: References
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). B-(5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Angene Chemical. (2023). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2023). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). (5-Methyl-1H-pyrazol-3-yl)boronic acid. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from --INVALID-LINK--
-
ResearchGate. (2008). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Cas Number Lookup. (n.d.). This compound molecular information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from --INVALID-LINK--
-
PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from --INVALID-LINK--
-
Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (Source URL could not be retrieved)
-
Santa Cruz Biotechnology. (n.d.). 5-Methyl-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1h-pyrazole-4-boronic acid(763120-58-7) 1 h nmr. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). (5-Methyl-1H-pyrazol-3-yl)boronic acid. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). (1-Methyl-1H-pyrazol-5-yl)-boronic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). (1-Methyl-1H-pyrazol-5-yl)-boronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (1-Methyl-1H-pyrazol-5-yl)-boronic acid. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from --INVALID-LINK--
References
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A Senior Application Scientist's Guide to (5-Methyl-1H-pyrazol-4-yl)boronic acid: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of (5-Methyl-1H-pyrazol-4-yl)boronic acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of groundbreaking pharmaceuticals. The strategic incorporation of a boronic acid moiety at the 4-position of 5-methyl-1H-pyrazole, yielding this compound (CAS Number: 1071455-14-5), provides a versatile and powerful building block for drug discovery and development professionals.
This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its application in the powerful Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my objective is to not only present established protocols but also to provide the rationale behind the experimental choices, ensuring a deeper understanding and successful implementation in your research endeavors.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1071455-14-5 | [2] |
| Molecular Formula | C4H7BN2O2 | [2] |
| Molecular Weight | 125.92 g/mol | [3] |
| Appearance | White to off-white solid | Commercially available |
| Storage | 2-8°C, under inert atmosphere | [3] |
Chemical Structure:
The structure of this compound features a pyrazole ring substituted with a methyl group at the 5-position and a boronic acid group at the 4-position. This specific arrangement of functional groups is key to its utility in organic synthesis.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound can be achieved through a variety of methods, with the choice of route often depending on the starting materials and desired scale. A common and effective approach involves the directed ortho-metalation of a protected pyrazole derivative, followed by borylation.
Recommended Synthetic Pathway:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
PART 1: Protection of the Pyrazole Nitrogen
-
Rationale: The acidic proton on the pyrazole nitrogen can interfere with the subsequent lithiation step. Therefore, protection with a suitable group such as tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) is crucial for regioselective borylation.
-
Procedure:
-
To a solution of 5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
After cessation of hydrogen evolution, add the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 5-methyl-1H-pyrazole.
-
PART 2: Directed Lithiation and Borylation
-
Rationale: The protecting group directs the deprotonation to the C4 position of the pyrazole ring. The resulting lithium species is a powerful nucleophile that readily reacts with an electrophilic boron source.
-
Procedure:
-
Dissolve the N-protected 5-methyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add triisopropyl borate (B(O-iPr)3, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
PART 3: Hydrolysis and Isolation
-
Rationale: Acidic workup hydrolyzes the boronate ester and removes the protecting group, yielding the desired boronic acid.
-
Procedure:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to afford pure this compound.
-
Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful application in synthesis.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the pyrazole C-H proton, a singlet for the methyl group, and a broad singlet for the boronic acid -OH protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrazole ring carbons and the methyl carbon.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids, typically showing a signal in the range of 28-33 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
Mechanism of the Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction:
Reaction: Coupling of this compound with an aryl halide (e.g., 4-bromotoluene).
Materials:
-
This compound (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
To a reaction vessel, add this compound, 4-bromotoluene, and the base.
-
Degas the solvent mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Conclusion and Future Outlook
This compound is a strategically important building block for researchers in drug discovery and materials science. Its ability to participate in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules containing the valuable 5-methyl-1H-pyrazol-4-yl moiety. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential. As the demand for novel therapeutics continues to grow, the importance of versatile and reliable building blocks like this compound will undoubtedly increase, paving the way for future innovations in medicine and beyond.
References
-
MySkinRecipes. (5-Methyl-1H-pyrazol-3-yl)boronic acid. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
National Institutes of Health. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]
Sources
Introduction: The Strategic Value of Pyrazole Boronic Acids in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of (5-Methyl-1H-pyrazol-4-yl)boronic acid
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and versatile biological interactions.[1][2] When functionalized with a boronic acid or its corresponding pinacol ester, the pyrazole ring is transformed into a powerful building block for drug development.[3][4][5] This dual functionality allows for the precise and efficient construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][6][7]
This compound, and its more commonly used pinacol ester, 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, are highly sought-after intermediates. Their utility lies in providing a stable, reliable handle for introducing the 5-methylpyrazole moiety into target molecules, a common feature in various kinase inhibitors and other therapeutic agents.[8][9] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic routes to this key intermediate, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis to inform strategic synthetic planning.
Strategic Overview of Synthetic Pathways
The synthesis of this compound pinacol ester can be approached from two principal directions: the functionalization of a pre-formed, halogenated pyrazole ring, or the direct, more atom-economical borylation of a C-H bond on the pyrazole core. A third, classical organometallic approach via lithiation is also viable but often presents greater challenges.
Caption: High-level overview of primary synthetic routes.
Route 1: Palladium-Catalyzed Borylation of 4-Halo-5-methyl-1H-pyrazole
This is a robust and widely employed method that relies on the foundational Suzuki-Miyaura cross-coupling chemistry. The strategy involves the synthesis of a 4-iodo or 4-bromo-5-methyl-1H-pyrazole precursor, which is then subjected to a palladium-catalyzed reaction with a diboron reagent.
Mechanistic Principle: The Miyaura Borylation Catalytic Cycle
The reaction is catalyzed by a Pd(0) species, which is typically generated in situ. The cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazole.
-
Transmetalation: A boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., potassium acetate), which activates the diboron reagent.
-
Reductive Elimination: The C-B bond is formed as the desired product is released, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle for Miyaura borylation.
Experimental Protocol
Step 1: Synthesis of 4-Iodo-5-methyl-1H-pyrazole The starting material, 5-methyl-1H-pyrazole, is readily available. Halogenation at the C4 position is a standard electrophilic substitution.[1][2]
-
To a stirred solution of 5-methyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add N-Iodosuccinimide (NIS) (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-iodo-5-methyl-1H-pyrazole.
Step 2: Palladium-Catalyzed Borylation This protocol is adapted from established procedures for the borylation of heteroaryl halides.[10]
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-5-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂Pin₂) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) as the catalyst.
-
Add anhydrous 1,4-dioxane (15 vol) as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the white, crystalline product.
| Parameter | Condition | Rationale |
| Precursor | 4-Iodo-5-methyl-1H-pyrazole | The C-I bond is more reactive towards oxidative addition than C-Br or C-Cl. |
| Catalyst | Pd(dppf)Cl₂ | dppf is a robust ligand that stabilizes the Pd center and promotes efficient catalysis. |
| Base | Potassium Acetate (KOAc) | A mild base sufficient to facilitate the transmetalation step without side reactions.[10] |
| Solvent | 1,4-Dioxane | A common aprotic solvent with a suitable boiling point for this transformation. |
| Temperature | 80-90 °C | Provides the necessary thermal energy for efficient catalytic turnover. |
| Typical Yield | 75-90% | This route is generally high-yielding and reliable. |
Table 1: Optimized conditions for Pd-catalyzed borylation.
Route 2: Direct Iridium-Catalyzed C-H Borylation
This modern approach offers significant advantages in terms of atom economy and step efficiency by avoiding the pre-functionalization (halogenation) of the pyrazole ring.[11] The reaction utilizes an iridium catalyst to directly convert a C-H bond at the 4-position into a C-B bond.
Mechanistic Principle and Regioselectivity
Iridium-catalyzed C-H borylation is a well-established method for functionalizing heteroarenes.[12][13] The regioselectivity is typically governed by steric factors. For pyrazoles, the reaction shows a strong preference for the C4 position. This is because the acidic N-H proton can react with the borylating agent to form a bulky N-Bpin species in situ. This group sterically hinders the C5 position, directing the iridium catalyst to the more accessible C4-H bond.[13]
Caption: The catalytic cycle for Ir-catalyzed C-H borylation.
Experimental Protocol
This protocol is based on leading literature for the direct borylation of heterocycles.[13][14]
-
In a glovebox, charge a dry Schlenk flask with 5-methyl-1H-pyrazole (1.0 eq) and bis(pinacolato)diboron (B₂Pin₂) (1.1 eq).
-
Add the iridium catalyst precursor, [Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)) (0.015 eq), and the ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq).
-
Remove the flask from the glovebox and add anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) (20 vol) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 16-24 hours.
-
Monitor the reaction by GC-MS or ¹H NMR of an aliquot.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can often be purified by direct filtration through a short plug of silica gel, eluting with a non-polar solvent to remove the catalyst, followed by a more polar solvent mixture (e.g., hexanes/ethyl acetate) to elute the product. Further purification can be achieved by recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | [Ir(cod)OMe]₂ / dtbpy | The standard and highly effective catalyst system for this transformation.[13] |
| Borylating Agent | B₂Pin₂ | The most common, stable, and effective diboron source. |
| Solvent | THF or CPME | Aprotic solvents that are compatible with the catalytic system. |
| Temperature | Room Temp to 50 °C | The reaction is often efficient even at room temperature, enhancing its practicality. |
| Typical Yield | 70-85% | Good yields are achievable, though may require careful optimization. |
Table 2: Optimized conditions for Ir-catalyzed C-H borylation.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the availability of starting materials, scalability, cost, and the need to avoid certain reagents or metals.
| Feature | Route 1: Miyaura Borylation | Route 2: C-H Borylation |
| Starting Material | 4-Halo-5-methyl-1H-pyrazole | 5-Methyl-1H-pyrazole |
| Number of Steps | 2 (Halogenation + Borylation) | 1 |
| Atom Economy | Lower (generates halide waste) | Higher |
| Catalyst | Palladium (Pd) | Iridium (Ir) |
| Robustness | Very high; well-established | High; sensitive to catalyst purity |
| Scalability | Excellent | Good, can be limited by catalyst cost |
| Key Advantage | Predictable and highly reliable | Step and atom-economical |
| Key Disadvantage | Requires an extra halogenation step | Higher cost of the iridium catalyst |
Table 3: Head-to-head comparison of the primary synthetic routes.
Conclusion and Outlook
The synthesis of this compound pinacol ester is a critical process for advancing drug discovery programs that utilize this valuable heterocyclic building block. Both the palladium-catalyzed borylation of a halo-pyrazole and the direct iridium-catalyzed C-H borylation represent highly effective and reliable strategies.
-
The Miyaura borylation route is a workhorse method, prized for its robustness and predictability, making it an excellent choice for large-scale synthesis where precursor availability is not a limitation.
-
The C-H borylation route embodies the principles of green chemistry, offering a more elegant and efficient pathway that avoids a separate halogenation step. It is particularly advantageous for rapid library synthesis and when minimizing synthetic steps is a priority.
Ultimately, the selection of a specific route will be guided by project-specific constraints and objectives. The detailed protocols and mechanistic insights provided in this guide equip researchers and process chemists with the necessary information to make informed decisions and successfully implement the synthesis of this key intermediate in their laboratories.
References
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020). Google Patents.
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Borylation of pyrazole and its derivatives. (n.d.). ResearchGate.
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Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (2019). Angewandte Chemie International Edition.
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CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (2022). Google Patents.
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Functional Group Directed C–H Borylation. (2014). Chemical Society Reviews.
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Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. (2021). Angewandte Chemie International Edition.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society.
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CN102558209A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (2012). Google Patents.
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Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
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1-Methyl-4-pyrazole boronic acid pinacol ester synthesis. (n.d.). ChemicalBook.
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2020). ResearchGate.
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Pyrazole-4-boronic acid pinacol ester. (n.d.). LookChem.
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Metal-Catalyzed Borylation via C-H activation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
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Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
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Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. (2021). Angewandte Chemie International Edition.
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(5-Methyl-1H-pyrazol-3-yl)boronic acid. (n.d.). MySkinRecipes.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules.
-
Borylation Directed Borylation of N-alkyl anilines using iodine activated pyrazaboles. (2023). Chemical Science.
-
Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. (2021). Angewandte Chemie International Edition.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules.
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1H-Pyrazole-4-boronic acid. (n.d.). Chem-Impex.
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Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2001). Chemistry of Heterocyclic Compounds.
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5-Methyl-1H-pyrazole-4-boronic acid, pinacol ester. (n.d.). Santa Cruz Biotechnology.
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This compound hydrochloride. (n.d.). BLD Pharm.
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Spectroscopic Characterization of (5-Methyl-1H-pyrazol-4-yl)boronic acid: A Technical Guide
This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize and validate the structure of (5-Methyl-1H-pyrazol-4-yl)boronic acid. As a key building block in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into data acquisition and interpretation.
Introduction to this compound
This compound, with the molecular formula C₄H₇BN₂O₂, is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a boronic acid moiety. This arrangement makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules with potential therapeutic applications.[1] The boronic acid group's ability to engage in reversible covalent bonding also opens avenues in sensor technology and chemical biology. Given its utility, unambiguous characterization using a suite of spectroscopic methods is a critical first step in any research or development workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: Analysis and Interpretation
Proton NMR provides a map of the hydrogen atoms within the molecule. For this compound, we expect to see distinct signals for the pyrazole ring proton, the methyl protons, the labile N-H proton of the pyrazole, and the two labile protons of the boronic acid hydroxyl groups.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |
|---|---|---|---|---|
| N-H | ~12.0 - 13.0 | Broad Singlet | 1H | The N-H proton of the pyrazole ring is acidic and its signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |
| B(OH)₂ | ~8.0 - 9.0 | Broad Singlet | 2H | The boronic acid protons are also acidic and exchangeable, leading to a broad singlet. Their presence is a key indicator of the free boronic acid form. In anhydrous solvents, this signal may be sharper. |
| C3-H | ~7.5 - 7.8 | Singlet | 1H | This is the sole proton directly attached to the pyrazole ring's carbon framework. Its chemical shift is in the aromatic region, deshielded by the heterocyclic ring system. Data from similar pyrazole boronic esters show ring protons in this region.[2] |
| C5-CH₃ | ~2.2 - 2.4 | Singlet | 3H | The methyl group protons appear as a sharp singlet. Their chemical shift is typical for a methyl group attached to an sp²-hybridized carbon within an aromatic system.[3] |
¹³C NMR Spectroscopy: Analysis and Interpretation
Carbon NMR complements the proton data by providing information on the carbon skeleton. Due to the tautomerism of the N-H proton in the pyrazole ring, the C3 and C5 carbons may become chemically equivalent on the NMR timescale, potentially leading to fewer signals than expected. However, for clarity, we will consider the distinct positions.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Expert Insights |
|---|---|---|
| C5 | ~145 - 150 | This carbon is attached to a nitrogen and a methyl group. Its chemical shift is influenced by both, appearing significantly downfield. |
| C3 | ~135 - 140 | The C3 carbon, bearing a hydrogen atom, is also deshielded by the ring nitrogens and appears in the aromatic region. |
| C4 | ~105 - 110 | The C4 carbon is bonded to the boron atom. The direct attachment of the electropositive boron atom typically shifts the carbon signal upfield relative to other carbons in the ring. This is a key signature to confirm the position of borylation. |
| CH₃ | ~10 - 15 | The methyl carbon signal appears in the typical aliphatic region, consistent with numerous substituted pyrazoles.[3] |
Experimental Protocol for NMR Data Acquisition
The choice of solvent and instrument parameters is critical for obtaining high-quality, interpretable NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it effectively dissolves the polar boronic acid and allows for the observation of exchangeable N-H and O-H protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity to achieve high resolution.
-
¹H Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing valuable information about the functional groups present. It is an excellent, rapid technique to confirm the key structural features of this compound.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale and Expert Insights |
|---|---|---|---|
| 3600 - 3200 (Broad) | O-H (Boronic Acid) & N-H (Pyrazole) | Stretching | A very broad and strong band is expected in this region due to hydrogen bonding of both the B(OH)₂ and N-H groups. This is a hallmark of boronic acids. |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Weak to medium absorption corresponding to the C-H stretch of the pyrazole ring. |
| 2980 - 2850 | C-H (Aliphatic) | Stretching | Weak absorptions from the C-H stretches of the methyl group. |
| ~1650 - 1550 | C=N / C=C | Ring Stretching | Vibrations associated with the pyrazole ring framework. |
| ~1380 - 1320 | B-O | Asymmetric Stretching | A strong, characteristic absorption for the boron-oxygen single bond is a key piece of evidence for the boronic acid moiety. |
| ~1200 - 1000 | C-B / C-N | Stretching | Complex vibrations in the fingerprint region involving the carbon-boron and carbon-nitrogen bonds. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
Data Collection: Collect the spectrum. Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio.
-
Processing: The resulting spectrum should be baseline-corrected if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (MW: 125.92 g/mol ), Electrospray Ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data (ESI+)
| m/z Value | Assignment | Rationale and Expert Insights |
|---|---|---|
| ~127.07 | [M+H]⁺ | The protonated molecular ion is often the base peak in ESI positive mode. Its accurate mass should correspond to the calculated exact mass of C₄H₈BN₂O₂⁺. |
| ~109.06 | [M+H - H₂O]⁺ | A common fragmentation pathway for boronic acids is the loss of a water molecule from the protonated parent ion. |
| ~150.05 | [M+Na]⁺ | Adducts with sodium are very common in ESI-MS, appearing at 23 mass units above the molecular weight. |
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition via accurate mass measurement.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (O-H, N-H, B-O), and mass spectrometry verifies the molecular weight and elemental formula. By following the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent scientific endeavors.
References
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PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source Name Available]. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. (2000). Springer Berlin, Heidelberg.
-
ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. Available at: [Link]
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Azim F. et. al. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. (2021). Available at: [Link]
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IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]
Sources
A Technical Guide to the Physicochemical Characterization of (5-Methyl-1H-pyrazol-4-yl)boronic acid
Abstract: (5-Methyl-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery programs. An accurate understanding of its fundamental physical properties, such as melting point and solubility, is critical for its effective application in reaction optimization, formulation, and biological screening. This guide provides a comprehensive overview of these key properties. In light of limited publicly available data for this specific compound, we present a framework for its characterization, grounded in established, robust methodologies for determining melting point and thermodynamic solubility, thereby empowering researchers to generate reliable data for their specific batches.
Introduction to this compound
Heterocyclic boronic acids are cornerstone reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound combines these features, making it a reagent of high interest for constructing novel molecular architectures with potential therapeutic applications.
Accurate physicochemical data is a prerequisite for seamless integration into drug development workflows. The melting point serves as a crucial indicator of purity, while the solubility profile governs everything from reaction conditions to the viability of in vitro biological assays and formulation strategies.
Summary of Physical Properties
While extensive experimental data for this compound is not widely published, we can establish a baseline for comparison by examining a closely related analog. The following table summarizes the available information and highlights the necessity for empirical determination.
| Physical Property | This compound | 1H-Pyrazole-4-boronic acid (Analog for Comparison) |
| CAS Number | 1003490-09-5 | 763120-58-7 |
| Molecular Formula | C₄H₇BN₂O₂ | C₃H₅BN₂O₂ |
| Molecular Weight | 125.92 g/mol | 111.9 g/mol |
| Melting Point | Data not publicly available. Requires experimental determination. | 151 °C[1] |
| Solubility | Data not publicly available. Requires experimental determination. | Data not publicly available. |
Melting Point Determination: A Protocol for Purity Assessment
Scientific Rationale
The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[2] Therefore, determining the melting point is a fundamental and rapid method for assessing the purity of a solid compound.
Experimental Protocol: Digital Melting Point Apparatus
This protocol outlines the standard procedure using a modern digital melting point apparatus (e.g., a Mel-Temp® or similar device).
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula.
-
Take a glass capillary tube and seal one end by briefly passing it through the edge of a Bunsen burner flame.[2]
-
Tamp the open end of the capillary tube into the powdered sample until a 1-2 mm column of packed material is achieved.[3]
-
Tap the sealed end of the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Apparatus Setup and Measurement:
-
Insert the prepared capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20°C/minute) to quickly find an approximate melting range.[4] This saves time for the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating with a slow, controlled ramp rate of 1-2°C per minute. A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[2]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1 - T2.
-
-
Self-Validation:
-
Repeat the precise determination with a fresh sample in a new capillary tube to ensure reproducibility. Consistent results (within 1°C) confirm the accuracy of the measurement.
-
If a wide melting range (>2°C) is observed, it suggests the sample may be impure.
-
Workflow Diagram: Melting Point Determination```dot
Caption: Workflow for shake-flask thermodynamic solubility determination.
Conclusion
References
A Technical Guide to (5-Methyl-1H-pyrazol-4-yl)boronic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery
Introduction: The Strategic Value of Pyrazole Boronic Acids
In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The pyrazole ring system is one such "privileged structure," prized for its metabolic stability, capacity for hydrogen bonding, and versatile substitution patterns that allow for fine-tuning of pharmacological properties.[1] When this potent heterocycle is functionalized with a boronic acid or its ester equivalent, it transforms into a powerful and highly versatile building block.
This guide provides an in-depth technical overview of (5-Methyl-1H-pyrazol-4-yl)boronic acid (CAS No: 1071455-14-5), a reagent of increasing importance for researchers, chemists, and drug development professionals. We will explore its commercial availability, delve into the causal logic behind its synthesis, and demonstrate its application as a pivotal intermediate in the construction of complex, biologically active molecules.
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
The pyrazole nucleus, a five-membered diazole heterocycle, is a recurring motif in a multitude of FDA-approved drugs.[1] Its presence often confers favorable pharmacokinetic profiles and enables critical interactions with biological targets. The strategic placement of substituents on the pyrazole ring allows for the precise modulation of a compound's steric and electronic properties, making it an invaluable component in lead optimization campaigns.
Boronic Acids as Versatile Synthetic Hubs
Boronic acids and their derivatives, particularly pinacol esters, are indispensable tools in contemporary organic synthesis.[2] Their primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the efficient and robust formation of carbon-carbon bonds.[3] This reaction's tolerance of diverse functional groups and its reliability have cemented its status as a go-to method for assembling the complex biaryl and heteroaryl structures common in pharmaceutical agents.[3][4] The low toxicity and general stability of boronic acids further enhance their appeal as synthetic intermediates.[2]
Profile of this compound
-
Molecular Formula: C₄H₇BN₂O₂
-
Molecular Weight: 125.92 g/mol
-
CAS Number: 1071455-14-5
-
Appearance: Typically an off-white to pale yellow solid.
This specific isomer combines the desirable features of the pyrazole core with the synthetic flexibility of the boronic acid functional group, making it a high-value reagent for accessing novel chemical space.
Commercial Sourcing and Procurement
The reliable procurement of high-purity starting materials is a critical, non-negotiable prerequisite for successful research and development. This compound and its derivatives are available from several reputable chemical suppliers, though it is crucial to understand the different forms offered.
Key Commercial Forms and Their Implications
-
Free Boronic Acid: The parent compound, suitable for direct use in many coupling reactions. However, boronic acids can be prone to dehydration to form boroxines (cyclic trimers), which can affect reaction stoichiometry. Proper storage in a dry, cool environment is essential.
-
Boronic Acid Pinacol Ester: This is often the preferred form for both storage and reaction. The pinacol group protects the boronic acid from dehydration and degradation, ensuring a longer shelf-life and more consistent reactivity. The ester is typically cleaved in situ during the Suzuki-Miyaura reaction.
-
Hydrochloride Salt: Some suppliers offer the HCl salt of the boronic acid.[5] This can enhance stability and solubility in certain solvent systems. The choice to use a salt versus the free acid depends on the specific reaction conditions and the tolerance of downstream steps to the counter-ion.
Table: Representative Commercial Suppliers
| Supplier | Product Name | CAS Number | Form | Purity/Notes |
| Sigma-Aldrich | This compound | 1071455-14-5 | Boronic Acid | Sourced from AstaTech, Inc. |
| BLD Pharm | This compound hydrochloride | MFCD27923651 | Hydrochloride Salt | Store at 2-8°C.[5] |
| Santa Cruz Biotechnology | 5-Methyl-1H-pyrazole-4-boronic acid, pinacol ester | Not specified | Pinacol Ester | For research use only.[6] |
| Thermo Scientific | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 761446-44-0 | Pinacol Ester (N-methyl isomer) | 97% purity.[7] |
Note: This table is illustrative and not exhaustive. Researchers should always verify current stock and obtain lot-specific Certificates of Analysis (CoA) before purchase.
Synthetic Methodologies: A Practical Guide
While commercial sourcing is convenient, an understanding of the underlying synthesis is crucial for troubleshooting and for custom modifications. The preparation of pyrazole boronic acids generally follows well-established organometallic pathways.
Strategic Approaches to Pyrazole Borylation
Two primary strategies dominate the synthesis of aryl and heteroaryl boronic acids:
-
Lithiation/Grignard followed by Borylation: This classic approach involves deprotonation of an acidic proton or a halogen-metal exchange, creating a nucleophilic pyrazole species that then attacks an electrophilic boron source (e.g., triisopropyl borate).
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This modern method couples a halogenated pyrazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This is often the more reliable and functional-group-tolerant method.
Workflow Diagram: General Synthetic Pathways
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A Technical Guide to the Stability and Storage of (5-Methyl-1H-pyrazol-4-yl)boronic acid
Introduction
(5-Methyl-1H-pyrazol-4-yl)boronic acid is a pivotal building block in modern synthetic and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has streamlined the synthesis of complex molecules, including a wide array of pharmacologically active compounds. The pyrazole moiety is a common scaffold in drug discovery, and the boronic acid handle allows for the facile introduction of this heterocycle into target structures.
However, the efficacy and reproducibility of synthetic procedures employing this reagent are intrinsically linked to its purity and stability. Like many heteroaryl boronic acids, this compound is susceptible to degradation under various environmental conditions. This guide provides an in-depth technical overview of the stability profile of this compound, detailing its primary degradation pathways and offering field-proven protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of this versatile reagent.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₄H₇BN₂O₂ |
| Molecular Weight | 125.92 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| pKa | The pKa of a boronic acid is generally around 9. |
Key Factors Influencing Stability
The stability of this compound is not absolute and is influenced by several environmental factors. Understanding these factors is critical to mitigating degradation and ensuring the reagent's integrity.
Moisture and Hydrolytic Stability
Moisture is a significant factor in the degradation of boronic acids. While boronic acids are formally derived from boric acid, they can be sensitive to excess water. The primary concern with moisture is its role in facilitating protodeboronation, a key degradation pathway.
Temperature
Elevated temperatures can accelerate the rate of decomposition. For long-term storage, refrigeration is consistently recommended. Thermal decomposition can lead to the release of irritating gases and vapors.
Light
Although not as critical as moisture and temperature, prolonged exposure to light, particularly UV light, can potentially contribute to the degradation of organic molecules. Therefore, storage in the dark is a prudent precautionary measure.
Air (Oxygen)
Some boronic acids can be sensitive to oxidation by atmospheric oxygen. While specific data for this compound is not extensively documented, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent potential oxidative degradation.
pH
The pH of the environment can significantly impact the stability of boronic acids, particularly in solution. Protodeboronation, a major degradation pathway, is known to be pH-dependent for many aryl and heteroaryl boronic acids.[1]
Primary Degradation Pathways
There are two principal degradation pathways for this compound: anhydride formation and protodeboronation.
Anhydride (Boroxine) Formation
Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines.[2][3] This is a reversible equilibrium process that is favored in the solid state or in non-polar, aprotic solvents.
Caption: Reversible formation of boroxine from the boronic acid.
For many applications, particularly Suzuki-Miyaura coupling, the boroxine is often as reactive as the free boronic acid, as the equilibrium shifts back to the monomeric form in the presence of water and base during the reaction.[2]
Protodeboronation
Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 5-methyl-1H-pyrazole.[4][5] This process leads to a loss of the desired reactivity and is a significant concern for the long-term stability and utility of the reagent.
The rate of protodeboronation is highly dependent on the reaction conditions, especially pH.[1] For heteroaryl boronic acids, the mechanism can be complex and may be accelerated under both acidic and basic conditions.[6]
Caption: Protodeboronation of this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the quality of this compound.
Long-Term Storage
For long-term storage, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen.
-
Container: Use a tightly sealed container to prevent moisture ingress. Amber glass vials are ideal to protect from light.
-
Environment: Store in a dry, dark place.
Short-Term Storage and Handling
For routine laboratory use:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the solid in a glove box or under a stream of inert gas whenever possible.
-
Minimize the time the container is open to the atmosphere.
-
Use clean, dry spatulas and glassware.
Incompatible Materials
Avoid contact with strong oxidizing agents.[9]
Stability-Enhanced Alternatives
For applications requiring enhanced stability or for challenging coupling reactions, derivatization of the boronic acid to a boronate ester is a common and effective strategy.
Pinacol Esters
The most common stabilizing derivatives are the pinacol esters. This compound pinacol ester is commercially available and offers several advantages:
-
Enhanced Stability: Pinacol esters are generally more stable to air and moisture than the free boronic acids and are less prone to protodeboronation.
-
Improved Handling: They are typically crystalline solids with better handling properties.
-
Compatibility: They are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.
MIDA Esters
N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable boronic acid surrogates. They are particularly useful for unstable boronic acids as they can undergo slow release of the active boronic acid under the reaction conditions.[10][11]
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of boronic acids and detecting degradation products.
-
Method: Reversed-phase HPLC with UV detection.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with a buffer like ammonium acetate) and acetonitrile is commonly used.[12]
-
Detection: The pyrazole ring provides a chromophore for UV detection (typically around 210-254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Monitoring Degradation by NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the formation of the primary degradation product, 5-methyl-1H-pyrazole, from protodeboronation. By integrating the signals of the starting material and the degradation product, the extent of decomposition can be quantified.
Conclusion
This compound is a valuable reagent whose utility is directly dependent on its chemical integrity. The primary degradation pathways of boroxine formation and protodeboronation can be effectively mitigated through meticulous control of storage and handling conditions. By adhering to the protocols outlined in this guide—namely, storage at 2-8°C under a dry, inert atmosphere and away from light—researchers can significantly extend the shelf-life and ensure the consistent performance of this important synthetic building block. For applications demanding the highest stability, the use of pinacol or MIDA esters is a highly recommended alternative. A proactive approach to stability, including regular purity assessment, will ultimately lead to more reliable and reproducible scientific outcomes.
References
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Wikipedia. Boronic acid. Available from: [Link]
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Lab Alley. How to Store Boric Acid. Available from: [Link]
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Organic Syntheses. Benzeneboronic anhydride. Available from: [Link]
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- Reddy, G. S., et al. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2012.
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Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
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-
Wikipedia. Protodeboronation. Available from: [Link]
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A Comprehensive Technical Guide to Pyrazole Boronic Acids in Modern Organic Synthesis
Abstract: Pyrazole boronic acids and their corresponding esters have emerged as exceptionally versatile and powerful building blocks in the field of organic synthesis. Their strategic value stems from the fusion of two critical chemical motifs: the pyrazole ring, a privileged scaffold in medicinal chemistry and materials science, and the boronic acid functional group, a cornerstone of modern cross-coupling chemistry.[1][2][3] This guide provides an in-depth exploration of the synthesis, characterization, and core applications of pyrazole boronic acids. We will delve into the mechanistic underpinnings of their utility in cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, providing field-proven experimental protocols and explaining the causality behind key procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these indispensable reagents to construct complex molecular architectures with precision and efficiency.
The Strategic Imperative: Why Pyrazole Boronic Acids?
The power of a synthetic building block is measured by its ability to predictably and efficiently introduce valuable structural features into a target molecule. Pyrazole boronic acids excel in this regard due to a synergistic combination of properties.
The Pyrazole Core: A Privileged Heterocycle
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of electronic and steric properties that make it a highly sought-after component in functional molecules.[4] In medicinal chemistry, the pyrazole scaffold is a ubiquitous feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[5] Its prevalence is due to the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, the pyrazole ring is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1][6]
The Boronic Acid Handle: A Gateway to Cross-Coupling
The boronic acid group (-B(OH)₂) and its stable ester derivatives (most commonly pinacol esters) are the premier functional groups for palladium-catalyzed cross-coupling reactions.[1][3] Their popularity is rooted in their moderate reactivity, high functional group tolerance, general stability to air and moisture (especially as pinacol esters), and low toxicity compared to other organometallic reagents. This "handle" allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with exceptional reliability, most notably through the Suzuki-Miyaura coupling.[3][7]
The combination of these two motifs in a single molecule creates a building block of immense value, enabling the direct installation of the desirable pyrazole core onto a wide array of substrates.
Figure 1: The synergistic combination of the pyrazole scaffold and the boronic acid functional group.
Synthesis of Pyrazole Boronic Acids and Esters
The reliable synthesis of pyrazole boronic acids is paramount to their application. The most common and robust strategies involve the borylation of a pre-functionalized pyrazole ring, typically a halopyrazole. The resulting boronic acids are often converted directly to their pinacol esters for enhanced stability and ease of purification.[8][9]
Palladium-Catalyzed Borylation of Halopyrazoles
The Miyaura borylation reaction is the most prevalent method. It involves the palladium-catalyzed coupling of a halopyrazole (typically bromo- or iodo-pyrazole) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).
A crucial consideration is the potential for the pyrazole's NH proton to interfere with the catalytic cycle. Therefore, N-protected pyrazoles, such as with a Boc (tert-butoxycarbonyl) group, are often used.[10] This protecting group can be removed post-borylation if the free NH is required.
Experimental Protocol: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol is adapted from established literature procedures.[10]
-
Objective: To synthesize a stable, N-protected pyrazole boronic acid pinacol ester from a commercially available halopyrazole.
-
Reaction Scheme:
-
Materials:
-
1-Boc-4-iodopyrazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add Pd(dppf)Cl₂ and anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS. Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition step.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and residual catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Deprotection (Optional): The Boc group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or by heating.[10]
Characterization and Handling
Proper characterization is essential to confirm the structure and purity of the synthesized pyrazole boronic acid.
-
¹H NMR Spectroscopy: The most informative technique. For 1H-pyrazole-4-boronic acid pinacol ester, characteristic signals include two singlets for the pyrazole protons (around 7.9 ppm) and a sharp singlet for the 12 equivalent methyl protons of the pinacol group (around 1.3 ppm).[10] The NH proton, if present, will appear as a broad singlet.
-
¹³C NMR Spectroscopy: Confirms the carbon framework.
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
Stability and Storage: While free boronic acids can be prone to dehydration to form boroxines, their pinacol esters are generally robust, crystalline solids with a long shelf life.[8] It is best practice to store them in a cool, dry place, tightly sealed to protect from moisture.
| Compound | ¹H NMR (CDCl₃) δ (ppm) [10] | Notes |
| 1H-Pyrazole-4-boronic acid pinacol ester | 7.91 (s, 2H), 5.78 (br s, 1H), 1.33 (s, 12H) | The two pyrazole C-H protons are equivalent. |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 7.75 (s, 1H), 7.63 (s, 1H), 3.89 (s, 3H), 1.25 (s, 12H) | Pyrazole C-H protons are now non-equivalent. |
Core Applications in Cross-Coupling Reactions
The synthetic utility of pyrazole boronic acids is most powerfully demonstrated in palladium- and copper-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds and is a workhorse in pharmaceutical and materials synthesis.[3] The reaction couples the pyrazole boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Success:
-
Catalyst System: A palladium(0) source is required. Often, a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) is used, which is reduced in situ. The choice of ligand (e.g., XPhos, SPhos, PPh₃) is critical and depends on the steric and electronic nature of the coupling partners.[2][11] Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is common.
-
Challenges: A potential side reaction is protodeboronation, where the C-B bond is cleaved by a proton source. This is more common with electron-rich or unstable boronic acids.[13] Using the more stable pinacol esters can mitigate this issue. Additionally, the nitrogen atoms of the pyrazole can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[12][13] Careful selection of ligands and reaction conditions is key to overcoming this.
Table of Representative Suzuki-Miyaura Couplings:
| Pyrazole Boronic Acid/Ester | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | - | - | High | [2] |
| 5-Amino-4-bromopyrazole | p-Tolylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 80% | [13] |
| Fused Pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 92% | [14] |
| 5-Amino-4-chloropyrazole | 4-Aminophenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 85% | [13] |
The Chan-Lam Coupling: Forging C-N Bonds
While the Suzuki reaction builds C-C bonds, the Chan-Lam coupling forges C-N (or C-O, C-S) bonds.[15] This reaction typically uses a copper catalyst (often Cu(OAc)₂) to couple a boronic acid with an N-H containing compound, such as another pyrazole, imidazole, or amine.[15][16][17] This provides a powerful method for N-arylation under relatively mild conditions, often open to the air.[18]
Figure 3: General workflow for a Chan-Lam N-arylation reaction.
Experimental Protocol: N-Arylation of 3-isopropyl-1H-pyrazole This protocol is adapted from established literature procedures.[19]
-
Objective: To synthesize an N-aryl pyrazole via copper-catalyzed C-N bond formation.
-
Materials:
-
Aryl boronic acid (1.0 equiv)
-
3-isopropyl-1H-pyrazole (2.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a reaction vial, add the aryl boronic acid, 3-isopropyl-1H-pyrazole, and Cu(OAc)₂. Causality: Stoichiometric copper is often used, though catalytic versions exist. The excess pyrazole can act as both reactant and ligand.
-
Add acetonitrile and stir the mixture at 70 °C for 18 hours. The reaction is typically run open to the air, as O₂ serves as the terminal oxidant to regenerate the active Cu(II) species.[19]
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-arylated pyrazole.
-
Conclusion and Future Outlook
Pyrazole boronic acids and their esters are firmly established as indispensable reagents in the synthetic chemist's toolbox. Their dual functionality allows for the strategic and efficient introduction of the biologically crucial pyrazole moiety into a vast range of molecular scaffolds.[1][7] The robustness of their application in Suzuki-Miyaura and Chan-Lam couplings has streamlined the synthesis of complex molecules for drug discovery, agrochemicals, and materials science.[7][20]
The future of this field will likely focus on expanding the reaction scope through the development of novel catalysts that can operate under even milder conditions, tolerate a wider array of functional groups, and enable new modes of reactivity, such as C-H borylation and photoredox-mediated couplings. As the demand for complex, precisely functionalized heterocyclic molecules continues to grow, the importance and application of pyrazole boronic acids are set to expand even further.
References
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- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
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- 7. chemimpex.com [chemimpex.com]
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- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. books.rsc.org [books.rsc.org]
- 19. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of (5-Methyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety and handling precautions for (5-Methyl-1H-pyrazol-4-yl)boronic acid. As a Senior Application Scientist, the following content is synthesized from established safety protocols for structurally similar boronic acids and general best practices in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment
Based on available data for analogous compounds, this compound should be regarded as a hazardous substance with the following potential classifications:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Causality of Hazards:
-
Skin and Eye Irritation: Boronic acids can interact with biological molecules, leading to irritation upon contact with skin and eyes.[1] The acidic nature of the boronic acid functional group contributes to this irritant effect.
-
Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation of these fine particles can irritate the mucous membranes and the respiratory tract.[2]
-
Harmful if Swallowed: While acute oral toxicity is generally moderate for this class of compounds, ingestion can still lead to adverse health effects.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
-
Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of personnel.[4]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing, such as during the quenching of a reaction.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves must be inspected for any signs of degradation or puncture before use and should be disposed of after handling the compound.[3] Proper glove removal technique is essential to avoid skin contamination.[3]
-
Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of contamination, additional protective clothing may be necessary.[5]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large-scale spill, a NIOSH-approved particulate respirator should be used.[3]
Safe Handling and Experimental Workflow
Adherence to a strict and well-defined workflow is paramount for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[6]
-
Moisture Sensitivity: Boronic acids can be sensitive to moisture, which can affect their reactivity and stability.[3]
Spill Management and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or accidental exposure.
Spills
-
Small Spills: For small spills contained within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in the regular trash.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for a common application of pyrazole boronic acids, with safety considerations integrated at each step.
Objective: To couple this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stir bar and stir plate
-
Nitrogen or Argon source
Procedure:
-
Preparation (in a fume hood):
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
Ensure the fume hood sash is at the appropriate height.
-
-
Reagent Preparation:
-
Carefully weigh this compound, the aryl halide, the palladium catalyst, and the base into the round-bottom flask. Rationale: Weighing all solids in the reaction vessel minimizes transfers and potential for spills and dust generation.
-
-
Reaction Setup:
-
Add the magnetic stir bar to the flask.
-
Attach the condenser to the flask.
-
Flush the apparatus with an inert gas (Nitrogen or Argon). Rationale: Inert gas prevents the oxidation of the palladium catalyst.
-
-
Solvent Addition and Reaction:
-
Add the solvent mixture to the flask via a syringe or cannula.
-
Begin stirring and heat the reaction mixture to the desired temperature. Rationale: Heating is often required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water. Caution: The quenching process may be exothermic.
-
Perform an extraction to isolate the product.
-
Purify the product using an appropriate technique, such as column chromatography.
-
-
Waste Disposal:
-
Collect all aqueous and organic waste in separate, labeled containers for hazardous waste disposal.
-
References
The Versatility of Pyrazole Boronic Acids: A Technical Guide to Key Reactions
For researchers, medicinal chemists, and professionals in drug development, pyrazole boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis. Their unique combination of a biologically significant pyrazole core and a versatile boronic acid handle allows for the construction of complex molecular architectures with remarkable efficiency and precision. This technical guide provides an in-depth exploration of the core reactions involving pyrazole boronic acids, offering field-proven insights into experimental design, mechanistic considerations, and practical applications.
The pyrazole motif is a prominent feature in numerous pharmaceuticals and biologically active compounds, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3][4] The introduction of a boronic acid or its ester, most commonly the pinacol ester, onto the pyrazole scaffold unlocks a diverse range of chemical transformations, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1][5][6]
The Cornerstone of C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely utilized application of pyrazole boronic acids.[7] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and various organic halides or triflates, providing a direct route to biaryl and heteroaryl-substituted pyrazoles.[8][9][10]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, such as dehalogenation and homocoupling.[9][11] For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Experimental Protocol: Synthesis of 4-Aryl-1H-pyrazoles
This protocol provides a general method for the Suzuki-Miyaura coupling of a 4-bromo-1H-pyrazole with an aryl boronic acid.[8]
Materials:
-
4-Bromo-1H-pyrazole derivative
-
Aryl boronic acid
-
Solvent (e.g., 1,4-dioxane/water, toluene)[10]
Procedure:
-
To a Schlenk tube, add the 4-bromo-1H-pyrazole derivative (1.0 equiv), aryl boronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-2.5 equiv).[10][12]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane:H₂O 4:1).[10]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 6-15 hours), monitoring the reaction progress by TLC or LC-MS.[10][12]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv) | 1,4-dioxane:H₂O (4:1) | 90 | 6 | Varies | [10] |
| XPhos Pd G2 | K₂CO₃ | Toluene | 100 | - | Good | [8] |
| P1 precatalyst (1.5 mol%) | K₃PO₄ (2.0 equiv) | Dioxane/H₂O | 60 | 5-8 | 70-95 | [12] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazoles.
Forging C-N Bonds: The Chan-Lam Coupling Reaction
The Chan-Lam (or Chan-Evans-Lam) coupling provides an efficient pathway for the N-arylation of pyrazoles using aryl boronic acids.[13][14] This copper-catalyzed reaction is a valuable alternative to the Buchwald-Hartwig amination and is often characterized by its mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[15]
Mechanistic Considerations
The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(II)-aryl species, which then coordinates with the pyrazole.[16] Subsequent reductive elimination from a copper(III) intermediate furnishes the N-arylpyrazole and regenerates the active copper catalyst.[15] The presence of a base is typically required to deprotonate the pyrazole, and additives like pyridine can act as ligands to stabilize the copper catalyst.[17]
Experimental Protocol: N-Arylation of Pyrazoles
The following is a general procedure for the Chan-Lam coupling of a pyrazole with an aryl boronic acid.[14]
Materials:
-
Pyrazole derivative
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Triethylamine (TEA))
-
Solvent (e.g., Methanol)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole derivative (1.0 equiv) and the aryl boronic acid (1.2 equiv) in methanol.
-
To this solution, add Cu(OAc)₂ (10 mol%) and triethylamine (2.0 equiv).[14]
-
Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the N-aryl pyrazole.
| Copper Source | Base | Solvent | Temperature | Time | Yield | Reference |
| Cu(OAc)₂ | TEA | Methanol | Room Temp | 24-48h | Moderate to Excellent | [14] |
| Copper Salt | NaOH | Methanol | - | - | Good | [16] |
Table 2: Typical Conditions for Chan-Lam N-Arylation of Pyrazoles.
Protecting Group Strategies for Pyrazole Boronic Acids
While boronic acids are relatively stable, they can undergo undesirable side reactions such as trimerization to form boroxines or degradation under certain conditions.[18] To circumvent these issues, the boronic acid is often protected as a boronic ester, with the pinacol ester being the most common choice.[1][5][6][18]
The pinacol protecting group offers several advantages:
-
Enhanced Stability: Pinacol boronic esters are generally more stable to air and moisture than their corresponding boronic acids, facilitating easier handling and purification.[18]
-
Compatibility: They are compatible with a wide range of reaction conditions, including chromatography.[18]
-
Reactivity: The pinacol ester is sufficiently reactive to participate directly in cross-coupling reactions without prior deprotection.[18]
The synthesis of pyrazole-4-boronic acid pinacol ester can be achieved by reacting a 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst, followed by deprotection of the Boc group.[19]
Oxidative Homocoupling: A Route to Bipyrazoles
In addition to cross-coupling reactions, pyrazole boronic esters can undergo palladium-catalyzed oxidative homocoupling to furnish symmetrical bipyrazoles.[11] This one-pot procedure offers an efficient and scalable route to these valuable ligands for coordination chemistry and the synthesis of metal-organic frameworks.[11]
An Unconventional Pathway: Formation of Four-Coordinate Boron(III) Complexes
Under basic conditions, an interesting and unusual reaction has been observed between 1-(2-pyridinyl)-5-pyrazolone derivatives and arylboronic acids, leading to the formation of stable four-coordinate boron(III) complexes.[20] This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate chelation of the pyrazolone.[20] This discovery opens up new avenues for the synthesis of novel boron-containing fluorophores and materials.
Conclusion
Pyrazole boronic acids are exceptionally versatile building blocks that have secured a significant role in modern organic synthesis and drug discovery. Their participation in robust and reliable reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of diverse and complex molecular libraries. A thorough understanding of the underlying mechanisms and the practical aspects of experimental design, as outlined in this guide, is crucial for harnessing the full synthetic potential of these valuable reagents. As research continues to uncover new transformations and applications, the importance of pyrazole boronic acids in the scientific community is set to grow even further.
References
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. (2016). The Journal of Organic Chemistry. Retrieved from [Link]
-
Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. (2020). ResearchGate. Retrieved from [Link]
- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2020). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. (2019). Asian Journal of Chemistry. Retrieved from [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals. Retrieved from [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis method of pyrazole-4-boronic acid pinacol ester. (2018). Google Patents.
-
Chan–Lam coupling. (n.d.). Wikipedia. Retrieved from [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester. (2022). Google Patents.
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2020). Inorganic chemistry. Retrieved from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Organic Chemistry: Current Research. Retrieved from [Link]
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2019). ResearchGate. Retrieved from [Link]
-
Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition. Retrieved from [Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). (2019). Inorganic Chemistry. Retrieved from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances. Retrieved from [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2020). Dalton Transactions. Retrieved from [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2019). Slideshare. Retrieved from [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Reaction of boronic acids and amines. (2021). ResearchGate. Retrieved from [Link]
-
Reagents and conditions: (a) boronic acid or boronic acid pinacol ester, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80 °C, 12 h. (2022). ResearchGate. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
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- 20. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with (5-Methyl-1H-pyrazol-4-yl)boronic acid for the Synthesis of Bioactive Scaffolds
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of complex organic molecules, offering a robust and versatile method for forming carbon-carbon bonds.[3][4] This application note provides a comprehensive guide and a detailed experimental protocol for the successful Suzuki-Miyaura coupling of (5-Methyl-1H-pyrazol-4-yl)boronic acid with various aryl and heteroaryl halides. We delve into the mechanistic rationale behind the choice of reagents and conditions, address common challenges associated with heteroaryl boronic acids, and present a validated protocol for reproducible, high-yield synthesis of 4-aryl/heteroaryl-5-methyl-1H-pyrazoles, key intermediates in drug discovery.
Introduction: The Strategic Importance of Pyrazole C-C Bond Formation
The pyrazole ring system is a cornerstone of modern pharmacophores, valued for its unique electronic properties and its ability to engage in various biological interactions.[1][2] The functionalization of the pyrazole core, particularly through the introduction of aryl or heteroaryl substituents, is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[5] The Suzuki-Miyaura reaction, awarded the Nobel Prize in Chemistry in 2010, provides an unparalleled platform for achieving this transformation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]
However, the use of heteroaryl boronic acids, such as this compound, presents specific challenges. These substrates can be prone to decomposition pathways like protodeboronation, and the Lewis basic nitrogen atoms of the pyrazole ring can potentially coordinate to the palladium catalyst, leading to deactivation.[8][9][10] This guide is therefore designed to provide not just a protocol, but a foundational understanding to empower researchers to troubleshoot and optimize these crucial reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6][11] Understanding this cycle is fundamental to rational protocol design and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[3][11]
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is critically facilitated by a base.[3][11][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier |
| This compound | Nucleophilic Partner | ≥95% | Commercial |
| Aryl/Heteroaryl Bromide | Electrophilic Partner | ≥97% | Commercial |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Precursor | ≥98% | Commercial |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Base | Anhydrous, ≥99% | Commercial |
| 1,4-Dioxane | Solvent | Anhydrous, ≥99.8% | Commercial |
| Deionized Water | Co-solvent | High Purity | In-house |
| Ethyl Acetate | Extraction Solvent | ACS Grade | Commercial |
| Brine (Saturated NaCl solution) | Aqueous Wash | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Granular, ≥99% | Commercial |
| Silica Gel | Chromatography | 60 Å, 230-400 mesh | Commercial |
| Argon or Nitrogen Gas | Inert Atmosphere | High Purity | In-house |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Causality: Using a slight excess of the boronic acid can compensate for potential decomposition via protodeboronation, a common side reaction with heteroaryl boronic acids.[13][14][15] The choice of a moderately strong inorganic base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[12][16][17]
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 mmol, 2-5 mol%). Add this to the reaction vessel.
-
Causality: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand is effective for a broad range of substrates, including some heteroaryl couplings.[18] Catalyst loading is a critical parameter to optimize for cost and efficiency.[19]
-
-
Solvent Addition and Degassing:
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[20] A mixed aqueous-organic solvent system is often essential for dissolving both the organic substrates and the inorganic base.
-
-
Reaction Execution:
-
Immerse the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the reaction to 100-140 °C for 10-30 minutes.[1][18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Causality: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave heating can dramatically reduce reaction times by efficiently and uniformly heating the reaction mixture.[1]
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.[3]
-
Causality: The workup procedure is designed to remove the inorganic base, salts, and water-soluble byproducts from the desired organic product.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[20]
-
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
Challenges in coupling heteroaryl boronic acids are common. Below are strategies to address them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or screen alternative Pd sources (e.g., Pd₂(dba)₃ with a ligand like XPhos or SPhos for challenging substrates).[20] 2. Ensure rigorous degassing. 3. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄) and different solvent systems (e.g., Toluene/H₂O, DMF/H₂O).[9] |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or concentration is too high. | 1. Use anhydrous solvents and a carefully controlled amount of water. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[9][13][21] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a milder base (e.g., K₂CO₃) or reduce the base stoichiometry. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[20] |
| Catalyst Deactivation | Coordination of the pyrazole nitrogen to the palladium center.[8][10] | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which can favor the desired catalytic cycle over catalyst inhibition.[20][22] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly relevant transformation in the synthesis of pharmaceutically important compounds. By understanding the underlying mechanism and the specific challenges posed by heteroaryl substrates, researchers can effectively apply the detailed protocol provided herein. Careful selection of the catalyst system, base, and solvent, combined with rigorous inert atmosphere techniques, are paramount to achieving high yields and purity. This guide serves as a practical resource to facilitate the successful synthesis of novel pyrazole-containing molecules, accelerating the pace of drug discovery and development.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2020). ACS Omega. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2014). ACS Catalysis. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews. Retrieved from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2012). Accounts of Chemical Research. Retrieved from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014). Angewandte Chemie International Edition. Retrieved from [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2019). Angewandte Chemie International Edition. Retrieved from [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances. Retrieved from [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ARKIVOC. Retrieved from [Link]
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Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). Semantic Scholar. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2013). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Advances. Retrieved from [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry. Retrieved from [Link]
-
Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. (2015). The Journal of Organic Chemistry. Retrieved from [Link]
-
Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (2004). Organic Letters. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Tetrahedron. Retrieved from [Link]
-
Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. (2013). Journal of the American Chemical Society. Retrieved from [Link]
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The Strategic Deployment of (5-Methyl-1H-pyrazol-4-yl)boronic Acid in Modern Medicinal Chemistry
Introduction: The Ascendancy of the Pyrazole Moiety in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—acting as both a hydrogen bond donor and acceptor, and serving as a bioisostere for other aromatic rings—have cemented its role in a multitude of FDA-approved therapeutics.[1][2] Over the last decade, a significant number of new drugs containing this versatile ring system have been approved for a wide range of clinical conditions, including cancer, inflammatory disorders, and neurological diseases.[2]
(5-Methyl-1H-pyrazol-4-yl)boronic acid has emerged as a particularly valuable building block for drug discovery professionals. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise and efficient installation of the 5-methyl-1H-pyrazol-4-yl moiety into complex molecular architectures.[3] This application note will provide an in-depth guide to the strategic applications of this reagent, complete with detailed protocols and insights into its role in the development of next-generation therapeutics.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of medicinal chemistry, it is an indispensable tool for combining aromatic and heteroaromatic fragments to construct complex drug candidates. This compound is an excellent coupling partner in these reactions, offering stability, reactivity, and the ability to introduce the desirable pyrazole pharmacophore.
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-understood process involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the enzyme. The strategic placement of substituents on the pyrazole ring is critical for achieving potency and selectivity.
While specific examples using the 4-yl boronic acid are less prevalent in the literature than the 3-yl or 5-yl isomers, the synthetic principles remain the same. The following is a representative synthesis of a hypothetical kinase inhibitor core, demonstrating the utility of this compound.
Case Study: Synthesis of a 4-(Pyrazol-4-yl)-Pyridine Kinase Inhibitor Scaffold
A common strategy in kinase inhibitor design involves the coupling of a pyrazole moiety to a pyridine or pyrimidine core. This creates a scaffold that can be further functionalized to optimize target engagement and pharmacokinetic properties.
Synthetic Workflow for a Kinase Inhibitor Scaffold
Caption: Two-step synthesis of a kinase inhibitor scaffold.
Application in the Synthesis of Anti-Androgen Receptor Agents
The androgen receptor (AR) is a key driver in the progression of prostate cancer. The development of potent AR antagonists is a major focus of research in this area. A recent study detailed the discovery of novel 5-methyl-1H-pyrazole derivatives as potential agents for treating prostate cancer.[4] This work highlights the importance of the 5-methyl-pyrazole moiety in achieving high antagonist activity.
In this study, a fragment-splicing strategy was employed, and the 5-methyl-1H-pyrazole core was a key component of the final, highly active compounds. While the specific synthetic route in the publication may not have started from the boronic acid, the strategic importance of the resulting 5-methyl-1H-pyrazol-4-yl substituted scaffold is clear. The use of this compound provides a direct and efficient route to such scaffolds.
Structure-Activity Relationship (SAR) Insights
The inclusion of the 5-methyl-1H-pyrazol-4-yl group often imparts favorable properties to a drug candidate:
-
Hydrogen Bonding: The pyrazole NH can act as a hydrogen bond donor, while the sp² nitrogen can act as an acceptor, facilitating key interactions with protein targets.[2]
-
Lipophilicity and Solubility: The pyrazole ring can modulate the lipophilicity and solubility of a molecule, which are critical for its pharmacokinetic profile.[2]
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can improve the half-life of a drug. The methyl group at the 5-position can further enhance metabolic stability by blocking a potential site of oxidation.
-
Vectorial Orientation: The substitution pattern on the pyrazole ring directs the orientation of other functional groups, allowing for precise probing of binding pockets.
Detailed Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound (Conventional Heating)
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyrazole derivatives.[1][5]
Materials:
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 or DMF)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-90 | [5] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 85-95 | [1] |
| XPhos Pd G2 | Cs₂CO₃ | Dioxane/H₂O | 80 | 2 | >90 | [6] |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
Same as Protocol 1
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl/heteroaryl halide (0.5 mmol), this compound (0.6 mmol), base (e.g., Cs₂CO₃, 1.0 mmol), and the palladium catalyst (e.g., XPhos Pd G2, 0.01 mmol).
-
Add the degassed solvent (e.g., 3 mL of 1,4-Dioxane/H₂O 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 8-10).
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for incorporating the medicinally important 5-methyl-1H-pyrazole scaffold into a wide range of molecular architectures. The strategic use of this reagent has been and will continue to be instrumental in the discovery and development of novel therapeutics targeting a host of diseases. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable synthetic intermediate in their drug discovery endeavors.
References
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- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
- Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, amides, imides, and related nitrogen heterocycles. J. Am. Chem. Soc.2002, 124, 14844-14845.
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Chem-Impex International. 1H-Pyrazole-4-boronic acid. Available online: [Link]
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MySkinRecipes. (5-Methyl-1H-pyrazol-3-yl)boronic acid. Available online: [Link]
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ResearchGate. In-Silico QSAR Studies of Some Pyrazolone Compounds. Available online: [Link]
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ResearchGate. Synthesis, antitumor activity, pharmacophore modeling and qsar studies of novel pyrazoles and pyrazolo [1, 5-A] pyrimidines against breast adenocarcinoma MCF-7 cell line. Available online: [Link]
- Thirunarayanan, G.; et al. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochim. Acta A Mol. Biomol. Spectrosc.2025, 332, 126940.
- Kamal, A.; et al. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Sci. Rep.2024, 14, 16065.
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Application Note & Protocol: Strategic Synthesis of Kinase Inhibitors Using (5-Methyl-1H-pyrazol-4-yl)boronic Acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bonds make it a frequent component of FDA-approved kinase inhibitors.[1][2] This guide provides a detailed technical overview and a robust protocol for the synthesis of kinase inhibitor precursors using (5-Methyl-1H-pyrazol-4-yl)boronic acid, a versatile and indispensable building block. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and highly adaptable method for constructing the C-C bonds that form the core of these therapeutic agents.[4][5]
The Strategic Importance of the Pyrazole Moiety in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate essential cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Small molecule kinase inhibitors that compete with ATP have become a major class of therapeutics. The pyrazole ring is extensively used in the design of these inhibitors due to several key advantages:
-
Bioisosteric Replacement: The pyrazole scaffold can act as a bioisostere for other aromatic systems, offering favorable drug-like properties.[1][2]
-
Hinge-Binding Motif: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors, enabling strong interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[7]
-
Synthetic Tractability: Pyrazole derivatives are synthetically accessible and can be readily functionalized, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1][3]
This compound is a particularly valuable reagent because it combines this privileged pyrazole scaffold with a boronic acid functional group, making it an ideal partner for Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds between sp²-hybridized centers.[5][10]
Core Methodology: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., this compound) with an organohalide (e.g., a chloro-, bromo-, or iodopyrimidine or pyridine core) in the presence of a palladium catalyst and a base.[4][11]
The Catalytic Cycle
The generally accepted mechanism proceeds through three fundamental steps, which continuously regenerate the active Pd(0) catalyst.[4][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[10]
-
Transmetalation: The base activates the boronic acid (R²-B(OH)₂) to form a more reactive boronate species. This species then transfers its organic group (the methyl-pyrazole) to the Pd(II) center, displacing the halide.[4] This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated as the final biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Synthesis Protocol
This protocol outlines a general, robust procedure for coupling this compound with a generic heteroaryl halide. Microwave-assisted heating is recommended for its efficiency and speed, though conventional heating can also be used.[12][13]
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (Molar Eq.) |
| Heteroaryl Halide (Ar-X) | Electrophilic partner | 1.0 eq. |
| This compound | Nucleophilic partner | 1.2 - 1.5 eq. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for C-C bond formation | 0.05 - 0.1 eq. (5-10 mol%) |
| Base (e.g., Na₂CO₃ or K₂CO₃) | Activates the boronic acid | 2.0 - 3.0 eq. |
| Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) | Reaction medium | ~0.1 M concentration |
| Inert Gas (Nitrogen or Argon) | Prevents catalyst oxidation | N/A |
| Microwave Vial or Schlenk Flask | Reaction vessel | N/A |
| Ethyl Acetate, Water, Brine | Work-up solvents | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | N/A |
| Silica Gel | Stationary phase for chromatography | N/A |
Step-by-Step Experimental Procedure
-
Vessel Preparation: Place the heteroaryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., Na₂CO₃, 2.0 eq.) into a microwave vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 120°C for 30-45 minutes.[12] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Note: For conventional heating, reflux the mixture at 90-100°C for 6-12 hours.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: General workflow for the synthesis of pyrazole-based scaffolds.
Authoritative Insights & Troubleshooting
-
Causality of Reagent Choice:
-
Catalyst: While Pd(PPh₃)₄ is a reliable catalyst, ligands like XPhos or SPhos can be superior for less reactive substrates (e.g., aryl chlorides) or for reactions involving N-H bonds that can inhibit the catalyst.[15] Pd(dppf)Cl₂ is another excellent choice, known for its stability and effectiveness.[12]
-
Base: The choice of base is critical. Stronger bases like K₃PO₄ are often used for less reactive halides. Carbonates like Na₂CO₃ and K₂CO₃ are standard and effective for most couplings.[14] The base's primary role is to facilitate the formation of the [Ar-B(OH)₃]⁻ species, which is essential for the transmetalation step.
-
Boronic Acid Stoichiometry: A slight excess of the boronic acid (1.2-1.5 eq.) is typically used to drive the reaction to completion and to compensate for potential homocoupling or degradation.
-
-
Common Issues & Solutions:
-
Low Yield: If the reaction stalls, ensure the solvents were properly degassed to remove oxygen. Consider a different catalyst/ligand system or a stronger base. Increasing the temperature or reaction time may also be necessary.
-
De-boronation: The pyrazolylboronic acid can sometimes decompose (protodeboronation) back to 5-methyl-1H-pyrazole, especially under harsh conditions. Using milder conditions or a faster, microwave-assisted protocol can mitigate this.[12]
-
Homocoupling: Formation of a bi-pyrazole side product can occur. This is often minimized by carefully controlling the reaction temperature and ensuring an oxygen-free environment.
-
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its facile incorporation into diverse heterocyclic cores via the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile route to novel and potent therapeutic candidates. The protocol and insights provided herein offer a solid foundation for researchers to successfully utilize this reagent in drug discovery programs, enabling the rapid generation of compound libraries for biological screening and lead optimization.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Chis, I. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Retrieved from [Link]
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Chis, I. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Singh, R., & Organ, M. G. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Cetin, C., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5442. Retrieved from [Link]
-
Jöst, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]
-
Chis, I. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]
-
Martin, M. P., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(25), 7044-7049. Retrieved from [Link]
-
Jöst, C., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 13(5), 769-775. Retrieved from [Link]
-
(5-Methyl-1H-pyrazol-3-yl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Naud, S., et al. (2006). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4005-4009. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and 7-bromo-5-chloro pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2919-2930. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Retrieved from [Link]
-
The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895. Retrieved from [Link]
-
Verdon, Q., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4252. Retrieved from [Link]
-
Jones, K., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Retrieved from [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Retrieved from [Link]
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Santos, M. A. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2969. Retrieved from [Link]
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Application Notes & Protocols for C-C Bond Formation Using (5-Methyl-1H-pyrazol-4-yl)boronic acid
I. Introduction: The Strategic Value of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have cemented its role as a cornerstone in the design of a multitude of therapeutic agents and functional materials. The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and biological properties of these molecules. Among the most powerful and versatile methods for forging carbon-carbon bonds to heterocycles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This guide provides an in-depth technical overview and detailed protocols for the application of (5-Methyl-1H-pyrazol-4-yl)boronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances of coupling this electron-rich heteroarylboronic acid, provide field-proven insights into optimizing reaction conditions, and offer step-by-step protocols for researchers, scientists, and drug development professionals.
II. The Suzuki-Miyaura Reaction: A Mechanistic Perspective for Heteroaryl Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Expertise & Experience: Causality Behind Mechanistic Steps
-
Oxidative Addition: This is often the rate-limiting step. An active, electron-rich Pd(0) species attacks the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X). The choice of palladium source and, critically, the phosphine ligand, is designed to facilitate this step. Bulky, electron-rich ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective as they promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive.[2][3]
-
Transmetalation: For transmetalation to occur efficiently, the boronic acid must be activated by a base.[1] The base (e.g., K₂CO₃, K₃PO₄) reacts with water to generate hydroxide ions, which then form a more nucleophilic boronate species (R-B(OH)₃⁻). This boronate complex then transfers its organic group (the 5-methyl-1H-pyrazol-4-yl moiety) to the palladium(II) center. The choice of a moderately strong base like potassium phosphate (K₃PO₄) is often optimal for heteroaryl boronic acids, as it is effective at forming the boronate without promoting significant protodeboronation (the undesired cleavage of the C-B bond).[4]
-
Reductive Elimination: In this final step, the two organic fragments on the palladium(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Challenges with Heteroaryl Boronic Acids:
Researchers should be aware of two primary challenges when working with nitrogen-containing heteroaryl boronic acids like this compound:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially deactivating the catalyst.[5] Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., Buchwald ligands like XPhos), create a sterically hindered environment around the palladium, which can disfavor this inhibitory binding and maintain high catalytic activity.[4][6]
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with protons (from water or other protic sources) to replace the C-B bond with a C-H bond. This is particularly prevalent with electron-rich heteroaryl boronic acids at elevated temperatures.[5][6] Strategies to mitigate this include using an appropriate base, minimizing reaction time and temperature, and sometimes using the more stable pinacol ester derivative of the boronic acid.[7]
III. Recommended Reaction Components & Optimization
The selection of catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The following table summarizes recommended starting conditions based on established protocols for similar pyrazole-based Suzuki-Miyaura couplings.[2][4][8][9]
| Component | Recommended Reagents | Molar Ratio (vs. Limiting Reagent) | Rationale & Field-Proven Insights |
| Boronic Acid | This compound | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation.[5] |
| Aryl/Heteroaryl Halide | Aryl/Heteroaryl Bromide or Iodide | 1.0 equiv. | Iodides are generally more reactive than bromides. Chlorides are more challenging and may require more specialized catalyst systems. |
| Palladium Precatalyst | XPhos Pd G2/G3, Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% | XPhos Pd G2/G3 are highly recommended. These "precatalysts" are air-stable and efficiently generate the active monoligated Pd(0)-XPhos species in situ, leading to high activity and reproducibility, even at low catalyst loadings.[2][3][8] |
| Ligand | XPhos (if using Pd₂(dba)₃ or Pd(OAc)₂) | 1.1 - 1.2 x Pd mol% | The bulky, electron-rich XPhos ligand accelerates both oxidative addition and reductive elimination while preventing catalyst deactivation by the pyrazole nitrogen.[4][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equiv. | K₃PO₄ is often the base of choice for unprotected N-H pyrazoles, providing a good balance of reactivity and minimizing side reactions.[4] Cs₂CO₃ is more soluble and can be effective at lower temperatures. |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMF/EtOH/H₂O | 0.1 - 0.5 M | A polar, aprotic solvent mixed with water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[10] |
IV. Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts, phosphine ligands, and organic solvents should be handled with care.
Protocol 1: Conventional Heating Method
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.55 mmol, 1.1 equiv.), the aryl bromide (0.50 mmol, 1.0 equiv.), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 2 mol%).
-
Degassed Solvent: Add the previously degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-methyl-1H-pyrazole product.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields by minimizing side reactions like protodeboronation.[11][12][13]
Step-by-Step Procedure:
-
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (0.55 mmol, 1.1 equiv.), the aryl bromide (0.50 mmol, 1.0 equiv.), K₃PO₄ (1.0 mmol, 2.0 equiv.), and the palladium precatalyst (XPhos Pd G2, 0.01 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 2.5 mL of DMF/EtOH/H₂O in a 1:1:0.5 ratio).[2]
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-40 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. Follow the work-up and purification steps (7-9) as described in the conventional heating protocol.
V. Troubleshooting and Final Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poorly soluble base. | Use a fresh, reliable precatalyst (e.g., XPhos Pd G2).[2] Ensure solvent is thoroughly degassed by sparging with argon for 15-30 min. Grind the base to a fine powder before use to increase its surface area and solubility.[14] |
| Significant Protodeboronation | Reaction temperature too high or time too long; Base is too strong or too much water present. | Reduce reaction temperature or time. Use microwave heating for rapid, controlled heating.[12] Use K₃PO₄ or K₂CO₃ instead of stronger bases. Reduce the water content in the solvent system (e.g., to 10:1 organic/water). |
| Homocoupling of Boronic Acid | Presence of oxygen; Using a Pd(II) source without a reducing agent. | Ensure rigorous exclusion of air.[10] Using a Pd(0) source or a precatalyst that readily forms Pd(0) (like XPhos Pd G2) minimizes the presence of Pd(II) species that can promote homocoupling. |
| Difficulty with Aryl Chlorides | C-Cl bond is difficult to activate. | Increase catalyst loading (3-5 mol%). Use a more electron-rich ligand like SPhos or RuPhos. Increase the reaction temperature. |
By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this compound as a versatile and powerful building block for the synthesis of complex, high-value molecules.
References
-
Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. Available from: [Link]
-
Tomanová, M., Jedinák, L., Košař, J., Kvapil, L., Hradil, P., & Cankař, P. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(47), 10200-10211. Available from: [Link]
-
Guesmi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2825-2836. Available from: [Link]
-
Guesmi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2825-2836. Available from: [Link]
-
Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. Available from: [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. Available from: [Link]
-
Guesmi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2836. Available from: [Link]
-
Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14349-14352. Available from: [Link]
-
Dreher, S. D., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Letters, 14(18), 4858-4861. Available from: [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. Available from: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]
-
Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14349-14352. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(43), 14287-14299. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available from: [Link]
-
Watson, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(4), 1835-1842. Available from: [Link]
-
PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. Available from: [Link]
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- 3. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. reddit.com [reddit.com]
Application Notes & Protocols: Chan-Lam Coupling of (5-Methyl-1H-pyrazol-4-yl)boronic acid for C-N and C-O Bond Formation
Introduction: The Strategic Value of the Chan-Lam Coupling
In modern synthetic and medicinal chemistry, the formation of carbon-heteroatom bonds is a cornerstone of molecular construction.[1] Among the array of available methodologies, the Chan-Lam coupling has emerged as a uniquely powerful and practical tool for forging C-N and C-O bonds.[2][3] First reported independently by the groups of Chan, Lam, and Evans in 1998, this copper-catalyzed cross-coupling reaction joins boronic acids with N-H or O-H containing compounds, such as amines, phenols, and a wide variety of heterocycles.[4][5]
What distinguishes the Chan-Lam coupling from palladium-catalyzed counterparts like the Buchwald-Hartwig amination is its operational simplicity and cost-effectiveness.[4][6] Reactions are often conducted at room temperature, are tolerant of ambient air and moisture, and utilize abundant, inexpensive copper catalysts.[3][7] These features make it an exceptionally attractive method for library synthesis and late-stage functionalization in drug discovery programs.
This guide provides a detailed examination of the Chan-Lam coupling as applied to (5-Methyl-1H-pyrazol-4-yl)boronic acid, a versatile building block. We will explore the mechanistic underpinnings of the reaction to inform rational optimization, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.
Mechanistic Rationale: Understanding the "Why" Behind the Conditions
A robust understanding of the reaction mechanism is critical for troubleshooting and adapting protocols. The Chan-Lam coupling is an oxidative coupling, distinct in that it joins two nucleophilic partners: the boronic acid and the heteroatom nucleophile (amine, alcohol, etc.).[8] While the precise mechanism can be complex and dependent on the specific substrates and conditions, a generally accepted catalytic cycle provides a framework for experimental design.[4][9]
The catalytic cycle proceeds through several key stages:
-
Ligand Exchange/Coordination: The N-H or O-H nucleophile coordinates with the Copper(II) catalyst, often displacing an acetate ligand. A base facilitates this step by deprotonating the nucleophile, increasing its reactivity.
-
Transmetalation: The organoboron compound (boronic acid) transfers its aryl group to the copper center, forming a diarylcopper(II) intermediate.
-
Oxidation to Cu(III): A key, albeit transient, Copper(III) intermediate is formed. This can occur via disproportionation of two Cu(II) species or through an oxidative pathway involving the terminal oxidant (typically O₂ from the air).[8][9] Reductive elimination from this high-valent copper species is significantly faster and is crucial for efficient product formation.[7]
-
Reductive Elimination: The C-N or C-O bond is formed from the Cu(III) complex, releasing the desired arylated product and a Copper(I) species.[4][8]
-
Catalyst Regeneration: The terminal oxidant (O₂) re-oxidizes the Cu(I) back to the active Cu(II) state, completing the catalytic cycle.[6][8]
Caption: Proposed catalytic cycle for the Chan-Lam coupling.
Optimizing Reaction Parameters for this compound
The reactivity of heteroarylboronic acids can differ from their simpler aryl counterparts. Pyrazole-containing fragments are common in pharmaceuticals, making this a critical substrate class.[10][11] The following parameters are key levers for optimizing the coupling.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Copper Source | Cu(OAc)₂ (10-20 mol%) | Copper(II) acetate is inexpensive, stable, and widely effective.[8][10] If reactivity is low, stoichiometric amounts can be used.[5] Other sources like Cu(OTf)₂ or CuCl₂ can be screened for challenging substrates.[8][12] |
| Nucleophile | Amine, Phenol, or N-H Heterocycle (1.0 eq) | The reaction is broad in scope.[7] Electron-rich and sterically unhindered nucleophiles generally react faster. For weakly nucleophilic substrates, increasing temperature may be necessary. |
| Boronic Acid | This compound (1.2-1.5 eq) | A slight excess of the boronic acid is often used to drive the reaction to completion and compensate for potential side reactions like homocoupling or protodeboronation.[8][13] |
| Base | Pyridine or Triethylamine (TEA) (2.0-3.0 eq) | An organic base is typically required. Pyridine is a classic choice that can also act as a ligand.[5] TEA is also highly effective for pyrazole couplings.[10] For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be tested.[8] |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M) | DCM is a standard solvent for Chan-Lam reactions.[5][8] For substrates with poor solubility, solvents like MeCN, THF, or DMF can be effective.[8] Methanol has also been shown to be an excellent solvent in certain cases.[14] |
| Atmosphere | Open to Air | Atmospheric oxygen is typically sufficient as the terminal oxidant to regenerate the Cu(II) catalyst.[6][7] For highly controlled or scaled-up reactions, bubbling dry air or O₂ through the mixture can be beneficial. |
| Temperature | Room Temperature (20-25 °C) | One of the primary advantages of the Chan-Lam coupling is its ability to proceed at ambient temperature.[4] If no reaction is observed after several hours, gentle heating to 40-80 °C is a logical next step.[8] |
| Additives | 4Å Molecular Sieves | The primary byproduct is often phenol (Ar-OH), formed from the coupling of the boronic acid with residual water.[13][15] Adding activated molecular sieves can sequester water and minimize this side reaction.[6] |
Protocol 1: N-Arylation of an Aniline with this compound
This protocol describes a general procedure for the C-N coupling of an aniline derivative.
Caption: General experimental workflow for Chan-Lam coupling.
Materials:
-
This compound (1.2 eq)
-
Aniline derivative (1.0 eq)
-
Copper(II) Acetate, Cu(OAc)₂ (0.2 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular Sieves (optional, ~100 mg per mmol of boronic acid)
-
Round-bottom flask with stir bar
Procedure:
-
To a clean, dry round-bottom flask, add the aniline derivative (1.0 eq), this compound (1.2 eq), and Cu(OAc)₂ (0.2 eq).
-
If using, add activated 4Å molecular sieves to the flask.
-
Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add pyridine (3.0 eq) to the mixture. The solution will typically turn from light blue to a deeper blue or green.
-
Seal the flask (a septum is sufficient; an inert atmosphere is not required) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylated product.
Protocol 2: O-Arylation of a Phenol with this compound
This protocol outlines a general procedure for C-O bond formation. Anhydrous conditions are more critical for O-arylation to prevent competitive hydrolysis of the boronic acid.[15]
Materials:
-
This compound (1.5 eq)
-
Phenol derivative (1.0 eq)
-
Copper(II) Acetate, Cu(OAc)₂ (1.1 eq, stoichiometric)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular Sieves (~100 mg per mmol of boronic acid)
-
Round-bottom flask with stir bar
Procedure:
-
To a flame-dried round-bottom flask under a positive pressure of air or nitrogen, add the phenol derivative (1.0 eq), this compound (1.5 eq), Cu(OAc)₂ (1.1 eq), and freshly activated 4Å molecular sieves.
-
Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M.
-
Add triethylamine (2.0 eq) via syringe.
-
Seal the flask and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. O-arylations may require longer reaction times or gentle heating (40 °C) to proceed efficiently.
-
Once the reaction is complete, perform the work-up and purification as described in Protocol 1.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Low nucleophilicity of substrate.2. Inactive catalyst.3. Poor solvent choice. | 1. Increase reaction temperature to 40-80 °C.2. Use fresh, high-purity Cu(OAc)₂.3. Screen alternative solvents like MeCN, THF, or MeOH.[14]4. Increase the loading of boronic acid to 2.0 eq. |
| Protodeboronation Byproduct | Presence of acidic protons or water. | 1. Ensure the base is in sufficient excess (3.0 eq).2. Use anhydrous solvent and add molecular sieves. |
| Phenol (Ar-OH) Byproduct | Reaction of boronic acid with water. | Strictly enforce anhydrous conditions; use flame-dried glassware and molecular sieves. This is the most common side reaction.[9][13] |
| Homocoupling of Boronic Acid | A common side pathway in copper catalysis. | This is often difficult to suppress completely. Purification by column chromatography is usually effective at removing this byproduct. Using the minimum effective catalyst loading can sometimes help. |
| Difficult Purification | Copper salts remaining in the product. | Ensure the filtration through Celite is performed carefully. An additional wash with a dilute aqueous solution of ammonium hydroxide can help chelate and remove residual copper. |
Conclusion
The Chan-Lam coupling is a robust and versatile methodology for the synthesis of N- and O-arylated pyrazoles. By starting with the recommended conditions of Cu(OAc)₂ as the catalyst, an amine base like pyridine or TEA, and DCM as the solvent at room temperature, researchers can reliably access a wide range of valuable compounds. Understanding the mechanistic rationale allows for logical adjustments to these parameters, enabling the successful coupling of even challenging substrates encountered in drug discovery and materials science.
References
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
SciSpace. (2021). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
ResearchGate. (2016). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Schaper, L. A., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(8), 7308–7325. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Retrieved from [Link]
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Emerson, J. P., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. bioRxiv. Retrieved from [Link]
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Blakemore, D. C., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of solvent, temperature, and reaction time. Retrieved from [Link]
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Tsvetanov, K. A., et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2268–2276. Retrieved from [Link]
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Rao, K. S., & Wu, T. S. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Advanced Synthesis & Catalysis, 362(16), 3311-3367. Retrieved from [Link]
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The Organic Chemist. (2022, July 10). Chan-Lam Coupling. YouTube. Retrieved from [Link]
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Vilapara, K. V., et al. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry, 31(12), 2981-2985. Retrieved from [Link]
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Suwińska, K., et al. (2016). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. RSC Advances, 6(75), 71490-71499. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Retrieved from [Link]
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Sasikumar, P., & Majhi, A. (2025). Advancements in Chan-Lam cross-coupling reactions utilizing copper and nickel salts, Cu/Ni-incorporated polymers, and nanocomposites. Inorganic Chemistry Communications, 113799. Retrieved from [Link]
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The Strategic Application of (5-Methyl-1H-pyrazol-4-yl)boronic Acid in Modern Pharmaceutical Development
Introduction: In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various binding interactions have rendered it a cornerstone in medicinal chemistry. When functionalized with a boronic acid moiety, specifically as (5-Methyl-1H-pyrazol-4-yl)boronic acid, this heterocycle is transformed into a versatile and powerful building block for the synthesis of complex pharmaceutical agents.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their pursuit of novel therapeutics.
The strategic value of this compound lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This Nobel Prize-winning methodology facilitates the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of diverse molecular architectures.[4] The stability, generally low toxicity, and ease of handling of boronic acids further contribute to their widespread adoption in both academic and industrial research settings.[5]
Core Applications in Medicinal Chemistry
The incorporation of the 5-methyl-1H-pyrazol-4-yl motif into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. The methyl group can enhance metabolic stability and provide a key vector for interaction with hydrophobic pockets in target proteins. The pyrazole ring itself, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.
A notable application of pyrazole derivatives is in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases. The pyrazole scaffold can serve as a hinge-binding motif, interacting with the backbone of the kinase hinge region. Furthermore, the functionalization of the pyrazole ring, enabled by building blocks like this compound, allows for the exploration of the surrounding chemical space to achieve potency and selectivity.
Case Study: Development of Potential Anti-Prostate Cancer Agents
Recent research into novel treatments for prostate cancer has highlighted the utility of 5-methyl-1H-pyrazole derivatives. In a study focused on developing potent androgen receptor (AR) antagonists, a series of compounds were synthesized incorporating the 5-methyl-1H-pyrazole core.[6] This research underscores the potential of this scaffold in addressing significant unmet medical needs.
Synthesis of this compound Pinacol Ester
While this compound is commercially available, understanding its synthesis provides valuable context for its application. A common strategy involves the conversion of a halogenated pyrazole precursor to the corresponding boronic acid ester. The following protocol is adapted from established methods for the synthesis of pyrazole boronic acid pinacol esters.[7]
Diagram: Synthetic Pathway to this compound Pinacol Ester
Caption: General synthetic scheme for this compound pinacol ester.
Experimental Protocol: Synthesis of this compound pinacol ester (Adapted Protocol)
Materials:
-
1-Boc-4-iodo-5-methyl-1H-pyrazole
-
Pinacol diboron (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents)
-
Potassium acetate (KOAc, 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-Boc-4-iodo-5-methyl-1H-pyrazole (1.0 equivalent), pinacol diboron (1.1 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and potassium acetate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 1-Boc protected boronic ester is then subjected to deprotection. This can often be achieved by heating the crude product until no further gas evolution is observed, or through a mild acidic workup.[7]
-
Purify the final product by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Adapted Protocol)
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar pyrazole derivatives.[8][9]
Materials:
-
This compound (or its pinacol ester) (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)
Procedure:
-
In a Schlenk flask, combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the electronic and steric nature of the coupling partners. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is required to activate the boronic acid for transmetalation.[3] The choice of base can influence the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst. |
Microwave-Assisted Protocol:
For accelerated reaction times and potentially higher yields, a microwave-assisted protocol can be employed.[8]
Materials:
-
This compound (1.3 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (0.5 mol%)
-
KOH (2.0 equivalents)
-
Ethanol/Water (1:1)
Procedure:
-
In a microwave reaction vial, combine all reactants and the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.[8]
-
After cooling, perform the work-up and purification as described in the conventional protocol.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in pharmaceutical research. Its ability to readily participate in robust C-C bond-forming reactions, coupled with the favorable pharmacological properties of the pyrazole scaffold, makes it an attractive tool for the synthesis of novel drug candidates. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this reagent, thereby accelerating the discovery and development of new medicines. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
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Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
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5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate - PMC. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids - ResearchGate. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])
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Application Notes & Protocols: A Guide to Incorporating Pyrazole Motifs into Organic Molecules with Boronic Acids
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of pyrazole motifs into organic molecules, with a specific focus on the strategic use of pyrazole boronic acids and their pinacol esters. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for this synthetic transformation, and provide field-proven insights to guide researchers, scientists, and drug development professionals in optimizing these reactions for their specific applications.
Introduction: The Significance of Pyrazoles and the Boronic Acid Advantage
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts a unique combination of properties, including the ability to act as hydrogen bond donors and acceptors, which is crucial for molecular recognition in biological systems. Consequently, the pyrazole scaffold is found in a multitude of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3]
The synthesis of functionalized pyrazoles is, therefore, a critical endeavor in drug discovery and development. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method for forming carbon-carbon bonds.[5][6] This reaction utilizes organoboron compounds, such as boronic acids and their esters, which offer several advantages:
-
Stability: Boronic acids and their pinacol esters are generally stable to air and moisture, making them easy to handle and store.[5][7]
-
Low Toxicity: Compared to other organometallic reagents, organoboron compounds exhibit low toxicity.[7]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups, minimizing the need for protecting groups and streamlining synthetic routes.[8][9]
This guide will focus on leveraging these advantages for the efficient synthesis of pyrazole-containing molecules.
The Core Chemistry: Understanding the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for any researcher in this field, is illustrated below.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for two key processes: the synthesis of a pyrazole-boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester
This protocol is adapted from established methods for the borylation of N-heterocycles.[11]
Materials:
-
1-Boc-4-iodopyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Petroleum ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 1-Boc-4-iodopyrazole.
-
Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
To remove the Boc protecting group, heat the crude product to its molten state (approximately 150-180 °C) until gas evolution ceases.[11]
-
Cool the residue to room temperature and add petroleum ether. Stir the resulting slurry for 30 minutes.
-
Collect the solid product by filtration, wash with cold petroleum ether, and dry under vacuum to yield pure pyrazole-4-boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Pyrazole-4-boronic Acid Pinacol Ester with an Aryl Bromide
This protocol outlines a general procedure for the cross-coupling reaction.[8][9]
Materials:
-
Pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
Equipment:
-
Microwave reactor or conventional heating setup (oil bath)
-
Reaction vials
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, combine the aryl bromide (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water to the vial to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.
-
Seal the vial and place it in the microwave reactor. Heat the reaction to 100-120 °C for 15-60 minutes. Alternatively, the reaction can be heated in an oil bath at 100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-pyrazole compound.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a summary of common conditions and their typical performance.
Table 1: Common Catalysts and Ligands for Pyrazole Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Excellent for a broad range of substrates, including sterically hindered ones.[9] |
| Pd₂(dba)₃ | XPhos | 1-3 | Highly active catalyst system, often used for challenging couplings.[9][12] |
| Pd(dppf)Cl₂ | (dppf) | 2-5 | A robust and widely used catalyst, particularly for less demanding substrates.[8] |
| Pd(PPh₃)₄ | (PPh₃) | 3-5 | A classic catalyst, though sometimes less active than modern phosphine-ligand systems.[13] |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent System | Temperature (°C) | General Applicability |
| K₃PO₄ | Dioxane/H₂O | 80-110 | A strong base, effective for a wide variety of couplings.[8][9] |
| K₂CO₃ | DMF/H₂O | 80-100 | A milder base, suitable for substrates sensitive to stronger bases.[14] |
| Cs₂CO₃ | Toluene/H₂O | 90-110 | Often used for difficult couplings where other bases fail. |
| Na₂CO₃ | Dioxane/H₂O | 80-100 | A commonly used and cost-effective base.[13][15] |
Mechanistic Insights and Troubleshooting
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos and XPhos generally promote the oxidative addition and reductive elimination steps, leading to higher catalytic turnover.[9][10]
Base Function: The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species. The strength of the base should be matched to the specific substrates. For electron-deficient aryl halides, a milder base may be sufficient, while electron-rich or sterically hindered partners often require a stronger base like K₃PO₄.[8][9]
Troubleshooting Common Issues:
-
Low Yield: Consider increasing the catalyst/ligand loading, using a more active ligand (e.g., SPhos or XPhos), or a stronger base. Ensure all reagents are pure and solvents are anhydrous where specified.
-
Decomposition of Boronic Acid: Boronic acids can be prone to protodeborylation, especially at high temperatures and in the presence of strong acids or bases. Using the more stable pinacol ester can mitigate this issue.
-
Formation of Homocoupled Byproducts: This can occur if the reductive elimination of the desired product is slow. Optimizing the ligand and reaction temperature can help to minimize this side reaction.
Conclusion
The incorporation of pyrazole motifs into organic molecules using boronic acids via the Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable synthetic strategy. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of pyrazole-containing compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing these critical synthetic transformations.
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Anderson, K. W., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4187-4190. Available at: [Link]
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Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). Available at: [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Available at: [Link]
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Asif, M. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]
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Li, J., et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 137(34), 10894-10897. Available at: [Link]
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International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]
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Silva, V. L. M., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1266. Available at: [Link]
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Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12879. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Krchnak, V., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(48), 10200-10211. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
-
ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Available at: [Link]
-
Gujjar, O. P., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3097. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]
-
Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Late-stage functionalization of BN-heterocycles. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. Available at: [Link]
-
Rahman, M. M., et al. (2018). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 20(19), 6144-6148. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
ERA. (n.d.). Novel Aromatic Boron-Nitrogen Heterocycles: Synthesis, Properties and Applications in Biomedicine and Optoelectronics. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Kelly, T. R., & Kim, M. H. (1994). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 59(1), 182-184. Available at: [Link]
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-
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Application Note: A Robust and Versatile Protocol for the Suzuki-Miyaura Coupling of Aryl Halides with (5-Methyl-1H-pyrazol-4-yl)boronic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Aryl-Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Aryl-pyrazoles, in particular, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5] Prominent drugs such as Celebrex (Celecoxib), a selective COX-2 inhibitor, feature this critical structural unit, highlighting its importance in the development of novel therapeutics.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the synthesis of these biaryl structures, offering a direct and efficient route to forge carbon-carbon bonds.[6][7][8]
This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with (5-Methyl-1H-pyrazol-4-yl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting, with a focus on addressing the unique challenges posed by heteroaromatic coupling partners.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][9] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[9][10] The rate of this step is dependent on the nature of the halide, with the general reactivity trend being I > Br > OTf >> Cl.[11]
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center, displacing the halide.[9][12] The base plays a crucial role in activating the boronic acid to facilitate this transfer.[13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9][10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of Aryl Halides with this compound
This protocol is a general starting point and can be optimized for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Halide | Various | Commercially Available | Purity should be ≥97%. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercially Available | Air-stable, but should be stored in a desiccator. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available | Finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Water | Deionized | In-house | Degas before use. |
| Reaction Vessel | Schlenk tube or microwave vial | --- | Must be oven-dried before use. |
| Magnetic Stir Bar | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the catalyst.[11]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The use of a water co-solvent is often beneficial for dissolving the inorganic base.[14]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Visualizing the Experimental Workflow
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Application Notes & Protocols: (5-Methyl-1H-pyrazol-4-yl)boronic acid in the Synthesis of Advanced Materials
Foreword: The Strategic Value of the Pyrazole Boronic Acid Motif
In the landscape of modern materials science and drug development, the precise assembly of molecular architectures is paramount. Heterocyclic boronic acids have emerged as indispensable tools, acting as versatile linchpins in the construction of complex organic molecules and functional materials. Among these, pyrazole-based boronic acids are of particular interest. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.[1] When functionalized with a boronic acid group, this heterocycle is transformed into a powerful building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
This guide focuses on a specific, high-value derivative: (5-Methyl-1H-pyrazol-4-yl)boronic acid . The strategic placement of the methyl group and the boronic acid moiety on the pyrazole core allows for the creation of materials with unique structural, electronic, and functional properties. These materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are at the forefront of innovations in gas storage, catalysis, sensing, and targeted drug delivery.
This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis and application of this compound. The protocols herein are designed not merely as procedural steps but as a framework for understanding the causality behind experimental choices, ensuring both reproducibility and the rational design of next-generation materials.
Section 1: The Workhorse Reagent - Synthesis and Handling
The utility of any building block begins with its reliable synthesis and availability. While this compound and its precursors are commercially available, understanding its synthesis provides crucial insights into its stability and reactivity. The most common and robust approach involves the palladium-catalyzed borylation of a corresponding halopyrazole, which yields a stable pinacol ester derivative. This ester is often preferred for its enhanced stability and ease of handling compared to the free boronic acid.[3][4]
Protocol 1.1: Synthesis of this compound Pinacol Ester
This protocol details a typical Miyaura borylation reaction to produce the pinacol ester of the target boronic acid. The pinacol ester can be used directly in subsequent coupling reactions or hydrolyzed in situ to the active boronic acid.[3]
Caption: Workflow for the synthesis of the pyrazole boronic acid pinacol ester.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 4-Bromo-5-methyl-1H-pyrazole | 161.00 | 10 | 1.0 |
| Bis(pinacolato)diboron (B₂Pin₂) | 253.94 | 11 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.3 | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 30 | 3.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
-
Inert Atmosphere: To a dry Schlenk flask, add 4-bromo-5-methyl-1H-pyrazole (10 mmol), bis(pinacolato)diboron (11 mmol), Pd(dppf)Cl₂ (0.3 mmol), and potassium acetate (30 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a white solid.
Section 2: Core Application - The Suzuki-Miyaura Cross-Coupling
The primary application of this compound in materials synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium complex.[2] Understanding its mechanism is key to optimizing reaction conditions for the synthesis of advanced materials.
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, regenerating the Pd(0) catalyst and releasing the final product (R¹-R²).[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Application Protocol - Synthesis of a Pyrazole-Functionalized Metal-Organic Framework (MOF)
MOFs are highly porous, crystalline materials constructed from metal nodes and organic linkers.[6] By using a linker functionalized with the (5-methyl-1H-pyrazol-4-yl) moiety, one can introduce the specific chemical properties of the pyrazole ring into the MOF's pores, enabling applications like selective gas capture or catalysis.[6][7] This protocol outlines the synthesis of a custom linker via Suzuki coupling, followed by its use in a solvothermal MOF synthesis.
Protocol 3.1: Synthesis of Pyrazole-Functionalized Linker
First, we synthesize the linker, 2'-(5-methyl-1H-pyrazol-4-yl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
-
Couple: Perform a Suzuki-Miyaura reaction between this compound pinacol ester (from Protocol 1.1) and dimethyl 2'-bromo-[1,1'-biphenyl]-4,4'-dicarboxylate.
-
Hydrolyze: Hydrolyze the resulting diester product using aqueous NaOH or LiOH to yield the dicarboxylic acid linker.
-
Purify: Acidify the solution to precipitate the linker, which is then filtered, washed, and dried.
Protocol 3.2: Solvothermal Synthesis of a Pyrazole-MOF
This procedure uses the synthesized linker to create a chromium-based MOF, similar in topology to the well-known MIL-101.
Caption: Workflow for the solvothermal synthesis of a pyrazole-functionalized MOF.
| Parameter | Value | Rationale |
| Metal Source | Cr(NO₃)₃·9H₂O | Forms robust, stable metal clusters. |
| Linker | Pyrazole-Dicarboxylic Acid | Provides the organic framework and functionality. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point suitable for solvothermal synthesis. |
| Temperature | 130 °C | Provides energy for crystal formation. |
| Time | 48 hours | Allows for slow, ordered crystal growth. |
| Molar Ratio (Metal:Linker) | 1:1 | Stoichiometry for targeted framework assembly. |
-
Preparation: In a 20 mL glass vial, dissolve the pyrazole-functionalized dicarboxylic acid linker (0.5 mmol) and Cr(NO₃)₃·9H₂O (0.5 mmol) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a convection oven preheated to 130 °C for 48 hours.
-
Isolation: After 48 hours, remove the autoclave and allow it to cool slowly to room temperature. Collect the crystalline product by filtration.
-
Activation: Wash the collected solid with fresh DMF (3 x 10 mL) and then immerse it in ethanol for 3 days, replacing the ethanol daily. Finally, dry the sample under a high vacuum at 150 °C for 12 hours to remove all guest solvent molecules and activate the pores.
Section 4: Application Protocol - Synthesis of a Pyrazole-Doped Covalent Organic Framework (COF)
COFs are another class of porous crystalline polymers, but they are composed entirely of light elements linked by strong covalent bonds.[8][9] Boronic acids are foundational to COF chemistry, capable of self-condensing to form boroxine rings or reacting with diols to form boronate esters.[9][10] Here, this compound is used as a monofunctional "dopant" or co-monomer to introduce pyrazole functionality and potentially modulate the properties of a boroxine-based COF.[10]
Protocol 4.1: Solvothermal Synthesis of a Pyrazole-Doped COF
This protocol describes the co-condensation of a primary tetrahedral boronic acid monomer with this compound.
Caption: Workflow for the synthesis of a pyrazole-doped covalent organic framework.
| Parameter | Value | Rationale |
| Primary Monomer | Tetrakis(4-boronophenyl)adamantane | A rigid, tetrahedral monomer to build the 3D framework. |
| Co-Monomer | This compound | Introduces pyrazole functionality. |
| Solvent | Mesitylene/Dioxane (1:1 v/v) | A common solvent system that promotes COF crystallization. |
| Temperature | 120 °C | Facilitates the reversible boroxine formation needed for crystalline error correction. |
| Time | 72 hours | Allows for the slow, thermodynamic growth of a crystalline framework. |
| Molar Ratio (Primary:Co-Monomer) | 9:1 | A low ratio of co-monomer to avoid disrupting the overall framework crystallinity. |
-
Preparation: In a Pyrex tube, combine the tetrahedral boronic acid monomer (0.45 mmol) and this compound (0.05 mmol).
-
Solvent Addition: Add a 1:1 mixture of mesitylene and 1,4-dioxane (5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, which can interfere with the reaction.
-
Reaction: Flame-seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 72 hours. A solid precipitate should form.
-
Isolation: After cooling to room temperature, open the tube and collect the solid powder by filtration.
-
Purification: Wash the solid extensively with anhydrous acetone and anhydrous tetrahydrofuran (THF) using a Soxhlet extractor to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified COF powder under high vacuum at 100 °C for 12 hours to obtain the final porous material.
Section 5: Material Characterization
Confirming the successful synthesis and determining the properties of the new materials is a critical final step. A suite of analytical techniques should be employed:
| Technique | Purpose | Expected Outcome for MOF/COF |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and determine the structure. | Sharp peaks corresponding to a crystalline, ordered structure. |
| Gas Sorption Analysis (N₂ at 77 K) | To measure surface area and pore volume. | Type I or IV isotherm, indicating microporous or mesoporous character with high surface area. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High decomposition temperature, indicating a robust framework. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the presence of functional groups. | Characteristic peaks for the pyrazole ring and disappearance of B-OH stretches (for COF). |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | To observe particle morphology and size. | Uniform crystal morphology. |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic building block for the rational design of advanced functional materials. Its unique combination of a versatile coupling handle (the boronic acid) and a functionally rich heterocycle (the methyl-pyrazole) provides a direct route to novel MOFs and COFs. The protocols detailed in this guide serve as a foundation for exploring these exciting material classes. Future work will undoubtedly focus on leveraging the pyrazole moiety's coordination chemistry and hydrogen-bonding capabilities to create materials with enhanced selectivity in gas separation, superior catalytic activity, and novel applications in chemical sensing and biomedical devices.
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- Functionalization of 3D covalent organic frameworks using monofunctional boronic acids. (2025). ResearchGate. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1V06eUXS_Xc5pMwc2uUDRizMkUONzC7t2xzolTb27cDagy-sZ7YZpIjk7_qAwRQ34348VJs-8albvGChnG0Oe7BtIormuuSSgDhDmZMZBdo4OUJmPolibYjL6RviDzYjx8ptWxpHg4ec_ZY-pP-EdDqNbId4nXox-Vuuo60U9gZuLxjwSXQ_qNpXdKDGRHofl1XrFtCKUAVH1Xa6apYogrdZQVIga5f1jP_eWFDLNRZdoVnV63d1fWDW2nOPaLR5jnQvh5g==]
- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. (n.d.). Journal of Materials Chemistry A. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3zQj18DprzeKt-IM5_vxqxhkgrTP9Ovr_8WPpW9cKDSJ1WkuLHkjO3Q5_4iBX2Bbp16suNgtS7q1zbW9vH6w0Wv69Ngg7MLoTsL5RIon3vWWMaraZcrrQ2CABOL7RtpHK29dbCThfaSxcTzGq3x_2lfUfnj8HsyTt6JZh]
Sources
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- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Pyrazole Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter challenges specific to the pyrazole moiety. Pyrazoles are a cornerstone in many pharmaceuticals, but their unique electronic properties and the presence of nitrogen atoms can introduce complexities not seen with simple aryl boronic acids.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and practical, field-proven solutions to help you optimize your reaction yields and achieve consistent results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of pyrazole boronic acids in a direct question-and-answer format.
Q1: My reaction has stalled or resulted in a very low yield. What are the most likely causes and how do I address them?
Low conversion is the most common issue, often stemming from multiple interacting factors. A systematic approach is crucial for diagnosis.
Primary Causes & Corrective Actions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[2]
-
The "Why": Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) require in situ reduction to Pd(0). Oxygen can oxidize and deactivate the Pd(0) species, leading to the formation of palladium black.[3] Furthermore, the nitrogen atoms in the pyrazole ring or other coordinating functional groups can bind too strongly to the palladium center, inhibiting catalysis.[4]
-
Solution:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent(s) and reaction mixture by sparging with argon or nitrogen for 15-30 minutes. Maintain a positive pressure of inert gas throughout the setup and reaction.[2]
-
Use a Robust Precatalyst: Switch to a modern, air-stable Pd(II) precatalyst, such as a Buchwald-type palladacycle (e.g., XPhos Pd G3, SPhos Pd G2). These are designed for rapid generation of the active Pd(0) species and are often more effective for challenging heterocyclic substrates.[3][4]
-
Verify Reagent Quality: Use a fresh bottle of palladium catalyst or one that has been properly stored.
-
-
-
Suboptimal Base/Solvent Combination: The base is not merely a proton scavenger; it is critical for activating the boronic acid for transmetalation. Its effectiveness is highly dependent on the solvent system.[3]
-
The "Why": The base facilitates the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which is essential for the transmetalation step.[5] The solubility of inorganic bases (e.g., K₃PO₄, Cs₂CO₃) is often poor in anhydrous organic solvents. A small amount of water is often necessary to both solubilize the base and promote boronate formation.[2][6]
-
Solution:
-
Screen Bases: For pyrazole boronic acids, stronger inorganic bases are often required. K₃PO₄ and Cs₂CO₃ are excellent starting points.[4][7] Avoid overly strong bases like hydroxides if your molecule is base-sensitive.
-
Optimize Solvent System: A polar aprotic solvent with a small amount of water is a standard condition (e.g., Dioxane/H₂O 10:1, THF/H₂O 4:1).[3][8] This combination aids in dissolving both the organic substrates and the inorganic base.
-
Ensure Vigorous Stirring: In biphasic systems, rapid stirring is essential to maximize the interfacial area where the reaction occurs.[3]
-
-
-
Inefficient Oxidative Addition or Reductive Elimination: This is particularly common with electron-rich or sterically hindered coupling partners.
-
The "Why": The electronic properties of the aryl halide and the steric bulk around the coupling sites directly impact the kinetics of the oxidative addition and reductive elimination steps.
-
Solution:
-
Select an Appropriate Ligand: This is one of the most critical parameters. For sterically demanding or electron-rich partners, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[3][4] These ligands stabilize the palladium center and accelerate both the initial oxidative addition and the final reductive elimination steps.[9]
-
-
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Q2: I'm observing significant protodeboronation of my pyrazole boronic acid. How can I prevent this side reaction?
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your nucleophile.[10] Heteroaromatic boronic acids, like pyrazoles, are particularly susceptible.[4]
Primary Causes & Corrective Actions:
-
Presence of a Proton Source (Water): Water is the primary proton source for this side reaction, especially under basic conditions.[3]
-
The "Why": The mechanism of protodeboronation is often accelerated in aqueous basic media. While some water can be beneficial for the main reaction, too much can favor the undesired side reaction.
-
Solution:
-
Use Anhydrous Conditions: For highly sensitive substrates, switching to strictly anhydrous conditions can be effective. This involves using dried solvents and reagents.[3][7]
-
Use Boronic Esters: Convert the pyrazole boronic acid to a more stable pinacol ester (Bpin).[7][11] Boronic esters are significantly more resistant to protodeboronation and hydrolysis than their corresponding acids.[12] They can be purchased or synthesized and used directly.[13]
-
-
-
Harsh Basic Conditions or High Temperatures: Strong bases and elevated temperatures can accelerate the rate of protodeboronation.[2]
-
The "Why": The stability of the C-B bond decreases under harsh conditions. The combination of a strong base and high heat provides the activation energy needed for the protonolysis to occur.
-
Solution:
-
Use a Milder Base: If protodeboronation is severe, consider switching from a strong base like K₃PO₄ to a milder one like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2][3]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Sometimes, a longer reaction time at a lower temperature is preferable to a fast reaction with significant decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: Which form of the boron reagent is best: boronic acid, pinacol ester, or trifluoroborate salt?
The choice depends on the stability of your specific pyrazole and the reaction conditions.
| Reagent Type | Pros | Cons | Best For... |
| Boronic Acid | Commercially available, highly reactive. | Prone to protodeboronation and trimerization (boroxine formation).[3] | Robust, simple couplings where stability is not a major concern. |
| Pinacol Ester (Bpin) | Highly stable, resistant to protodeboronation, easy to handle and purify.[11][14] | Less reactive than boronic acids; may require slightly more forcing conditions. | Most applications, especially with sensitive pyrazoles or when anhydrous conditions are needed.[7] |
| Trifluoroborate (BF₃K) | Crystalline, air-stable solids, slow-release of boronic acid in situ.[6] | Requires specific conditions for activation. | Cases of extreme boronic acid instability where other methods fail.[15] |
Q2: How do I select the optimal catalyst and ligand?
There is no single "best" catalyst. Selection is empirical and substrate-dependent. However, modern catalyst systems have greatly expanded the scope for N-heterocycles.[16]
| Catalyst System | Ligand Type | Characteristics & Use Cases |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | A classic "workhorse" catalyst. Good for simple, unhindered substrates. Can be sluggish for challenging couplings.[8] |
| PdCl₂(dppf) | Dppf (Ferrocene-based) | Good thermal stability. Often effective for a range of aryl-aryl couplings. |
| Pd₂(dba)₃ + Buchwald Ligand | XPhos, SPhos, RuPhos | The gold standard for challenging couplings. Bulky, electron-rich ligands accelerate key steps and prevent catalyst inhibition by N-heterocycles.[3][4] |
| Buchwald Precatalysts | (e.g., XPhos Pd G3) | Air-stable, reliable, and highly active. Excellent for heteroaryl couplings, including pyrazoles.[4] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps in diagnosing issues. For pyrazoles, the key challenge is preventing the palladium center from being sequestered by nitrogen lone pairs, which would pull it out of the productive cycle.
Caption: The Suzuki catalytic cycle with potential pyrazole inhibition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Pyrazole Boronic Acid Pinacol Ester
This protocol is a robust starting point for most pyrazole substrates using a modern catalyst system.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), pyrazole boronic acid pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protecting a Pyrazole Boronic Acid with Diethanolamine
If you have a particularly unstable pyrazole boronic acid, converting it to a diethanolamine adduct can dramatically improve its shelf-life and handling.[3][17]
-
Dissolution: In a vial with a stir bar, dissolve the pyrazole boronic acid (1.0 equiv) in a minimal amount of dichloromethane.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.[17]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[3]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Polo, C., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Retrieved from [Link]
-
Twala, G. H., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. ElectronicsAndBooks. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. ResearchGate. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... ResearchGate. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]
-
Knapp, D. M., et al. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Preventing protodeboronation of (5-Methyl-1H-pyrazol-4-yl)boronic acid
Welcome to the technical support center for (5-Methyl-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile heteroarylboronic acid, with a specific focus on preventing the common side reaction of protodeboronation. Here, you will find in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, all grounded in established chemical principles and supported by scientific literature.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reactive component needed for cross-coupling reactions.[1] This process leads to the formation of 5-methyl-1H-pyrazole as a byproduct, reducing the yield of the desired coupled product. Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyrazoles, can be particularly susceptible to this undesired side reaction under various conditions.[1][2][3]
Q2: What are the primary factors that cause protodeboronation?
A: The rate of protodeboronation is highly dependent on reaction conditions. Key factors include:
-
pH and Base: The reaction is often accelerated under basic conditions, which are required for activating the boronic acid in Suzuki-Miyaura coupling.[4][5][6] At high pH, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻), which can be susceptible to protonolysis.[4][5][7]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[8]
-
Solvent: The presence of a proton source, most commonly water, is necessary for the reaction to occur.[9] The choice of organic solvent also plays a role in reagent stability and reaction kinetics.[10][11]
-
Catalyst System: The choice of palladium catalyst and phosphine ligand can significantly influence the balance between the desired cross-coupling and the undesired protodeboronation.[12][13][14]
Q3: Is this compound stable for storage?
A: Like many heteroarylboronic acids, this compound can be sensitive to atmospheric moisture and oxygen over time. For long-term storage, it is recommended to keep the solid reagent in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). To mitigate stability issues, especially for sensitive applications, converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, is a highly effective strategy.[15][16] These esters are generally more robust to storage and handling and can be used directly in cross-coupling reactions.[17]
Q4: Should I use the boronic acid directly or convert it to a pinacol ester?
A: Using a pinacol ester (5-Methyl-1H-pyrazole-4-boronic acid, pinacol ester) is strongly recommended, particularly if you are encountering issues with protodeboronation or inconsistent results.[18][19] Pinacol esters offer enhanced stability and are less prone to decomposition under typical Suzuki-Miyaura conditions.[15] While boronic acids can sometimes be more reactive, allowing for lower reaction temperatures, the increased stability of the ester often leads to higher and more reproducible yields by minimizing the competing decomposition pathway.[8][20]
Part 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for resolving them.
Problem 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I've identified the major byproduct as 5-methyl-1H-pyrazole.
This is a classic case of protodeboronation outcompeting the desired cross-coupling reaction.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Verify Reagent Quality: this compound can degrade upon improper storage. [16] * Action: Check the purity of your boronic acid or its ester by ¹H NMR before use. If it shows signs of decomposition (e.g., the presence of 5-methyl-1H-pyrazole), use a fresh bottle or purify the material. For maximum consistency, switch to the more stable pinacol or MIDA boronate. [9][16]
-
Ensure Anhydrous and Oxygen-Free Conditions: Trace amounts of water can lead to irreproducibility. [9][18]Oxygen can deactivate the palladium catalyst.
-
Action: Use solvents from a freshly opened bottle or a solvent purification system. Ensure bases like K₂CO₃ or Cs₂CO₃ are anhydrous (they can be dried in an oven before use). Thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
-
Standardize Reaction Setup: Small variations in catalyst loading or reagent addition can affect the outcome.
-
Action: Prepare a stock solution of the catalyst and ligand in an anhydrous, degassed solvent if running multiple reactions to ensure consistent loading. Always assemble the reaction under a positive pressure of inert gas.
-
Part 3: Optimized Experimental Protocol
General Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a robust starting point. Optimization of temperature, base, and solvent may be required for specific aryl/heteroaryl halides.
Reagents & Equipment:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2–1.5 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water (if required)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the anhydrous base (2.0-3.0 equiv).
-
Establish Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed anhydrous organic solvent (e.g., dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent). If a co-solvent is necessary, add the minimal amount of degassed water (e.g., to create a 10:1 dioxane/water mixture).
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to a moderate temperature (start at 75 °C). [20]6. Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS by withdrawing small aliquots under inert conditions.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]
-
Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). ResearchGate. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]
-
ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. Available at: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available at: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding. Figshare. Available at: [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
-
Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The University of Manchester Research Explorer. Available at: [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. National Institutes of Health (NIH). Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
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- 8. benchchem.com [benchchem.com]
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- 10. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Solvent Effects in Boronic Acid-Diol Binding - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
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- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
Troubleshooting low yields in pyrazole boronic acid cross-coupling reactions
Answering as a Senior Application Scientist.
Technical Support Center: Pyrazole Boronic Acid Cross-Coupling
Welcome to the technical support center for pyrazole boronic acid cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful C-C bond-forming reactions. Pyrazole boronic acids are invaluable building blocks in medicinal chemistry and materials science, yet their successful application in Suzuki-Miyaura coupling can be challenging.[1][2] This resource provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve high-yield, reproducible results.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation for the problem and a series of actionable solutions.
Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?
A1: Failure to achieve conversion is typically rooted in one or more of the core reaction components: the catalyst system, the base, or the reaction conditions. The catalyst may not be activating, or the conditions may not be energetic enough to overcome the activation barrier.
Core Areas to Investigate:
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Catalyst & Ligand Inactivity: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[3]
-
Causality: Pd(II) precatalysts require in-situ reduction to Pd(0). Phosphine ligands, essential for stabilizing the catalyst and facilitating key steps, can be oxidized by trace oxygen, rendering them ineffective.
-
Solutions:
-
Use a Modern Precatalyst: Switch to a well-defined, air-stable Pd(II) precatalyst like XPhos Pd G2/G3.[4] These catalysts are designed for reliable activation and are often superior to older systems like Pd(PPh₃)₄, which can vary in quality.[5]
-
Verify Ligand Integrity: If using a separate ligand, ensure it is pure and has been stored under inert gas. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective as they promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps.[6][7]
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, for challenging substrates, increasing the loading to 3-5 mol% can sometimes initiate the reaction.[8][9]
-
-
-
Inappropriate Base Selection: The base is critical for activating the boronic acid in the transmetalation step. An incorrect choice can halt the cycle entirely.
-
Causality: The base must be strong enough to form the boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid, but not so strong that it causes unwanted side reactions or degradation. Its solubility is also a key factor.
-
Solutions:
-
Start with K₃PO₄ or Cs₂CO₃: These are robust, effective bases for a wide range of Suzuki couplings, including those with heterocyclic substrates.[6][10] K₃PO₄ is often a good first choice.
-
Ensure Fine Powder: Use a finely powdered base to maximize surface area and reactivity. If necessary, grind the base before use.
-
Consider Aqueous vs. Anhydrous: Many protocols use an aqueous solution of the base in a solvent like dioxane.[8] This can facilitate the reaction but may also promote protodeboronation. For highly sensitive substrates, consider anhydrous conditions with a base like KF.[11]
-
-
-
Sub-Optimal Temperature or Solvent:
-
Causality: The reaction may have a high activation energy that is not being met at the current temperature. The solvent system must fully dissolve the reactants to allow for effective interaction.
-
Solutions:
-
Increase Temperature: Most pyrazole couplings require heating, typically between 80–110 °C.[10][12] If your reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 110 °C while monitoring for decomposition.
-
Re-evaluate Solvent Choice: A 4:1 to 10:1 mixture of an aprotic solvent (e.g., 1,4-dioxane, THF, 2-MeTHF) and water is a common starting point.[3][8][13] If solubility is an issue, DMF can be an effective solvent, but be aware it can be difficult to remove and may coordinate to the catalyst.[14][15]
-
-
Q2: I'm observing significant homocoupling of the boronic acid (Glaser coupling). How can I minimize this side reaction?
A2: Boronic acid homocoupling is almost always a result of oxygen contamination in the reaction mixture. Oxygen can re-oxidize the Pd(0) catalyst and participate in a side-cycle that leads to the formation of a biaryl byproduct from the boronic acid.[3][16]
Troubleshooting Workflow for Homocoupling
Caption: Workflow to diagnose and solve boronic acid homocoupling.
Solutions:
-
Rigorous Degassing is Non-Negotiable: This is the most critical factor.
-
Method: The "freeze-pump-thaw" method (3 cycles) is the gold standard for removing dissolved oxygen. Alternatively, sparging the solvent with a vigorous stream of argon or nitrogen for at least 30 minutes can be effective.[3]
-
Execution: Add the solvent to the reaction flask containing the solid reagents before the final degassing cycle or sparging.
-
-
Maintain a Strict Inert Atmosphere:
-
Method: Assemble the reaction glassware (oven-dried to remove moisture) and purge it thoroughly with an inert gas (argon or nitrogen) using a manifold. Add the solid reagents under a positive pressure of inert gas. Add the degassed solvent via cannula or syringe.
-
Execution: Maintain a slight positive pressure of inert gas throughout the reaction, for example by using a balloon.
-
Q3: Protodeboronation of my pyrazole boronic acid is a major issue, leading to a simple pyrazole byproduct. What conditions can prevent this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common failure mode for heteroaryl boronic acids, which are often less stable than their aryl counterparts.[7] This is frequently exacerbated by high temperatures, extended reaction times, and the presence of water and certain bases.[6][16]
Key Mitigation Strategies:
-
Use a Boronic Pinacol Ester: Pyrazole boronic acids are significantly more stable when protected as their pinacol esters.[1][17] These are less susceptible to premature hydrolysis and protodeboronation.[18] If you are starting with the free boronic acid, consider converting it to the pinacol ester first.
-
Minimize Water Content: While many protocols use aqueous base, this can accelerate protodeboronation.
-
Solution: Try running the reaction under anhydrous conditions. Use an anhydrous solvent and a non-hydroxide base like potassium fluoride (KF) or a carefully dried carbonate.[11]
-
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time. High temperatures significantly accelerate the rate of C-B bond cleavage.[6]
-
Choose the Right Base: Very strong bases or the presence of excess hydroxide can promote this side reaction. K₃PO₄ is often a good choice as it is effective without being overly harsh.
Q4: I'm having difficulty with an unprotected N-H pyrazole. The reaction stalls or gives very low yield. What special considerations are needed?
A4: Unprotected N-H groups on azoles like pyrazole are known to be problematic in Suzuki couplings. The acidic N-H proton and the basic lone pair on the adjacent nitrogen can coordinate to the palladium center, forming stable, inactive catalyst complexes and effectively poisoning the reaction.[6]
Causality and The "Inhibitory Effect"
The deprotonated pyrazole anion can act as a ligand, forming a stable Pd(II)-azolyl intermediate that is reluctant to participate in subsequent steps of the catalytic cycle, thus acting as a catalytic resting state.[6]
Solutions:
-
Use a Specialized Catalyst System: Standard catalysts often fail. Systems designed for coupling N-H heterocycles are required.
-
Recommended Catalysts: Buchwald's second-generation (G2) or third-generation (G3) precatalysts with bulky dialkylbiarylphosphine ligands like XPhos or SPhos are highly effective.[6] These ligands create a sterically hindered environment around the palladium that favors the desired catalytic cycle over the formation of inhibitory complexes.
-
-
Increase Boronic Acid Equivalents: Using a larger excess of the boronic acid (e.g., 2.0 equivalents) can help shift the equilibrium away from the inhibitory Pd-azolyl complex and favor the transmetalation step.[6]
-
Consider N-Protection (If Feasible): While direct coupling is often desired, if all else fails, protecting the pyrazole N-H (e.g., with a Boc or SEM group) can dramatically improve reactivity. This adds extra steps but can be a reliable solution.
Frequently Asked Questions (FAQs)
-
How do I choose the optimal catalyst and ligand? For general screening with pyrazole boronic esters, a catalyst like PdCl₂(dppf) or a G2/G3 precatalyst (e.g., XPhos Pd G2) is a great starting point.[4][10] For challenging substrates, especially unprotected N-H pyrazoles or sterically hindered partners, the bulky biarylphosphine ligands (XPhos, SPhos, RuPhos) are superior.[6][7]
-
What is the best way to prepare reagents and solvents for reproducibility? Always use freshly degassed solvents. Ensure your base is finely powdered and dry. Use high-purity boronic acids/esters; if the quality is questionable, convert to the pinacol ester and recrystallize.[11][18] Consistency in reagent quality and reaction setup (especially degassing) is key to reproducibility.[19]
-
Are there general starting conditions you recommend for a new pyrazole boronic acid coupling? Yes, a reliable starting point is: Aryl Halide (1.0 equiv), Pyrazole Boronic Acid Pinacol Ester (1.2–1.5 equiv), K₃PO₄ (2.0–3.0 equiv), and XPhos Pd G3 (1–2 mol%) in a 10:1 mixture of 1,4-Dioxane/H₂O at 90–100 °C under a strict argon atmosphere.[3] Monitor by TLC or LC-MS.
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling a pyrazole boronic acid pinacol ester with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), pyrazole boronic acid pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.[3]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir for the required time (typically 4-24 h).
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a thick-walled flask with a sidearm and seal with a septum.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the connection to the vacuum and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You may see gas bubbles evolve.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.
Data & Visualization
Catalytic Cycle and Parameter Relationships
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding the function of each component is key to troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Table 1: Common Catalysts, Ligands, and Bases
| Component | Example(s) | Role & Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors that form Pd(0) in situ. Require a supporting ligand. |
| Ligands | PPh₃, dppf | Traditional phosphine ligands. Effective for many standard couplings.[8][10] |
| XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphines. Excellent for challenging substrates, including N-H pyrazoles and aryl chlorides.[6][7] | |
| Precatalysts | Pd(PPh₃)₄, PdCl₂(dppf) | Integrated catalyst-ligand systems. Can vary in activity and stability.[10][19] |
| XPhos Pd G2/G3 | Modern, air-stable precatalysts. Provide reliable and rapid generation of the active Pd(0) species.[4] | |
| Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic inorganic bases. Broadly applicable and highly effective.[10][17] |
| Na₂CO₃ | A milder carbonate base, often used in aqueous solutions.[8][20] | |
| KF | A mild, non-hydroxide base suitable for anhydrous conditions and sensitive substrates.[11] |
References
-
García-Rubia, A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4187–4190. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. PharmaChem[Link]
-
ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. [Link]
-
Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(23), 12761–12771. [Link]
-
Kovalov, D., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(48), 10200-10211. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]
-
Sigman, M. S., & Norrby, P.-O. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8638–8646. [Link]
-
Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Fernandes, M. A., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3089. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. [Link]
-
Ostrowski, S., et al. (2011). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron, 67(3), 565-572. [Link]
-
Kamal, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 168-175. [Link]
-
Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(23), 12761–12771. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
Ghaffarzadeh, M., & Ebrahimi, S. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(5), 5599-5609. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. PharmaChem. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1045–1051. [Link]
-
Rahman, M. M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(6), 1406–1409. [Link]
-
Chen, Y.-L., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6831. [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. a2bchem.com [a2bchem.com]
- 12. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]
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Technical Support Center: Purification of Crude (5-Methyl-1H-pyrazol-4-yl)boronic Acid
Welcome to the technical support center for the purification of (5-Methyl-1H-pyrazol-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the purification of this important building block. Boronic acids are notoriously challenging to purify due to their unique chemical properties, and this guide aims to equip you with the knowledge to overcome common hurdles in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" during recrystallization | The compound is precipitating from the solution at a temperature above its melting point. The chosen solvent may be too good, leading to a supersaturated solution that crashes out as a liquid. | 1. Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point. 2. Slow down the cooling process: Use a Dewar flask or insulate the crystallization vessel to allow for gradual cooling, which favors crystal lattice formation over oiling. 3. Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent combination. For instance, if you are using a single solvent like ethanol, try a mixture of ethanol and a less polar solvent like toluene. 4. Use a seed crystal: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization. |
| Low yield after purification | The compound may be partially soluble in the cold recrystallization solvent. During acid-base extraction, incomplete protonation or deprotonation can lead to loss of product. In chromatography, the compound may be irreversibly adsorbed onto the stationary phase. | 1. Optimize recrystallization solvent: Choose a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. 2. Ensure complete pH change in extraction: Use a pH meter to confirm that the aqueous phase is sufficiently basic (pH > 10) to deprotonate the boronic acid and sufficiently acidic (pH < 4) to protonate it for extraction. 3. Deactivate silica gel for chromatography: If using silica gel chromatography, consider pre-treating the silica with a small amount of a non-polar solvent containing 1-2% triethylamine to neutralize acidic sites that can bind your compound. Alternatively, use neutral alumina as the stationary phase.[1] |
| Persistent impurities after purification | The impurity has similar solubility or chromatographic properties to the desired product. Common impurities include the protodeboronated 5-methyl-1H-pyrazole and boroxine trimers. | 1. Consider a different purification technique: If recrystallization fails, try column chromatography or vice-versa. A multi-step purification approach may be necessary. 2. For protodeboronated impurity: An acid-base extraction should effectively separate the more basic 5-methyl-1H-pyrazole from the acidic boronic acid. 3. To break down boroxines: Boroxines are anhydrides of boronic acids and can often be converted back to the boronic acid by dissolving the crude material in a solvent like diethyl ether and washing with a pH 7 buffer or water. |
| Compound decomposition on silica gel | Boronic acids can be unstable on acidic silica gel, leading to degradation, often observed as streaking on a TLC plate. | 1. Use deactivated silica or alumina: As mentioned above, neutralizing the silica gel or using neutral alumina can prevent decomposition.[1] 2. Employ a non-polar solvent system: Use a solvent system with the lowest possible polarity that still provides good separation. 3. Consider reverse-phase chromatography: If normal-phase chromatography is problematic, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be a good alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The optimal purification method depends on the nature and quantity of the impurities. A good starting point is recrystallization , as it is a cost-effective and scalable technique. If recrystallization fails to remove impurities with similar solubility, acid-base extraction is a powerful method to separate the acidic boronic acid from neutral or basic impurities. For very challenging separations, column chromatography (either normal or reverse-phase) offers the highest resolution.
Q2: Which solvents are recommended for the recrystallization of this compound?
Q3: How do I perform an effective acid-base extraction for this compound?
A3: Boronic acids are weak Lewis acids with pKa values typically in the range of 4-10.[4] The pyrazole ring also has basic properties. To perform an acid-base extraction:
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a basic aqueous solution (e.g., 1 M NaOH or Na2CO3) to deprotonate the boronic acid, forming a water-soluble boronate salt. The aqueous layer will now contain your desired product.
-
Wash the organic layer with the basic solution to ensure complete extraction.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1 M HCl) to a pH below 4 to re-protonate the boronate salt.
-
Extract the purified boronic acid back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: For normal-phase chromatography , it is advisable to use deactivated silica gel or neutral alumina.[1] A good starting eluent system would be a gradient of ethyl acetate in hexane. For reverse-phase chromatography , a C18 column with a gradient of acetonitrile or methanol in water is a common choice. The addition of a small amount of an acid like formic acid or acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds.
Q5: My purified this compound is a hydrochloride salt. How does this affect purification?
A5: The hydrochloride salt of this compound will be more polar and likely have better water solubility than the free base.[5] For purification by recrystallization, you might need to use more polar solvents or solvent mixtures. For acid-base extraction, you will need to neutralize the hydrochloride with a base before you can extract it into an organic solvent.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolve the crude material in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution (3 x 10 mL).
-
Combine the aqueous extracts and wash them with ethyl acetate (1 x 10 mL) to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3 M hydrochloric acid.
-
Extract the resulting aqueous solution with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (1 x 10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Purification Strategy Workflow
The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy for your crude this compound.
Caption: Decision tree for purification strategy.
References
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health. [Link]
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester. ResearchGate. [Link]
-
1-Methyl-1H-pyrazole-4-boronic acid. PubChem. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synlett. [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
(5-Methyl-1H-pyrazol-3-yl)boronic acid. Oakwood Chemical. [Link]
-
1-Methyl-1H-pyrazole-4-boronic Acid. Pharmaffiliates. [Link]
Sources
How to overcome the insolubility of pyrazole boronic acids in reaction mixtures
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and professionals in drug development encountering challenges with pyrazole boronic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles governing your experiments. Here, we will address one of the most common and frustrating hurdles: the poor solubility of pyrazole boronic acids in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole boronic acid not dissolving in standard organic solvents?
A: The poor solubility of pyrazole boronic acids is rooted in their unique molecular structure and intermolecular interactions. Several factors are at play:
-
High Polarity and Hydrogen Bonding: The boronic acid group, -B(OH)₂, is highly polar and capable of forming strong hydrogen bonds. Similarly, the pyrazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors. This leads to strong self-association between molecules, forming a stable crystal lattice that is difficult for less polar organic solvents like toluene or dioxane to break apart.
-
The Boronic Acid-Boroxine Equilibrium: Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimers, known as boroxines.[1][2][3] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring, releasing three molecules of water.[1][4] Boroxines are often less polar and more crystalline than their corresponding boronic acids, which can further decrease solubility in many common reaction solvents.[2][5] The equilibrium is sensitive to the presence of water; removing water shifts it towards the boroxine, while adding water pushes it back to the boronic acid.[1][2]
Q2: What is a boroxine, and how does it impact my reaction?
A: A boroxine is the cyclic anhydride trimer of a boronic acid. The equilibrium between the monomeric boronic acid and the trimer is a critical concept that directly impacts reactivity and solubility.
Caption: Equilibria of pyrazole boronic acids in reaction mixtures.
The key takeaway is that for a reaction like a Suzuki-Miyaura coupling to proceed, the boronic acid must be converted to an anionic boronate species ([R-B(OH)₃]⁻) by a base.[6] If the majority of your starting material has crashed out of solution as a boroxine, it cannot be effectively activated by the base, leading to a stalled or sluggish reaction.
Q3: Should I be using a pyrazole boronic acid or a pyrazole boronate ester?
A: This is a crucial strategic decision. While boronic acids are more atom-economical, their esters—most commonly the pinacol ester—offer significant advantages in overcoming both solubility and stability issues.[7][8][9]
| Feature | Pyrazole Boronic Acid | Pyrazole Boronate Pinacol Ester |
| Solubility | Generally low in apolar organic solvents.[8] | Significantly higher in common organic solvents (THF, Dioxane, Toluene, DMF).[10] |
| Stability | Prone to dehydration to form boroxines. Can be susceptible to protodeboronation, especially with electron-deficient or certain heteroaromatic systems.[11][12] | Much more stable to storage and resistant to protodeboronation.[8][11] Does not form boroxines. |
| Handling | Can be difficult to purify due to their polar nature and tendency to dehydrate. | Can be easily purified by standard techniques like column chromatography.[8] |
| Reactivity | Directly used. | Acts as a "slow-release" source of the boronic acid upon hydrolysis in the reaction mixture, which can prevent decomposition.[12][13] |
Recommendation: If you are facing persistent solubility or stability problems, converting the pyrazole boronic acid to its pinacol ester is a highly recommended and often essential troubleshooting step.[11]
Troubleshooting Guide: Overcoming Insolubility in Reactions
Problem: My Suzuki-Miyaura coupling is sluggish or has failed. I see solid starting material in the flask, and I suspect solubility is the cause. What are my first steps?
A: This is a classic scenario. Before making drastic changes, follow this logical diagnostic workflow to pinpoint the issue.
Caption: A logical workflow for troubleshooting solubility issues.
-
Solvent Choice: The choice of solvent is paramount. For Suzuki couplings, common choices include Dioxane, THF, Toluene, or DMF. Often, a mixture is required. A small amount of water is frequently beneficial as it can help dissolve the base and hydrolyze any boroxine back to the active boronic acid.[11]
-
Temperature: Many coupling reactions are run at elevated temperatures (80-110 °C).[11] Ensure you are heating the reaction sufficiently, as solubility almost always increases with temperature.
-
Base Selection: The solubility of the base itself is critical. An insoluble base cannot activate the boronic acid. Finely powdered K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ because they have better solubility in organic solvents and are stronger bases, which helps promote the formation of the active boronate species.[6][11]
Problem: I've tried common solvents like Toluene and Dioxane, even at reflux, with no success. What's next?
A: It's time to modify the solvent system with a co-solvent.
-
Introduce a Polar Aprotic Co-Solvent: Add a small percentage of a more polar, water-miscible solvent like DMF (N,N-Dimethylformamide) , DMAc (N,N-Dimethylacetamide) , or NMP (N-Methyl-2-pyrrolidone) to your primary solvent. These powerful solvents can significantly enhance the solubility of polar reagents like pyrazole boronic acids.
-
Start with a Ratio: Begin with a solvent system like Toluene/DMF (10:1) or Dioxane/Water (4:1).[11] The optimal ratio must be determined empirically for your specific substrate combination.
-
Caution: Be aware that highly polar solvents like DMF can sometimes facilitate side reactions or make product isolation more difficult. Use the minimum amount necessary to achieve dissolution.
Problem: My reaction is biphasic (e.g., Toluene/Water), and my pyrazole boronic acid seems stuck in the aqueous layer. How can I get it into the organic phase to react?
A: This is a perfect application for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction occurs. For Suzuki couplings, quaternary ammonium salts are commonly used.
The mechanism involves the base (in the aqueous phase) activating the boronic acid to form the anionic boronate. The quaternary ammonium cation (e.g., Tetrabutylammonium, Bu₄N⁺) then forms an ion pair with this boronate, which is now lipophilic enough to migrate into the organic phase and participate in the catalytic cycle.[14]
Caption: Mechanism of Phase-Transfer Catalysis in a Suzuki Coupling.
Protocol: Suzuki Coupling with Phase-Transfer Catalysis
-
Reagent Setup: To a reaction vessel, add the aryl halide (1.0 equiv), pyrazole boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add PTC: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1-1.0 equiv).
-
Solvent Addition: Add the biphasic solvent system (e.g., Toluene and Water).
-
Degassing: Thoroughly degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring to ensure efficient mixing between the phases. Monitor by TLC or LC-MS.
Problem: My boronic acid is not only insoluble but also seems to be decomposing. How can I improve its stability and solubility at the same time?
A: This is the ideal scenario for converting your pyrazole boronic acid to its pinacol ester . This derivative is significantly more stable and soluble in organic solvents.[8][9][10] The pinacol group "protects" the boronic acid from decomposition pathways like protodeboronation and prevents the formation of insoluble boroxines.[11][13]
Protocol: Conversion of Pyrazole Boronic Acid to its Pinacol Ester
This procedure creates the more stable and soluble boronate ester, which can then be used directly in coupling reactions.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the pyrazole boronic acid (1.0 equiv) and pinacol (1.1-1.2 equiv).
-
Solvent: Add a solvent that forms an azeotrope with water, such as toluene or xylene .[15] The reaction volume should be sufficient to allow for efficient reflux.
-
Reaction: Heat the mixture to reflux. Water generated from the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected (typically 2-6 hours). The reaction can also be monitored by TLC or GC-MS to confirm the consumption of the starting boronic acid.
-
Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude pyrazole boronic acid pinacol ester can often be used directly or purified further by recrystallization or silica gel column chromatography to yield a stable, solid product.[8] The purified ester is now ready for use in your coupling reaction under standard (often anhydrous) conditions.[11][16]
By systematically applying these diagnostic and procedural steps, you can effectively overcome the solubility challenges posed by pyrazole boronic acids, leading to more reliable and successful synthetic outcomes.
References
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021).
- Preparation method of 4-pyrazole boronic acid pinacol ester. (CN114380853A).
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025).
- Pyrazole-4-boronic acid pinacol ester. LookChem.
- 1H-Pyrazole-4-boronic acid. Chem-Impex.
- The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020).
- The Boroxine-Boronic Acid Equilibrium. (2025).
- The Boroxine–Boronic Acid Equilibrium. Figshare.
- 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g. Fisher Scientific.
- The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 16. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Technical Support Center: Navigating Side Reactions of (5-Methyl-1H-pyrazol-4-yl)boronic acid in Palladium Catalysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (5-Methyl-1H-pyrazol-4-yl)boronic acid and encountering challenges in their synthetic workflows. As a key building block in medicinal chemistry, the successful application of this reagent is paramount. This document provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you overcome common hurdles and achieve your desired outcomes.
Core Concepts: Understanding the Reaction Environment
Before delving into specific issues, it is crucial to understand the fundamental principles governing the Suzuki-Miyaura reaction, the primary application for this boronic acid. The reaction's success hinges on a delicate balance within a well-defined catalytic cycle.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The palladium(0) catalyst first undergoes oxidative addition with an organic halide. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by a base.[2][5] Finally, reductive elimination yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][3]
This compound is a heteroaromatic boronic acid. Heteroaryl boronic acids, particularly those with nitrogen-containing rings, can be challenging substrates due to their unique electronic properties and potential for side reactions.[6][7] The pyrazole nitrogen atoms can coordinate to the palladium center, potentially interfering with the catalytic cycle.[8] Furthermore, the C-B bond in many heteroaryl boronic acids is susceptible to cleavage under the reaction conditions, leading to undesired byproducts.[9][10]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to address specific problems you may encounter during your experiments. Each issue is analyzed to identify the probable cause and is followed by actionable solutions and detailed protocols.
Problem 1: Low to No Yield of Cross-Coupled Product with Significant Starting Material Remaining
This is one of the most common issues and often points to a competing side reaction that consumes the boronic acid or deactivates the catalyst.
Probable Cause A: Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9] This side reaction consumes your boronic acid, converting it into 5-methyl-1H-pyrazole, thus preventing it from participating in the desired cross-coupling. Heteroaryl boronic acids are particularly susceptible to this pathway, which can be accelerated by the presence of water, high temperatures, and strongly basic conditions.[6][9][11]
How to Confirm: Analyze your crude reaction mixture by LC-MS or GC-MS. The presence of a significant peak corresponding to the mass of 5-methyl-1H-pyrazole is a strong indicator of protodeboronation.
Solutions & Protocol:
-
Rigorous Exclusion of Water: The presence of protic sources, especially water, is a primary driver of protodeboronation.
-
Action: Use anhydrous solvents. If using a solvent system like dioxane/water, minimize the water content or switch to a non-protic solvent system if possible. Ensure all glassware is oven-dried before use.
-
-
Judicious Choice of Base: The base is necessary to activate the boronic acid for transmetalation but can also promote protodeboronation.[5][12][13]
-
Action: Screen milder bases. While strong bases like NaOH or KOH can be effective, they also increase the rate of protodeboronation. Consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF, which are often highly effective for challenging couplings while minimizing side reactions.[6][14]
-
-
Use a More Stable Boronic Acid Surrogate: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation.
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[7]
-
Action: Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start screening at 60-80 °C). Monitor the reaction progress by TLC or LC-MS and stop the reaction once the limiting reagent has been consumed.
-
Optimized Protocol to Minimize Protodeboronation
Probable Cause B: Catalyst Decomposition or Inactivity
The active Pd(0) species can be sensitive to air and may oxidize to inactive Pd(II) or agglomerate into palladium black, especially at high temperatures.
Solutions:
-
Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald or Fu precatalysts) are air-stable crystalline solids that generate the active Pd(0)L species in situ.[18] This ensures a consistent concentration of the active catalyst and avoids issues with handling sensitive Pd(0) sources.
-
Ensure Thorough Degassing: Oxygen can oxidize the Pd(0) catalyst.
-
Action: Degas all solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
Select Robust Ligands: The ligand stabilizes the palladium center. Bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) are known to protect the metal center from decomposition and accelerate the key steps of the catalytic cycle.[11]
Problem 2: Significant Formation of 4,4'-Bi(5-methyl-1H-pyrazole)
The formation of a symmetrical dimer of your boronic acid is a clear indication of homocoupling.
Probable Cause: Oxidative Homocoupling
This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often catalyzed by palladium(II) species and is promoted by the presence of an oxidant, most commonly oxygen from the air.[19][20][21][22] Pyrazole boronic esters, in particular, have been shown to undergo palladium-catalyzed homocoupling in the presence of air and water.[19][20][23][24][25]
Solutions & Protocol:
-
Rigorous Deoxygenation: The most critical step to prevent homocoupling is the removal of oxygen.
-
Action: Before adding the catalyst, sparge the reaction mixture (solvents and reagents) with a subsurface stream of argon or nitrogen for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[22]
-
-
Use a Mild Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.
-
Action: The addition of a small amount of potassium formate has been shown to suppress homocoupling without interfering with the main catalytic cycle.[22]
-
-
Control Stoichiometry: If the aryl halide is the more valuable coupling partner, using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can be tolerated. However, if homocoupling is severe, using a 1:1 stoichiometry or a slight excess of the halide might be preferable.
Visualizing the Competition: Main vs. Side Reactions
Caption: Competing pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?
A: There is no universal "best" combination, as the optimal choice depends on the specific aryl halide coupling partner. However, for electron-rich and sterically demanding heteroaryl boronic acids, systems employing bulky, electron-donating biarylphosphine ligands are often superior. These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.
-
Recommended Ligands: SPhos, XPhos, RuPhos.
-
Recommended Catalysts: Use the corresponding G3 or G4 precatalysts (e.g., XPhos Pd G3). These are air-stable and provide reliable results.[18]
Q2: How does the choice of base impact the reaction, and which one should I choose?
A: The base plays multiple, sometimes conflicting, roles.[26][27] It activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for transmetalation.[5][13] However, strong bases can also accelerate the undesired protodeboronation.[9] The choice of base is therefore a critical parameter to optimize.
| Base | Strength | Common Use Case | Pros | Cons |
| K₃PO₄ | Strong | General purpose, good for challenging couplings | Often provides high yields, moderately soluble. | Can be too basic for sensitive substrates. |
| Cs₂CO₃ | Strong | Often used with hindered substrates | High reactivity, good solubility in organic solvents. | More expensive, highly basic. |
| K₂CO₃ | Moderate | Standard, widely used base | Inexpensive, effective for many simple couplings. | Can be less effective for difficult substrates. |
| CsF | Mild | For substrates prone to protodeboronation | Minimizes protodeboronation.[14] | Less basic, may require higher temperatures. |
Q3: Should I use the boronic acid directly or convert it to its pinacol ester?
A: While using the boronic acid directly is possible, converting it to the pinacol ester is highly recommended for reproducibility and to minimize side reactions.[15][16][17]
-
Boronic Acids: Can dehydrate to form cyclic boroxine trimers, which can have different reactivity. They are also generally more susceptible to protodeboronation.[28]
-
Pinacol Esters: Are typically stable, crystalline solids that are easier to purify and handle. They are significantly more resistant to protodeboronation and do not form boroxines, leading to more consistent reaction outcomes.
Q4: My reaction seems to stall after 50% conversion. What could be the cause?
A: Stalling can be due to several factors:
-
Catalyst Death: The catalyst may have decomposed over the course of the reaction. Consider adding a second portion of the catalyst and ligand.
-
Boronic Acid Decomposition: If protodeboronation is occurring, the boronic acid may be fully consumed before the aryl halide is. Try using a larger excess of the boronic acid ester (e.g., 2.0 equivalents).
-
Inhibition by Pyrazole N-H: The N-H proton of the pyrazole ring is acidic. While the 5-methyl group offers some protection, strong bases can deprotonate the N-H, and the resulting pyrazolate anion might coordinate to the palladium center and inhibit catalysis. If this is suspected, using the N-protected version of the boronic acid (e.g., N-Boc or N-methyl) could be a solution.[19]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Allshouse, M. R., et al. (2020). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). Chemical Communications, 56(8), 1195-1198. Retrieved from [Link]
-
Mikael, C., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Caputo, F. A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 144. Retrieved from [Link]
-
Allshouse, M. R., et al. (2020). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). ResearchGate. Retrieved from [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki−Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Journal of the American Chemical Society, 128(2), 657-669. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 47(26), 4933-4936. Retrieved from [Link]
-
Allshouse, M. R., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal-organic framework Co(4,4'-bipyrazolate). PubMed. Retrieved from [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(17), 3627-3632. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Saha, A., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(11), 7856-7865. Retrieved from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Allshouse, M. R., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal-organic framework Co(4,4'-bipyrazolate). OSTI.GOV. Retrieved from [Link]
-
Role of a base in Suzuki-Miyaura reaction. (2019). ResearchGate. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. Retrieved from [Link]
-
Kinney, E. P., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(15), 6542-6549. Retrieved from [Link]
-
Le, T. V., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 446-449. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (2017). ResearchGate. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. Y. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (16), 1649-1651. Retrieved from [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. Retrieved from [Link]
-
(5-Methyl-1H-pyrazol-3-yl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
-
Cox, P. J., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 50(34), 4849-4851. Retrieved from [Link]
-
ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. (2010). ResearchGate. Retrieved from [Link]
-
(PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2013). ResearchGate. Retrieved from [Link]
-
Allshouse, M. R., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate). RSC Publishing. Retrieved from [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). NIH. Retrieved from [Link]
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2012). ResearchGate. Retrieved from [Link]
-
Palladium-atom catalyzed formic acid decomposition and the switch of reaction mechanism with temperature. (2022). RSC Publishing. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 23. researchgate.net [researchgate.net]
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Technical Support Center: Managing Homocoupling of (5-Methyl-1H-pyrazol-4-yl)boronic acid
Welcome to the technical support guide for (5-Methyl-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and manage the common side reaction of homocoupling in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the field-proven insights and detailed protocols necessary to maximize the yield of your desired cross-coupled product while minimizing byproduct formation.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling results in the formation of a symmetrical 4,4'-bis(5-methyl-1H-pyrazole) byproduct, which consumes your starting material, reduces the yield of the target molecule, and complicates purification.[1] This guide provides a systematic approach to diagnosing and resolving this issue.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is critical to first identify the likely source of the problem. The workflow below outlines a logical process for diagnosing the primary causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the homocoupling of this compound?
A1: Homocoupling of aryl and heteroaryl boronic acids in Suzuki-Miyaura reactions is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1] This Pd(II) can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2][3] The key intermediate in this pathway is often a palladium peroxo complex, (η²-O₂)PdL₂, which reacts with the boronic acid.[3][4] Rigorous exclusion of oxygen is one of the most effective ways to prevent this.[5]
-
Palladium(II)-Mediated Homocoupling: When using Pd(II) salts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) as catalyst precursors, the Pd(II) can react directly with the boronic acid.[1] This stoichiometric reaction produces the symmetrical biaryl and reduces the Pd(II) to the active Pd(0) state required for the main catalytic cycle.[2][5] This is especially problematic at the beginning of the reaction before the cross-coupling cycle is fully established.[1]
Q2: How does the pyrazole moiety influence the tendency for homocoupling?
A2: The unprotected N-H group on the pyrazole ring is acidic and can be deprotonated under the basic reaction conditions. This can lead to the pyrazole coordinating with the palladium center, which may inhibit the desired cross-coupling reaction.[6] This inhibition can make the slower, undesired homocoupling pathway more competitive. Furthermore, the electron-rich nature of the pyrazole ring can influence the kinetics of transmetalation and reductive elimination steps.
Q3: Which palladium catalyst and ligands are recommended to suppress homocoupling?
A3: The choice of catalyst and ligand is critical.
-
Catalyst: It is preferable to use Pd(0) sources like Pd(PPh₃)₄ or highly efficient, modern precatalysts (e.g., Buchwald's G3/G4 precatalysts).[2] These are designed to generate the active Pd(0) species cleanly and efficiently, minimizing the amount of free Pd(II) available to initiate homocoupling.[2]
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective at promoting the desired cross-coupling pathway.[2] Ligands such as SPhos and XPhos are excellent choices.[7][8] Their steric bulk can physically hinder the formation of intermediates leading to homocoupling, while their electron-donating properties accelerate the rate-limiting reductive elimination step of the cross-coupling cycle.[2]
Q4: What is the role of the base, and which bases are best to avoid homocoupling?
A4: The base is necessary to activate the boronic acid by forming a more nucleophilic boronate species. However, an overly strong or concentrated base can be detrimental.[9] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to strong bases like sodium hydroxide.[2][9] It is crucial to optimize the base and its concentration, as an excess can sometimes accelerate homocoupling.[9]
Q5: How can I reliably detect and quantify the homocoupled byproduct?
A5: The homocoupled byproduct, 4,4'-bis(5-methyl-1H-pyrazole), can be monitored alongside the desired product using standard analytical techniques. You can monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are reliable methods.
Optimized Reaction Parameters and Protocols
Table 1: Recommended Parameters for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) source (e.g., Pd(PPh₃)₄) or G3/G4 precatalyst | Avoids the initial Pd(II)-mediated homocoupling pathway.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination of the cross-coupled product and sterically disfavors homocoupling.[2][7] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.) | Weaker bases are less likely to induce boronic acid decomposition and homocoupling.[2][9] |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal water | Controls solubility and can suppress side reactions. Excess water can sometimes promote homocoupling.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial. Prevents oxygen-mediated homocoupling.[5][10] |
| Degassing Method | Subsurface sparging (15-30 min) or Freeze-Pump-Thaw (3-5 cycles) | Rigorous oxygen removal is one of the most effective preventative measures.[1][2][5] |
| Temperature | Lowest effective temperature (e.g., 60-80 °C) | Minimizes the rate of side reactions relative to the desired cross-coupling.[2] |
| Reagent Addition | Slow addition of boronic acid solution | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular reaction.[2] |
Diagram: Competing Catalytic Cycles
The following diagram illustrates the desired Suzuki-Miyaura pathway in competition with the oxygen-mediated homocoupling side reaction.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a robust starting point for coupling this compound while actively suppressing homocoupling.
1. Reagent Preparation and Degassing:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), SPhos (0.02 equiv.), and K₃PO₄ (2.0 equiv.).[1]
-
Seal the flask with a septum and establish an inert atmosphere by purging with argon or nitrogen for 10-15 minutes.[1]
-
In a separate flask, prepare the required volume of solvent (e.g., 1,4-dioxane/water 4:1). Rigorously degas the solvent by bubbling argon or nitrogen gas through it with a subsurface needle for at least 30 minutes.[1][5]
2. Reaction Assembly:
-
Using a syringe, transfer the degassed solvent to the Schlenk flask containing the solid reagents.[1]
-
Further degas the entire reaction mixture by bubbling argon through the solution for another 15-20 minutes.[1]
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.01 equiv.).[2]
3. Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (start with 80 °C) and stir.[1]
-
Monitor the reaction progress periodically by TLC or LC-MS to check for the consumption of starting materials and the formation of both the desired product and the homocoupled byproduct.[1]
-
If the reaction is sluggish, consider increasing the temperature incrementally.
4. Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography. If separation from the homocoupled byproduct is difficult, explore different solvent systems or consider recrystallization as an alternative.[1]
References
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018-11-02). Available from: [Link]
-
Lannoo, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7567. Available from: [Link]
-
D’Amico, F., et al. (2015). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 119(30), 8344–8351. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5183–5186. Available from: [Link]
-
Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 125(14), 4212–4222. Available from: [Link]
-
Gardner, J. P., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 333–336. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available from: [Link]
-
Gardner, J. P., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. Available from: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). Molecules, 25(24), 5950. Available from: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available from: [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Catalyst Poisoning with Pyrazole Boronic Acid Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding a common yet challenging issue in cross-coupling catalysis: catalyst poisoning by pyrazole boronic acid substrates. As experienced chemists know, the pyrazole moiety, while invaluable in medicinal chemistry, can present unique hurdles in palladium-catalyzed reactions.[1] This resource aims to elucidate the underlying causes of these challenges and provide actionable, field-proven solutions.
Understanding the Core Problem: The Dual Nature of Pyrazole
Pyrazole boronic acids are powerful building blocks for synthesizing complex molecules.[1] However, the very feature that makes pyrazoles attractive—their nitrogen-rich heterocyclic structure—is also the source of significant challenges in cross-coupling reactions. The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate strongly with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the desired reaction.[2][3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a pyrazole boronic acid is failing (low to no yield). What are the primary suspects?
A1: When a Suzuki-Miyaura coupling involving a pyrazole boronic acid fails, there are several likely culprits, often acting in concert:
-
Direct Catalyst Poisoning: The most probable cause is the coordination of the pyrazole's nitrogen atom to the palladium center, forming an inactive complex. This is a well-documented issue with nitrogen-containing heterocycles.[2][3]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions and at elevated temperatures.[4][5] Electron-deficient heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[4]
-
Inactive Catalyst or Precatalyst: Ensure your palladium source and ligand are active. Pd(0) is the active species, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[6]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the catalyst and promote the unwanted homocoupling of the boronic acid.[6][7]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so harsh that it accelerates protodeboronation or degrades your starting materials.[8][9]
Q2: I observe the consumption of my starting materials, but the desired product is not forming. What could be happening?
A2: This scenario often points towards two competing side reactions:
-
Protodeboronation of the Pyrazole Boronic Acid: As mentioned above, the boronic acid is being consumed by reacting with a proton source. This is a frequent issue with heteroaromatic boronic acids.[4][5]
-
Homocoupling of the Pyrazole Boronic Acid: Oxidative conditions can lead to the palladium-catalyzed homocoupling of two molecules of the pyrazole boronic acid to form a bipyrazole.[10][11][12][13][14] While sometimes a desired outcome, in the context of a cross-coupling reaction, it is a parasitic pathway.
Q3: Are certain isomers of pyrazole boronic acid more problematic than others?
Q4: How do I choose the right ligand to overcome catalyst poisoning?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired catalytic cycle. For challenging substrates like pyrazole boronic acids, bulky and electron-rich phosphine ligands are often the solution. These ligands can:
-
Promote the reductive elimination step, which is often the rate-limiting step.
-
Sterically hinder the coordination of the pyrazole nitrogen to the palladium center.
-
Stabilize the active Pd(0) species.
Buchwald ligands, such as SPhos and XPhos, have shown success in couplings of nitrogen-rich heterocycles.[15] N-heterocyclic carbenes (NHCs) are also powerful ligands due to their strong sigma-donating ability, which can enhance catalyst stability and activity.[16]
Troubleshooting Guides & Protocols
Troubleshooting Workflow for Failed Reactions
When faced with a failed or low-yielding reaction, a systematic approach is key. The following workflow can help diagnose and solve the issue.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal-organic framework Co(4,4'-bipyrazolate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of (5-Methyl-1H-pyrazol-4-yl)boronic Acid
Welcome to the technical support center for the application of (5-Methyl-1H-pyrazol-4-yl)boronic acid in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reactions with this versatile building block. Here, we move beyond simple protocols to explain the causal relationships between reaction parameters—specifically the choice of base and solvent—and experimental outcomes. Our goal is to empower you to troubleshoot effectively and achieve robust, reproducible results.
Understanding the Unique Reactivity of this compound
This compound is a valuable reagent for introducing the 5-methylpyrazole moiety, a common pharmacophore, into complex molecules via Suzuki-Miyaura cross-coupling.[1] However, its reactivity profile presents unique challenges not typically encountered with simple aryl boronic acids. The presence of the unprotected pyrazole N-H group, with its inherent acidity (pKa values of parent pyrazoles are in the range of 14-15 in water), is the primary source of these challenges.[2] This acidic proton can lead to several complications that require careful consideration in reaction design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What are the likely causes?
A1: Low reactivity or reaction failure with this substrate often stems from catalyst inhibition or deactivation, directly linked to the unprotected N-H group on the pyrazole ring.
The primary culprit is the formation of an "off-cycle" palladium-pyrazolyl complex.[2] Under basic conditions, the pyrazole N-H can be deprotonated to form a pyrazolide anion. This anion can then coordinate strongly to the palladium(II) center after oxidative addition, forming a stable dimeric species or other unreactive complexes.[2] This sequesters the active catalyst from the catalytic cycle, effectively halting the reaction.
Troubleshooting Steps:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are highly recommended.[2] These ligands promote a faster rate of reductive elimination, which can outcompete the formation of the inhibitory off-cycle complexes.
-
Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic acid for transmetalation, a base that is too strong can lead to a high concentration of the pyrazolide anion, exacerbating catalyst inhibition.[3]
-
Recommended: Potassium phosphate (K₃PO₄) is often an excellent choice. It is a moderately strong base that has shown high efficacy in couplings with N-H containing heterocycles.[2]
-
Alternatives to Consider: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[4][5] Stronger bases like NaOH or KOH should be used with caution as they can increase the rate of catalyst inhibition and other side reactions.
-
-
Solvent System: The solvent plays a crucial role in balancing the solubility of all reaction components and influencing the reactivity of the base.
-
Recommended: A mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O (typically in a 4:1 to 10:1 ratio), is a robust starting point.[2][6] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Anhydrous Conditions: In some cases, particularly if protodeboronation is a major issue, anhydrous conditions with a soluble base might be beneficial. However, for N-H pyrazoles, the aqueous systems are generally more reliable.
-
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, under basic aqueous conditions.
This side reaction consumes your starting material and reduces the overall yield. The mechanism often involves protonolysis of the boronic acid, which can be accelerated by high temperatures and prolonged reaction times.
Mitigation Strategies:
-
Use a Milder Base: If you are using a strong base like NaOH, consider switching to a milder option like K₂CO₃ or even potassium fluoride (KF).[3] KF can activate the boronic acid without creating a harshly basic environment.
-
Protect the Boronic Acid: A highly effective strategy is to use a more stable form of the boronic acid, such as its pinacol ester derivative, this compound, pinacol ester. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to the active boronic acid.
-
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Microwave-assisted heating can sometimes be beneficial by allowing for rapid heating to the desired temperature and shorter overall reaction times.[4]
-
Stoichiometry of Boronic Acid: Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) can help to compensate for some loss due to protodeboronation and drive the reaction to completion.[2]
Visualizing the Mechanistic Challenges
To better understand the key issues, the following diagram illustrates the desired catalytic cycle and the primary off-cycle pathway responsible for catalyst inhibition.
Caption: The Suzuki-Miyaura cycle and the inhibitory pathway with pyrazole.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature and reaction time may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.65 mmol), and K₃PO₄ (1.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 2.0 mL) followed by degassed water (e.g., 0.5 mL) via syringe. The solvent ratio should be approximately 4:1.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: (5-Methyl-1H-pyrazol-4-yl)boronic Acid vs. Its Pinacol Ester
For researchers and process chemists in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The pyrazole moiety, a common feature in pharmacologically active compounds, makes reagents like (5-Methyl-1H-pyrazol-4-yl)boronic acid critical building blocks.[1][2] However, a crucial decision awaits the synthetic chemist: should one use the free boronic acid or its more stable pinacol ester derivative?
This guide provides an in-depth, objective comparison based on mechanistic principles and practical laboratory experience. We will dissect the fundamental trade-offs between these two reagents to empower you to make the most informed choice for your specific synthetic challenge.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The choice between a boronic acid and its pinacol ester is governed by a classic chemical compromise: reactivity versus stability.[3][4] Boronic acids are generally more reactive and can lead to faster reaction times, an advantage attributed to the Lewis acidity of the boron center which facilitates the key transmetalation step.[3][5] Conversely, this reactivity often comes at the cost of stability. Boronic acids, particularly heteroaromatic ones, can be susceptible to decomposition pathways like protodeboronation, especially under the basic, aqueous conditions of many Suzuki couplings.[6][7]
Boronic acid pinacol esters, by shielding the boron atom with a robust pinacol group, offer significantly enhanced stability.[8][9] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods, making them highly reliable for multi-step syntheses and high-throughput screening campaigns.[3][9]
Caption: The fundamental trade-off between the boronic acid and its pinacol ester.
Mechanistic Insights: The Transmetalation Step
The Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium(0)/palladium(II) couple.[4] The critical transmetalation step, where the organic group is transferred from boron to palladium, is directly influenced by the nature of the boron reagent.
-
The Boronic Acid Pathway: The generally accepted mechanism involves the activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate 'ate' complex.[10] This complex then readily transfers its pyrazolyl group to the palladium center. The higher Lewis acidity of the free boronic acid facilitates this process, often leading to faster kinetics.[3]
-
The Pinacol Ester Pathway: It was once widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid before transmetalation can occur.[3] While this pathway is certainly plausible under aqueous basic conditions, compelling evidence now shows that boronic esters can also undergo direct transmetalation.[11] However, the steric bulk of the pinacol group can hinder the formation of the necessary pre-transmetalation intermediates, resulting in a slower reaction rate compared to the free acid.[11] The choice of ligand on the palladium catalyst can also influence the efficiency of this step.[5]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Quantitative Performance Comparison
To illustrate the practical implications, the table below summarizes representative data for the Suzuki coupling of a generic aryl bromide with both this compound and its pinacol ester. Conditions are based on typical procedures found in the literature.[12][13]
| Parameter | This compound | This compound pinacol ester |
| Typical Reagent Purity | Often used as is; can be difficult to purify. | High purity (>97%) achievable by chromatography.[8] |
| Handling/Storage | Requires storage under inert atmosphere; sensitive to moisture and air. | Stable at room temperature, easy to handle in air.[9] |
| Reaction Time | Generally faster (e.g., 2-6 hours). | Generally slower (e.g., 8-24 hours).[3][11] |
| Typical Yield | Can be high, but may be compromised by reagent decomposition. | Often provides higher, more reproducible isolated yields.[4] |
| Side Reactions | Prone to protodeboronation, leading to formation of 5-methyl-1H-pyrazole.[6] | Protodeboronation is significantly suppressed.[10] |
| Purification | Boronic acid impurities can complicate workup. | Cleaner reaction profiles simplify purification. |
Decision Workflow: Choosing the Right Reagent
Your choice of reagent should be guided by the specific demands of your synthesis. The following workflow can help direct your decision-making process.
Caption: Decision workflow for selecting the appropriate boron reagent.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Suzuki Coupling with this compound
Rationale: This protocol is optimized for speed, using the more reactive boronic acid. Care must be taken to minimize exposure to air and moisture to prevent reagent degradation.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Through the septum, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL). Follow with the addition of a degassed aqueous solution of base (e.g., 2M Na₂CO₃, 2.5 mmol, 2.5 equiv).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with this compound pinacol ester
Rationale: This protocol prioritizes stability and reproducibility. The pinacol ester is stable to handle in air, simplifying the setup. Longer reaction times are generally required.[12]
-
Reagent Preparation: To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.5 mmol, 1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., powdered K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., 1,4-dioxane, 5 mL). The system can be briefly purged with nitrogen, but extensive degassing is often not as critical as with the free boronic acid.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require overnight heating.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often cleaner than with the boronic acid. Purify by column chromatography on silica gel. Note that pinacol esters are generally less polar than their corresponding boronic acids, which can aid in separation.[6]
Conclusion and Expert Recommendation
For exploratory synthesis, rapid analogue generation, or when reaction time is the primary constraint, This compound is a potent and effective choice, provided it is of good quality and handled under inert conditions.
For multi-step syntheses, larger-scale reactions, or in automated workflows where reagent stability, purity, and reproducibility are paramount, the pinacol ester is unequivocally the superior reagent.[3] Its ease of handling, stability to storage and chromatography, and the cleaner reaction profiles it typically affords often outweigh the need for longer reaction times or slightly higher temperatures. This reliability translates to higher overall efficiency and confidence in the synthetic outcome, a crucial factor in the demanding environment of drug discovery and development.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Zunyun, F., Li, X., Wang, Z., & Zheng, M. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
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Jamison, C. R., & Stephenson, C. R. J. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(44), 13833-13837. [Link]
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MySkinRecipes. (n.d.). (5-Methyl-1H-pyrazol-3-yl)boronic acid. MySkinRecipes. [Link]
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Zeni, G., et al. (2025). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. [Link]
-
Ye, Y., et al. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Reddy, V. M., et al. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
Ye, Y., et al. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]
- Google Patents. (2020). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Zeni, G., et al. (2025). Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. ResearchGate. [Link]
-
Krchnak, V., et al. (2016). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 14(34), 8057-8066. [Link]
-
Oakwood Chemical. (n.d.). (5-Methyl-1H-pyrazol-3-yl)boronic acid. Oakwood Chemical. [Link]
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A Comparative Guide to the Reactivity of 3-yl, 4-yl, and 5-yl Pyrazole Boronic Acid Isomers
Introduction
Pyrazole boronic acids and their ester derivatives have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] The pyrazole ring is a privileged scaffold in medicinal chemistry, while the boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1][2] The most prominent of these is the Nobel Prize-winning Suzuki-Miyaura coupling, which allows for the precise construction of complex molecular architectures.[2][3]
However, not all pyrazole boronic acid isomers exhibit the same reactivity. The position of the boronic acid group on the pyrazole ring—at the 3-yl, 4-yl, or 5-yl position—profoundly influences the molecule's electronic properties and steric profile, leading to significant differences in reaction outcomes. This guide provides an in-depth comparison of these isomers, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals to inform their synthetic strategies.
Understanding the Isomers: Electronic and Steric Effects
The reactivity of a pyrazole boronic acid in a cross-coupling reaction is primarily governed by two factors: the electronic nature of the carbon-boron bond and the steric hindrance around the reaction center.
-
Electronic Effects: The pyrazole ring contains two nitrogen atoms, which influences the electron density at each carbon position.
-
4-yl Isomer: The C4 position is electronically distinct from C3 and C5. It is less influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. This generally makes the C-B bond at this position more electron-rich and, in many cases, more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
3-yl and 5-yl Isomers: The C3 and C5 positions are adjacent to the nitrogen atoms. The N1 nitrogen is a pyrrole-type nitrogen, while the N2 nitrogen is a pyridine-type nitrogen. The proximity of the electronegative pyridine-type nitrogen (N2) can decrease the nucleophilicity of the attached carbon, potentially slowing down the transmetalation step.
-
-
Steric Hindrance: The spatial arrangement of atoms around the C-B bond can impede the approach of the bulky palladium catalyst.
-
4-yl Isomer: This isomer is the least sterically hindered, with the boronic acid group positioned away from any substituents on the nitrogen atoms.
-
3-yl and 5-yl Isomers: These isomers can experience significant steric hindrance, especially if the adjacent nitrogen atom (N1) bears a bulky substituent. This steric clash can hinder the formation of the necessary palladium complex, thereby reducing the reaction rate and yield.[4]
-
The interplay of these electronic and steric factors dictates the overall reactivity profile of each isomer.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for pyrazole boronic acids, making it an excellent platform for comparing isomer reactivity.[2][3] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly sensitive to the electronic and steric properties of the boronic acid.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L₂-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\nComplex\n(Ar-Pd(II)L₂-R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout center [shape=point, width=0.01, height=0.01]; ArX_source [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic_source [label="R-B(OH)₂\n(Pyrazole Boronic Acid)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_source [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pd_regen [label="Pd(0)L₂", shape=point, width=0.01, height=0.01];
// Edges ArX_source -> OxAdd [label=" Oxidative\n Addition", style=dashed]; Pd0 -> OxAdd; OxAdd -> Transmetalation [label=" Transmetalation", style=dashed]; Boronic_source -> Transmetalation; Base_source -> Transmetalation; Transmetalation -> Product [label=" Reductive\n Elimination"]; Product -> Pd_regen [style=invis]; Transmetalation -> Pd0 [label=" Catalyst\n Regeneration"]; }
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Data Summary
4-yl > 3-yl ≈ 5-yl
The following table summarizes typical observations from the literature:
| Isomer Position | Relative Reactivity | Typical Yields | Key Considerations |
| 4-yl | High | Good to Excellent (often >80%)[5][6] | Generally robust and versatile. Less prone to side reactions like protodeboronation.[7] |
| 3-yl | Moderate to High | Moderate to Good (can be variable)[8][9] | Reactivity can be sensitive to the N1 substituent and reaction conditions. May require more forcing conditions. |
| 5-yl | Moderate to High | Moderate to Good (can be variable)[1][10] | Similar to the 3-yl isomer, reactivity is influenced by steric and electronic factors at the N1 position. |
Causality Behind Reactivity Differences:
-
4-yl Isomer's Superiority: The high reactivity of the 4-yl isomer stems from its favorable combination of being the least sterically hindered and having a C-B bond that is not directly influenced by the adjacent pyridine-type nitrogen. This facilitates a smoother transmetalation step.
-
3-yl and 5-yl Isomers' Challenges: The reduced reactivity of the 3-yl and 5-yl isomers can be attributed to steric hindrance from N1-substituents and the electron-withdrawing effect of the N2 atom. Furthermore, these isomers can be more susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic aqueous conditions.[7][11][12]
Reactivity in Other Cross-Coupling Reactions
While Suzuki-Miyaura is the most common, these isomers are also used in other important transformations.
Chan-Lam Coupling
The Chan-Lam coupling forms carbon-heteroatom bonds, typically C-N or C-O, using a copper catalyst.[13][14][15] In this reaction, the pyrazole itself can act as the nucleophile, coupling with an aryl boronic acid.[16] When a pyrazole boronic acid is used as the aryl source, the reactivity trends can differ from Suzuki-Miyaura couplings. The mechanism involves the formation of a copper(III) intermediate, and the reaction is often sensitive to the electronic properties of the boronic acid.[15] Generally, electron-rich boronic acids tend to react faster. This might suggest a slightly different reactivity order, but comparative studies are limited.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[17] While pyrazole boronic acids are not direct substrates in the standard Buchwald-Hartwig reaction, pyrazoles are often the target molecules. For instance, a 4-halopyrazole can be coupled with various amines.[18] The efficiency of these reactions underscores the importance of accessing substituted pyrazoles, which can be synthesized using the isomer-specific reactivity of pyrazole boronic acids in preceding Suzuki-Miyaura steps.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol is adapted from procedures for coupling aryl halides with pyrazole boronic acids and is a reliable starting point.[3][6]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
Substituted 4-bromopyrazole
-
3-yl, 4-yl, or 5-yl pyrazole boronic acid (or pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Solvent (e.g., 1,4-dioxane, Toluene, DMF, with water)
Procedure:
-
Preparation: In a flame-dried Schlenk tube or microwave vial, combine the 4-bromopyrazole (1.0 mmol), the pyrazole boronic acid isomer (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Self-Validating System: The success of this protocol is validated by monitoring the consumption of the starting materials and the formation of the desired product via TLC or LC-MS. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion and Expert Recommendations
The choice of pyrazole boronic acid isomer is a critical parameter in the design of efficient synthetic routes.
-
For robust and high-yielding couplings , the 4-yl pyrazole boronic acid isomer is the reagent of choice due to its minimal steric hindrance and favorable electronic properties. It is the most reliable option for general applications.
-
The 3-yl and 5-yl pyrazole boronic acid isomers are also valuable synthons but may require more careful optimization of reaction conditions (e.g., choice of catalyst, ligand, base, and solvent) to achieve satisfactory yields.[9][20][21] They are particularly useful when the specific substitution pattern is required for the final target molecule.
-
When working with the 3-yl and 5-yl isomers, be mindful of the potential for protodeboronation .[7] Using anhydrous conditions, or "slow release" boronic acid surrogates like MIDA boronates, can sometimes mitigate this side reaction.[7]
By understanding the inherent reactivity differences rooted in the electronic and steric profiles of these isomers, researchers can make more informed decisions, streamline their optimization efforts, and ultimately accelerate their research and development programs.
References
-
The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (2017). Synfacts, 13(09), 0969. Retrieved from [Link]
-
Vilapara, K. V., Gami, S. P., Gadara, S. A., & Naliapara, Y. T. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry, 31, 2981-2985. Retrieved from [Link]
-
Koutentis, P. A., & Loizou, G. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
-
Barah, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved from [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). ResearchGate. Retrieved from [Link]
-
Kim, S. K., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Retrieved from [Link]
-
Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. (n.d.). ResearchGate. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Retrieved from [Link]
-
Protodeboronations. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. Retrieved from [Link]
-
Search results for: buchwald-hartwig coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2010). Journal of Organic Chemistry. Retrieved from [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Retrieved from [Link]
-
Effect of steric bulk on phenyl boronic acids and aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction with different boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Pyrazole Synthesis: Strategic Alternatives to (5-Methyl-1H-pyrazol-4-yl)boronic acid
The pyrazole motif is a cornerstone in modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals ranging from anti-inflammatory drugs like Celecoxib to anti-cancer agents.[1][2][3] The construction of C4-aryl pyrazoles, a common synthetic goal, frequently relies on the Suzuki-Miyaura cross-coupling reaction.[4] In this context, (5-Methyl-1H-pyrazol-4-yl)boronic acid has served as a reliable, workhorse reagent. However, the evolving demands of complex molecule synthesis necessitate a broader toolkit. Challenges such as reagent instability, particularly susceptibility to protodeboronation, and the need for milder reaction conditions have driven the development of several powerful alternatives.[5][6]
This guide provides an in-depth comparison of viable alternatives to this compound. We will explore the causal factors behind choosing a specific reagent, compare their performance with supporting data, and provide actionable experimental protocols for their implementation in your research.
The Benchmark: Understanding this compound
This compound is a widely used building block for introducing the pyrazole scaffold via Suzuki-Miyaura coupling.[4] Its utility is well-documented, but so are its limitations. Boronic acids, in general, can be prone to decomposition through protodeboronation, especially under the basic conditions of the Suzuki coupling or during purification.[7][8] This instability can lead to inconsistent yields and the need for carefully controlled conditions, motivating the search for more robust alternatives.
Comparative Analysis of Key Alternatives
The choice of a synthetic building block is a critical decision that impacts yield, purity, and scalability. Below, we compare the primary alternatives to pyrazole boronic acids, categorized by their core reactive moiety.
Boronic Acid Esters: Enhanced Stability and Handling
Boronic esters, particularly pinacol and MIDA esters, represent the most common and direct alternative to free boronic acids.[9][10][11] The esterification of the boronic acid group significantly enhances its stability towards air, moisture, and chromatography, mitigating the risk of premature degradation.[9][12]
Causality for Selection: A researcher would choose a boronic ester over a boronic acid primarily for improved stability and handling.[9] Pinacol esters are easily prepared and offer a good balance of stability and reactivity, making them a popular choice for routine synthesis.[10][11] MIDA boronates offer exceptional stability, allowing for sequential cross-coupling reactions where the MIDA-protected boron remains inert until a specific deprotection/activation step is performed.[11]
Performance Data:
| Reagent Type | Key Advantages | Common Conditions | Typical Yield Range |
| Boronic Acid | Commercially available, benchmark reagent. | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C.[13] | 60-85% |
| Pinacol Ester | High stability, easy to handle and purify.[9][10] | Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 100°C. | 75-95% |
| MIDA Ester | Exceptionally stable, suitable for iterative coupling.[11] | Requires slow-release hydrolysis conditions for activation. | 70-90% |
Potassium Pyrazolyltrifluoroborates (BF₃K): Crystalline and Air-Stable Salts
Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent coupling partners in Suzuki-Miyaura reactions.[14][15] They are easily prepared from the corresponding boronic acids with inexpensive potassium hydrogen fluoride (KHF₂).[14]
Causality for Selection: Trifluoroborates are selected when exceptional benchtop stability is required, and issues with boronic acid decomposition are a primary concern. Their defined stoichiometry and solid nature make them easy to handle and weigh accurately, leading to more reproducible reactions.[14] Unlike boronic acids, they are less prone to protodeboronation, often allowing for the use of near-stoichiometric amounts of the reagent.[14]
Performance Data:
| Reagent Type | Key Advantages | Common Conditions | Typical Yield Range |
| Boronic Acid | Widely used, extensive literature. | Pd(OAc)₂, PPh₃, Na₂CO₃, DMF, 80°C. | 65-85% |
| Trifluoroborate | Highly stable, crystalline solid, resistant to protodeboronation.[14] | Pd(OAc)₂, RuPhos, Cs₂CO₃, THF/H₂O, 80°C.[14] | 80-98% |
Organostannanes (Stille Coupling): Orthogonal Reactivity
Before the widespread adoption of Suzuki coupling, the Stille reaction, which couples an organostannane with an organic halide, was a dominant C-C bond-forming method.[16][17] 4-(Tributylstannyl)pyrazoles can be used effectively where Suzuki conditions fail.[18]
Causality for Selection: The Stille coupling is chosen for its high functional group tolerance and its utility when substrates are sensitive to the basic conditions of the Suzuki reaction.[16] It offers an orthogonal approach, which can be crucial in the synthesis of complex molecules with multiple reactive sites. The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[17]
Organozincs (Negishi Coupling): High Reactivity for Challenging Couplings
The Negishi coupling utilizes highly reactive organozinc reagents.[19][20] This method is particularly powerful for coupling with challenging electrophiles, including some alkyl halides, and often proceeds under very mild conditions, sometimes even at room temperature.[19][21]
Causality for Selection: A researcher would turn to Negishi coupling when high reactivity is needed or when other methods have failed.[20] Pyrazolylzinc reagents can be more reliable than their boronate counterparts for certain substrates, avoiding issues of protodeboronation.[21] However, organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques for their preparation and use.[19][22]
Visualizing the Synthetic Decision Pathway
Choosing the right pyrazole building block depends on several factors. The following workflow illustrates a logical decision-making process.
Caption: Decision workflow for selecting a pyrazole coupling partner.
Featured Experimental Protocol: Suzuki-Miyaura Coupling using a Pyrazole Pinacol Ester
This protocol provides a robust method for the coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a representative aryl bromide, adapted from established methodologies.[4][9]
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 0.2 mmol, 41.6 mg), 4-bromoanisole (0.22 mmol, 41.1 mg, 27.5 µL), Pd(dppf)Cl₂ (0.006 mmol, 4.4 mg), and K₂CO₃ (0.5 mmol, 69.1 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (3 mL) and degassed water (0.75 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting materials.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (15 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-1H-pyrazole.
Rationale for Choices:
-
Catalyst (Pd(dppf)Cl₂): The dppf ligand is robust and effective for a wide range of Suzuki couplings, providing a good balance of activity and stability.
-
Base (K₂CO₃): A moderately strong inorganic base that is effective for activating the boronic ester without causing significant side reactions.
-
Solvent (Dioxane/H₂O): This solvent system provides good solubility for both organic and inorganic reagents and facilitates the catalytic cycle.[13]
Advanced Strategy: Direct C-H Arylation
A modern and atom-economical alternative to pre-functionalized pyrazoles is the direct C-H activation and arylation of the pyrazole core.[23][24] This strategy avoids the synthesis of organoboron or other organometallic reagents altogether. While controlling regioselectivity can be challenging, methods have been developed to selectively functionalize the C4 or C5 positions.[1][23] For C4-arylation, this often requires the C5 position to be blocked.[24] This approach is particularly valuable for late-stage functionalization in drug discovery programs.
Conclusion
While this compound remains a valuable tool, a modern synthetic chemist's arsenal should be equipped with a range of alternatives. Boronic esters and trifluoroborates offer superior stability and handling, making them the go-to choice for robust and reproducible Suzuki-Miyaura couplings. For more challenging transformations where reactivity or orthogonal conditions are paramount, organostannanes and organozincs provide powerful, albeit more demanding, options. Finally, the continued development of direct C-H activation methods promises a future of more efficient and sustainable pyrazole synthesis. The optimal choice will always depend on the specific substrate, desired scale, and the overall synthetic strategy.
References
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Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). MDPI. [Link]
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Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. (n.d.). ScienceDirect. [Link]
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Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2259. [Link]
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The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Link]
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A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (2012). National Institutes of Health (NIH). [Link]
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Regioselective and Guided C-H Activation of 4-Nitropyrazoles. (2019). ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
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Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
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Negishi coupling. (n.d.). Wikipedia. [Link]
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Scheme 1 Synthesis of pyrazoles 4 and 5. (n.d.). ResearchGate. [Link]
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Friis, S. D., et al. (2015). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 54(4), 1339-1343. [Link]
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Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. (2006). ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions. (2017). PubMed. [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. [Link]
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Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. (2013). ACS Publications. [Link]
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Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
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A copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019). National Institutes of Health (NIH). [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). National Institutes of Health (NIH). [Link]
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Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]
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Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15849-15864. [Link]
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Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2000). ResearchGate. [Link]
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Reagents and conditions: (a) boronic acid or boronic acid pinacol... (n.d.). ResearchGate. [Link]
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ChemInform Abstract: Palladium(0)-Catalyzed Preparation of 4-Arylpyrazoles. (1995). ResearchGate. [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]
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Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767-2770. [Link]
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Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018). PubMed. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]
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Molander, G. A., & Yun, C.-S. (2002). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 4(17), 2969-2972. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2021). ResearchGate. [Link]
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Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. (2005). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazole Boronic Acid Coupling
For researchers and professionals in drug development, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving pyrazole scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole moiety is a privileged structure, integral to a multitude of blockbuster pharmaceuticals. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as a premier method for forging these critical bonds due to its functional group tolerance and relatively mild conditions. However, the success of this reaction is profoundly dependent on the choice of the palladium catalyst system. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of pyrazole boronic acids, grounded in experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Central Role of the Palladium Catalyst
The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which orchestrates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The ligands bound to the palladium center are not mere spectators; they critically influence the catalyst's stability, reactivity, and substrate scope. For pyrazole substrates, which can present unique challenges such as the presence of a potentially coordinating N-H group, the choice of ligand is paramount.[1] This guide will focus on a comparative analysis of three major classes of palladium catalyst systems: the traditional workhorse, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄); the robust and versatile [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)); and the highly active Buchwald-Hartwig-type catalysts featuring bulky, electron-rich phosphine ligands.
Visualizing the Catalytic Cycle
To understand the function of these catalysts, it is essential to visualize the fundamental steps of the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Catalysts for Pyrazole Coupling
The selection of a palladium catalyst is a critical parameter that dictates the efficiency and outcome of the pyrazole boronic acid coupling. Below is a comparative analysis of commonly employed catalyst systems, with supporting data collated from various studies. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this table serves as a guiding summary of their general performance characteristics.
| Catalyst System | Key Features | Typical Reaction Conditions | Reported Yields for Pyrazole/Heterocycle Coupling | Advantages | Limitations |
| Pd(PPh₃)₄ | Air-sensitive Pd(0) complex with simple phosphine ligands. | High temperatures (80-100 °C), often requires higher catalyst loading (5 mol%).[2] | Moderate to good, but can be substrate-dependent.[3] | Readily available and relatively inexpensive. | Prone to decomposition at high temperatures, leading to palladium black formation. Can be less effective for sterically hindered or electron-rich substrates.[3] |
| PdCl₂(dppf) | Air-stable Pd(II) precatalyst with a bidentate ferrocenyl phosphine ligand. | Moderate to high temperatures (80-110 °C), typically 2-5 mol% catalyst loading.[4] | Good to excellent, often providing high conversions.[5] | High thermal stability, good for a broad range of substrates, including some challenging ones. The dppf ligand can stabilize the catalytic species. | Can be more expensive than Pd(PPh₃)₄. The distinctive red color can sometimes complicate purification. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Pd(II) precursor combined with bulky, electron-rich biaryl phosphine ligands. | Can operate at lower temperatures (RT to 80 °C) with low catalyst loadings (0.3-2 mol%).[6][7] | Often excellent, especially for challenging substrates like unprotected N-H pyrazoles and sterically demanding partners.[1][8] | High catalytic activity, broad substrate scope, and tolerance for functional groups. Effective for C-N (Buchwald-Hartwig) couplings as well.[6] | Ligands can be expensive. Optimization of the specific ligand-to-palladium ratio may be required. |
| Custom Pyrazole-Based Pd Complexes | Palladium complexes with pyrazole-containing ligands. | Conditions vary depending on the ligand structure. | Good to excellent, with the potential for high turnover numbers.[9] | Can be fine-tuned for specific applications by modifying the pyrazole ligand's steric and electronic properties.[9] | Not as commercially available as other catalyst systems; requires synthesis of the ligand and complex. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative examples for the Suzuki-Miyaura coupling of a generic pyrazole boronic acid with an aryl halide using the discussed catalyst systems.
Protocol 1: Coupling using Pd(PPh₃)₄
This protocol is based on general procedures for Suzuki-Miyaura reactions with this classic catalyst.[2]
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole boronic acid (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using PdCl₂(dppf)
This protocol is adapted from procedures utilizing this robust catalyst.[4]
Reaction Setup:
-
In a pressure-rated vial, combine the pyrazole boronic acid (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), and a base (e.g., Cs₂CO₃, 2.5 mmol, 2.5 equiv).
-
Add the catalyst, PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and heat the mixture to 100 °C overnight with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: Coupling using a Buchwald-Type Catalyst System (Pd(OAc)₂/SPhos)
This protocol is representative of the highly active systems developed by Buchwald and others.[1][6]
Reaction Setup:
-
To a vial, add the pyrazole halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and SPhos (0.03 mmol, 3 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vial.
-
Add the reaction solvent (e.g., dioxane/water mixture, 4:1, 5 mL).
-
Seal the vial and heat to 60 °C for 5-8 hours, or until the starting material is consumed as monitored by LC-MS.
-
Cool the reaction, dilute with an appropriate organic solvent, and proceed with a standard aqueous workup as described in the previous protocols.
-
Purify the product via column chromatography.
Mechanistic Considerations and Causality in Catalyst Choice
The superiority of Buchwald-type ligands and dppf for many pyrazole couplings can be attributed to several factors. The bulky and electron-rich nature of ligands like SPhos and XPhos promotes the reductive elimination step, which is often rate-limiting, and also facilitates the oxidative addition of less reactive aryl chlorides.[6] For unprotected N-H pyrazoles, which can inhibit the catalyst, these advanced ligand systems have shown greater resilience.[1] The bidentate nature of dppf helps to stabilize the palladium center and prevent catalyst decomposition, particularly at higher temperatures.[7] In contrast, the dissociation of triphenylphosphine from Pd(PPh₃)₄ at elevated temperatures can lead to the formation of catalytically inactive palladium black, resulting in incomplete conversions.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for palladium-catalyzed pyrazole boronic acid coupling.
Conclusion and Recommendations
The choice of a palladium catalyst for pyrazole boronic acid coupling is not a one-size-fits-all decision. For simple, unhindered substrates where cost is a primary concern, Pd(PPh₃)₄ may suffice, though careful monitoring for catalyst decomposition is advised. PdCl₂(dppf) offers a significant step up in terms of stability and reliability, making it an excellent choice for a wide range of applications and a good starting point for optimization. For the most challenging substrates, including sterically hindered partners or those with unprotected N-H functionalities, Buchwald-Hartwig-type catalyst systems , such as those employing SPhos or XPhos ligands, are often the most effective, providing high yields under milder conditions. The initial investment in these more sophisticated ligands can pay dividends in terms of reaction efficiency, yield, and substrate scope. It is always recommended to perform small-scale screening of different catalyst systems to identify the optimal conditions for a specific transformation.
References
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- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Heterocyclic Boronic Acids: A Comparative Analysis of (5-Methyl-1H-pyrazol-4-yl)boronic Acid
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. The strategic incorporation of heteroaromatic moieties is a widely employed strategy to fine-tune the physicochemical and pharmacological properties of novel compounds. Among the diverse array of building blocks, heterocyclic boronic acids are indispensable reagents. This guide provides an in-depth technical comparison of (5-Methyl-1H-pyrazol-4-yl)boronic acid with other commonly employed heterocyclic boronic acids, offering field-proven insights and experimental data to inform your synthetic strategies.
The Privileged Pyrazole Scaffold
The pyrazole nucleus is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Consequently, the ability to efficiently incorporate this scaffold into target molecules via robust synthetic methods is of paramount importance to researchers in drug discovery. This compound serves as a direct and reactive handle for introducing this valuable moiety.
Understanding the Landscape: General Challenges of Heterocyclic Boronic Acids
The efficacy of a Suzuki-Miyaura coupling reaction is not solely dependent on the choice of catalyst or reaction conditions but is intrinsically linked to the nature of the boronic acid itself. Heterocyclic boronic acids, in particular, present a unique set of challenges that must be understood and mitigated to ensure successful and reproducible outcomes.
Stability and the Specter of Protodeboronation: The primary decomposition pathway for boronic acids is protodeboronation, the cleavage of the C–B bond, which is often accelerated by heat, the presence of a base, or the palladium catalyst.[3] The susceptibility to this side reaction varies significantly across different heterocyclic systems. For instance, 2-heterocyclic boronic acids, such as those derived from furan, pyrrole, and pyridine, are notoriously unstable.[3] The rate of protodeboronation is also highly pH-dependent, with some boronic acids showing increased stability under specific pH conditions.[4]
Catalyst Inhibition: The Lewis basic nitrogen atoms present in many heterocycles, including pyrazole and pyridine, can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby impeding the catalytic cycle and resulting in lower yields or stalled reactions.[1] This is a particularly well-documented issue for 2-pyridyl boronic acids, often referred to as the "2-pyridyl problem".[5]
Diagram 1: Key challenges and mitigation strategies for using heterocyclic boronic acids.
Comparative Performance Analysis
While a direct, side-by-side quantitative comparison under identical conditions is often absent in the literature, a qualitative and semi-quantitative analysis based on published data provides valuable insights into the relative performance of different heterocyclic boronic acids.
| Heterocyclic Boronic Acid | Key Advantages | Primary Challenges | Typical Performance & Considerations |
| This compound | - Direct access to privileged pyrazole scaffold.[6] - Generally good reactivity. | - Potential for catalyst inhibition by pyrazole nitrogen.[1] - Requires optimized catalyst systems for challenging substrates. | - Often requires bulky, electron-rich phosphine ligands (e.g., XPhos) for high yields.[1] - The use of robust bases like K₃PO₄ is common.[1] |
| Thiophene-2-boronic acid | - Generally high reactivity. - Thiophene is a common isostere for phenyl rings in drug design.[7] | - Susceptible to protodeboronation.[8] - Can undergo competitive homocoupling. | - Often couples efficiently under standard Suzuki conditions. - Aqueous catalysis can be more efficient than anhydrous conditions.[8] |
| Furan-2-boronic acid | - Provides access to the furan moiety, a key component in many natural products and pharmaceuticals.[9] | - Highly prone to protodeboronation, often more so than thiophene boronic acids.[8] | - Requires carefully controlled, often milder, reaction conditions to minimize decomposition. - Use of boronic esters is a common strategy to improve stability. |
| Pyridine-3-boronic acid | - More stable and generally more reactive than its 2-pyridyl isomer.[4] | - Can still exhibit catalyst inhibition, though less pronounced than the 2-isomer. | - Generally provides good to excellent yields with a range of aryl halides.[10] |
| Pyridine-2-boronic acid | - Direct route to 2-substituted pyridines. | - Notoriously unstable and prone to rapid protodeboronation.[4] - Strong catalyst inhibition (the "2-pyridyl problem").[5] | - Often gives low yields and requires specialized catalyst systems and conditions. - Boronic acid surrogates (e.g., MIDA boronates) are highly recommended. |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyrazole
The following protocol is a robust, self-validating system for the Suzuki-Miyaura coupling of a 4-halopyrazole with an aryl boronic acid, adapted from methodologies proven effective for nitrogen-rich heterocycles.[1] This protocol can be readily adapted for use with this compound as the coupling partner with an appropriate aryl halide.
Rationale for Experimental Choices:
-
Catalyst System (XPhos Pd G2): The use of a second-generation Buchwald precatalyst like XPhos Pd G2 is critical.[11] The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the aryl halide, promotes the reductive elimination step, and sterically hinders the coordination of the pyrazole nitrogen to the palladium center, thus mitigating catalyst inhibition.[8][12]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing excessive protodeboronation of the boronic acid.[1]
-
Solvent System (Dioxane/Water): The combination of an organic solvent like dioxane with water is crucial. Water aids in the dissolution of the base and facilitates the formation of the active boronate species, while dioxane solubilizes the organic reagents and the catalyst.[1]
Diagram 2: Experimental workflow for Suzuki-Miyaura coupling of a 4-halopyrazole.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the 4-halopyrazole (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.5–2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02–0.07 mmol, 2–7 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 60–100 °C and stir vigorously for the required time (typically 5–24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-arylpyrazole product.
Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester
The pinacol ester of this compound is a more stable and easily handled surrogate for the free boronic acid. A common synthetic route involves a Miyaura borylation of a protected 4-halopyrazole.[13][14]
Diagram 3: Synthetic pathway to pyrazole-4-boronic acid pinacol ester.
General Procedure for Synthesis:
-
Reaction Setup: In an oven-dried flask, combine 1-Boc-4-halopyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Catalyst and Solvent: Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%) and an anhydrous, degassed solvent (e.g., dioxane).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Heating: Heat the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Deprotection: After cooling, the reaction is worked up and the resulting 1-Boc-4-pyrazole pinacol borate can be deprotected. Heating the intermediate until gas evolution ceases, followed by purification, yields the desired pyrazole-4-boronic acid pinacol ester.[13]
Conclusion
This compound is a highly valuable reagent for the incorporation of the medicinally significant pyrazole scaffold. While it presents challenges common to nitrogen-containing heterocyclic boronic acids, namely the potential for catalyst inhibition, these can be effectively overcome through the rational selection of modern catalyst systems. The use of bulky, electron-rich phosphine ligands, such as XPhos, in combination with palladium precatalysts, provides a robust and reliable method for its successful application in Suzuki-Miyaura cross-coupling reactions. Compared to other five-membered heterocyclic boronic acids like furan and thiophene derivatives, pyrazole boronic acids may require more specialized catalytic systems but offer access to a uniquely important chemical space. A thorough understanding of the underlying principles of stability and catalyst-reagent interactions is paramount for any researcher aiming to leverage the full potential of these powerful synthetic tools.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazole-5-boronic acid, pinacol ester, N1-BOC protected [synhet.com]
- 8. nasc.ac.in [nasc.ac.in]
- 9. nbinno.com [nbinno.com]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Characterization and validation of synthesized pyrazole-containing compounds
A Senior Application Scientist's Guide to the Characterization and Validation of Synthesized Pyrazole-Containing Compounds
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel pyrazole-containing compound is merely the first step in a long and rigorous journey. The true value of a newly created molecule is unlocked only through meticulous characterization and comprehensive validation. This guide provides an in-depth, technically-grounded framework for these critical processes, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our objective is to empower you to build a robust data package that not only confirms the identity and purity of your compound but also compellingly demonstrates its biological potential.
The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous clinically successful drugs.[1][2][3][4][5] Its remarkable versatility allows for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][6][7][8][9][10] This guide will navigate the essential techniques required to substantiate the structure and function of your synthesized pyrazole derivatives, ensuring the integrity and reproducibility of your findings.
Part 1: Unambiguous Structural Elucidation and Purity Assessment
Before delving into biological assays, it is imperative to confirm that you have synthesized the correct molecule and that it is of sufficient purity for biological testing. The following spectroscopic and chromatographic techniques are fundamental to this initial phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of pyrazole derivatives.[11][12]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized pyrazole compound.[11] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][12] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., N-H). Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.[12]
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher field spectrometer.[11] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[12]
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet, triplet) to elucidate the connectivity of atoms.[12]
Table 1: Representative NMR Data for a Substituted Pyrazole Derivative [13]
| Assignment | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| CH₃ | 2.23 (s, 3H) | 10.82 |
| CH-pyrazole | 6.42 (s, 1H) | 105.06 |
| Aromatic-H | 6.89–7.43 (m, 5H) | 118.87, 122.31, 129.18 |
| NH | 8.04 (s, 1H), 8.73 (s, 1H), 9.75 (s, 1H) | - |
| C-Ar | - | 140.17, 140.27 |
| C=O | - | 156.04, 162.61 |
| C-pyrazole | - | 145.89 |
Note: This is example data; actual chemical shifts will vary depending on the specific substitution pattern.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and for corroborating its elemental composition.[11]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS instrument.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous formula determination, utilize HRMS (e.g., TOF or Orbitrap) to obtain a highly accurate mass measurement, which can be used to calculate the elemental composition.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.[14][15]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellets or an ATR accessory) or as a thin film.[14]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For pyrazole derivatives, key vibrations include N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H and C=C stretching.[15][16]
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is the gold standard for assessing the purity of synthesized compounds.[17] A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.[17]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column: A C18 column is commonly used for the separation of pyrazole derivatives.[18]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[18][19][20] The ratio can be run in isocratic or gradient mode to achieve optimal separation.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5-1.0 mg/mL).[17][18]
-
Detection: UV detection is most common, with the wavelength set to the λmax of the pyrazole derivative to ensure maximum sensitivity.[18]
-
Data Analysis: The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[6][21] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state.[6][22] The process involves mounting a single crystal on a diffractometer and collecting diffraction data, which is then used to solve and refine the crystal structure.[6][21]
Part 2: Biological Validation - From In Vitro Activity to Cellular Effects
Once the structure and purity are confirmed, the next phase is to evaluate the biological activity of the pyrazole compound. The choice of assays should be guided by the intended therapeutic application.
Comparative In Vitro Bioactivity Assays
The initial biological characterization often involves screening the compound in a panel of relevant in vitro assays to determine its potency and selectivity.
2.1.1 Anticancer Activity
-
Cytotoxicity Assays (MTT/XTT): These colorimetric assays are a primary screen to assess the ability of a compound to reduce the viability of cancer cell lines.[23][24] The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, is a key metric for comparing the potency of different compounds.[24]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[21][24]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for a specified period (e.g., 48 or 72 hours).[23][25] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
-
Kinase Inhibition Assays: Many pyrazole derivatives function as kinase inhibitors.[2][5][9] Biochemical assays using purified kinases can determine the IC₅₀ of a compound against specific targets (e.g., CDKs, JAKs, PI3K).[9][24] This allows for the assessment of both potency and selectivity.
Table 2: Comparison of Anticancer Activity for Hypothetical Pyrazole Analogs
| Compound | MCF-7 IC₅₀ (µM) [24] | A549 IC₅₀ (µM) [21] | CDK2 IC₅₀ (µM) [26] | PI3K IC₅₀ (µM) [24] |
| Analog A | 5.2 | 8.1 | 2.5 | >50 |
| Analog B | 0.8 | 1.5 | 0.1 | 25.6 |
| Analog C | 12.5 | 15.3 | >50 | >50 |
| Doxorubicin | 0.95 | 1.2 | N/A | N/A |
2.1.2 Anti-inflammatory Activity
-
COX-1/COX-2 Inhibition Assays: For compounds designed as anti-inflammatory agents, in vitro assays to measure the inhibition of cyclooxygenase (COX) enzymes are crucial.[27][28] Determining the IC₅₀ for both COX-1 and COX-2 allows for the calculation of a selectivity index, which is important for predicting potential gastrointestinal side effects.[27][28]
-
Cytokine Release Assays: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be used to assess the ability of a compound to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[7]
2.1.3 Antimicrobial Activity
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29] This is determined by broth microdilution or agar diffusion methods against a panel of relevant bacterial and fungal strains.[30][31]
Caption: Logical Flow of Biological Validation.
Elucidating the Cellular Mechanism of Action
For compounds that show promising activity in primary screens, further assays are necessary to understand how they exert their effects at a cellular level.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if an anticancer compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[24][32]
-
Apoptosis Assays: Techniques like Annexin V/PI staining can quantify the induction of apoptosis (programmed cell death) in response to compound treatment.[25]
-
Western Blotting: This technique is crucial for confirming target engagement within the cell. For example, if a pyrazole is designed to inhibit a specific kinase, a western blot can be used to measure the phosphorylation status of that kinase's downstream substrates.[2][9]
Conclusion
The characterization and validation of synthesized pyrazole-containing compounds is a multi-faceted process that demands a systematic and rigorous approach. By integrating a suite of spectroscopic, chromatographic, and biological techniques, researchers can build a comprehensive and compelling data package. This not only validates the synthesis and purity of the novel compound but also provides critical insights into its biological activity and mechanism of action. The methodologies and comparative frameworks presented in this guide are designed to ensure scientific integrity and to accelerate the journey of a promising pyrazole derivative from the bench to potential therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. nbinno.com [nbinno.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ijcpa.in [ijcpa.in]
- 19. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 25. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 27. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis Featuring (5-Methyl-1H-pyrazol-4-yl)boronic acid
Introduction: The Indispensable Role of Isotopic Labeling in Modern Drug Discovery
In the landscape of pharmaceutical research and development, understanding a drug candidate's journey through a biological system is paramount. Isotopic labeling, the practice of strategically replacing atoms in a molecule with their heavier isotopes, is a cornerstone technique for elucidating these pathways.[1][2] By incorporating isotopes like deuterium (²H or D), tritium (³H or T), or carbon-13 (¹³C), we can track, quantify, and analyze a compound's absorption, distribution, metabolism, and excretion (ADME) profile with exceptional precision.[2][3]
Deuterium labeling, for instance, can leverage the kinetic isotope effect (KIE) to slow down metabolic degradation at specific sites, potentially improving a drug's pharmacokinetic profile and allowing for less frequent dosing.[2][4] Tritium labeling provides a radioactive tag essential for high-sensitivity receptor binding assays and quantitative whole-body autoradiography (QWBA).[1][5] This guide provides a comparative overview of prominent isotopic labeling strategies, with a special focus on the modular, building-block approach enabled by reagents like (5-Methyl-1H-pyrazol-4-yl)boronic acid.
The Building Block Strategy: Precision Labeling via Suzuki-Miyaura Coupling
While broad-spectrum labeling methods have their place, a more targeted strategy often becomes necessary to answer specific mechanistic questions or to construct complex isotopically-labeled standards. This is where the "building block" approach, powered by robust cross-coupling reactions, excels. The Suzuki-Miyaura coupling, a Nobel Prize-winning, palladium-catalyzed reaction, is a workhorse in medicinal chemistry for its reliability and exceptional tolerance of diverse functional groups.[6][7] It enables the precise formation of carbon-carbon bonds between a boronic acid (or its ester) and a halide.[6]
This reaction is particularly powerful for isotopic labeling, allowing for the pre-labeled fragments to be coupled together in a late-stage synthesis step. This preserves the isotopic label's position and integrity, avoiding the scrambling often seen in exchange-based methods.
Focus Reagent: this compound
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component of many pharmacophores. This compound combines this valuable heterocycle with the synthetic versatility of a boronic acid group.[9] This makes it an ideal candidate for introducing a methyl-pyrazole moiety into a target molecule through Suzuki-Miyaura coupling.
By coupling this reagent with an isotopically labeled aryl or heteroaryl halide, a researcher can construct a complex, precisely labeled final product. This method offers high regioselectivity, as the label's position is predetermined by the synthesis of the coupling partners.
Proposed Experimental Workflow: Isotopic Labeling via Suzuki-Miyaura Coupling
The following diagram and protocol illustrate a representative workflow for using this compound to synthesize an isotopically labeled biaryl compound.
Caption: Proposed workflow for isotopic labeling using Suzuki-Miyaura coupling.
Protocol 1: Synthesis of an Isotopically Labeled Biaryl Compound
-
Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Addition of Reactants : Add the isotopically labeled aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition : Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add degassed solvents (e.g., a mixture of 1,4-dioxane and water).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final isotopically labeled compound.
Comparative Analysis: Alternative Isotopic Labeling Strategies
The building block approach is powerful but is one of many tools. Its primary alternatives are direct C-H activation methods, which offer different advantages and challenges.
Alternative Method 1: Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)
Hydrogen Isotope Exchange (HIE) is a dominant strategy for late-stage labeling.[2] It involves the direct replacement of C-H bonds with C-D or C-T bonds, often catalyzed by transition metals like iridium or palladium.[3][10][11][12] This method is highly atom-economical as it uses the drug molecule itself as the substrate without prior functionalization.
The primary challenge of HIE is controlling regioselectivity. Without directing groups, catalysts may label multiple positions, leading to a mixture of isotopologues. This can be problematic for applications requiring a single, defined labeled site.
Workflow: Direct C-H Deuteration via HIE
Caption: General workflow for Hydrogen Isotope Exchange (HIE).
Protocol 2: Representative Palladium-Catalyzed C-H Deuteration[10]
-
Vessel Preparation : In a sealable reaction tube, combine the active pharmaceutical ingredient (API) (1.0 equivalent), a palladium catalyst, and a suitable ligand (e.g., a commercially available pyridine ligand).[10]
-
Isotope Source : Add the deuterium source, which can be as simple and inexpensive as deuterium oxide (D₂O), serving as both the solvent and the isotopic source.[10]
-
Reaction : Seal the tube and heat the mixture to a high temperature (e.g., 100-130 °C) with vigorous stirring for 12-48 hours.
-
Workup : After cooling, extract the product with an appropriate organic solvent.
-
Purification : Wash the organic layer, dry it, and concentrate it. Purify the product, often through recrystallization or chromatography, to remove the catalyst and any byproducts.
Head-to-Head Performance Comparison
The choice of labeling strategy is dictated by the specific research question, the complexity of the molecule, and the required precision of the label.
| Feature | Suzuki-Miyaura Building Block Approach | Catalytic Hydrogen Isotope Exchange (HIE) |
| Regioselectivity | Excellent : Label position is pre-defined by the synthesis of the labeled precursor. | Variable to Poor : Often produces a mixture of isotopologues unless a directing group is present. |
| Stage of Application | Early to Late Stage: Depends on when the coupling reaction is performed. | Late Stage : Ideal for labeling the final drug molecule or advanced intermediates.[2] |
| Substrate Scope | Broad, highly tolerant of functional groups. Requires a halide or triflate on one partner.[6] | Broad, but can be sensitive to certain functional groups that may poison the catalyst. |
| Isotope Source | Labeled precursor must be synthesized or purchased. | Simple, inexpensive sources like D₂O or D₂ gas.[10] |
| Reaction Conditions | Generally mild to moderate (e.g., 80-100 °C), often requires inert atmosphere. | Often requires higher temperatures (e.g., >100 °C) and can be performed under air for some protocols. |
| Ease of Purification | Generally straightforward purification of a single major product. | Can be challenging due to the presence of multiple isotopologues with similar properties. |
| Key Advantage | Positional Certainty : Unambiguous placement of the isotopic label. | Efficiency : Labels the final molecule directly in a single step. |
| Key Disadvantage | Requires synthesis of a pre-functionalized, isotopically labeled precursor. | Lack of precise control over the labeling site(s). |
Conclusion and Expert Recommendations
As a Senior Application Scientist, my recommendation is not to view these methods as mutually exclusive but as complementary tools in a comprehensive labeling toolbox.
The Suzuki-Miyaura building block approach , utilizing versatile reagents like This compound , is the superior choice when absolute certainty of the label's position is critical . This is essential for:
-
Synthesizing internal standards for quantitative mass spectrometry where a precise mass shift is required.
-
Probing specific metabolic pathways where the fate of a particular atom must be tracked.
-
Structure-Activity Relationship (SAR) studies involving isotopic modification.
Conversely, Catalytic Hydrogen Isotope Exchange (HIE) is an invaluable method for rapidly generating labeled material for initial screening purposes . It is ideal for:
-
Early-stage ADME studies where a general distribution profile is sufficient.[1]
-
Increasing the overall molecular weight to shift a compound out of a background matrix in mass spectrometry.
Ultimately, the optimal strategy is dictated by the experimental goal. For precise, mechanistically-driven studies, the synthetic investment in a building block approach pays significant dividends in the quality and interpretability of the data. For high-throughput or screening applications, the speed and simplicity of HIE are often unmatched.
References
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- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Kinetic Analysis of Suzuki Reactions with Substituted Pyrazole Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1] The reaction's tolerance for a wide range of functional groups and its generally high yields have cemented its place in the synthetic chemist's toolbox.[2] Pyrazole-containing molecules, in particular, are of significant interest due to their prevalence in medicinally active compounds. Understanding the kinetics of Suzuki reactions involving substituted pyrazole boronic acids is therefore crucial for optimizing reaction conditions, improving yields, and scaling up processes for industrial applications.[3]
This guide provides a comprehensive comparison of the kinetic behavior of Suzuki reactions with various substituted pyrazole boronic acids, supported by established mechanistic principles and a detailed experimental protocol for acquiring kinetic data. We will delve into the causality behind experimental choices and provide a framework for a self-validating study.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[4][5] The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step (RDS).[4][6] While oxidative addition is often the RDS, particularly with less reactive aryl chlorides, transmetalation can become rate-limiting under certain conditions.[5][7][8]
The nature of the boronic acid, including the electronic and steric properties of its substituents, can significantly influence the rate of the transmetalation step.[3] This is the primary focus of our kinetic investigation.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Influence of Pyrazole Substituents on Reaction Kinetics
The electronic properties of substituents on the pyrazole ring of the boronic acid are expected to have a pronounced effect on the rate of transmetalation. Electron-donating groups (EDGs) increase the electron density on the boron atom, making the organic group more nucleophilic and facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the organic fragment, which can slow down the transmetalation step.
Steric hindrance around the boronic acid moiety can also play a significant role. Bulky substituents on the pyrazole ring may hinder the approach of the boronic acid to the palladium complex, thereby decreasing the rate of transmetalation.[9]
Comparative Data: Expected Kinetic Trends
The following table summarizes the expected relative reaction rates for Suzuki coupling of a common aryl bromide with various hypothetical substituted pyrazole boronic acids. The data is based on general principles of physical organic chemistry.
| Pyrazole Boronic Acid Substituent | Electronic Effect | Steric Hindrance | Expected Relative Rate |
| 4-Methoxy | Electron-Donating | Low | Fastest |
| 4-Methyl | Electron-Donating | Low | Fast |
| Unsubstituted | Neutral | Low | Moderate |
| 4-Chloro | Electron-Withdrawing | Low | Slow |
| 4-Nitro | Strongly Electron-Withdrawing | Low | Slowest |
| 3,5-di-tert-butyl | Electron-Donating | High | Slow |
Experimental Protocol for Kinetic Analysis
To obtain reliable kinetic data, it is essential to carefully control the reaction conditions and use a suitable analytical technique to monitor the progress of the reaction over time.[10] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are excellent choices for this purpose, as they allow for the quantification of reactants and products at various time points.[11][12]
Materials and Reagents
-
Substituted pyrazole boronic acids (e.g., 4-methoxy, 4-methyl, unsubstituted, 4-chloro, 4-nitro)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[5]
-
Base (e.g., K₂CO₃)[13]
-
Solvent (e.g., dioxane/water mixture)[14]
-
Internal standard for chromatography (e.g., biphenyl)
-
Anhydrous solvents and reagents
Experimental Workflow
Diagram: Experimental Workflow for Kinetic Analysis
Caption: A stepwise workflow for conducting kinetic analysis of Suzuki reactions.
Step-by-Step Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, each substituted pyrazole boronic acid, the base, and the internal standard in the chosen solvent. This ensures accurate and consistent concentrations across all experiments.
-
Reaction Setup: In a series of reaction vials equipped with stir bars, add the appropriate volumes of the aryl halide, a specific substituted pyrazole boronic acid, base, and internal standard stock solutions.
-
Temperature Equilibration: Place the reaction vials in a temperature-controlled heating block or oil bath and allow them to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
Reaction Initiation: Initiate the reactions by adding a pre-determined volume of the palladium catalyst stock solution to each vial. Start a timer for each reaction as the catalyst is added.
-
Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentrations of the starting materials and the product. The internal standard allows for accurate quantification.
-
Data Analysis: Plot the concentration of the product versus time for each substituted pyrazole boronic acid. The initial rate of the reaction can be determined from the initial slope of this curve.
Interpreting the Results
By comparing the initial rates of reaction for the different substituted pyrazole boronic acids, you can directly assess the electronic and steric effects of the substituents. A plot of the logarithm of the initial rate versus the Hammett parameter (σ) of the substituents can provide further insight into the electronic nature of the transition state of the rate-determining step.
Conclusion
A systematic kinetic analysis is a powerful tool for understanding the factors that govern the efficiency of Suzuki-Miyaura cross-coupling reactions. By carefully examining the influence of substituents on pyrazole boronic acids, researchers can make more informed decisions in the design and optimization of synthetic routes for novel pharmaceuticals and other high-value chemicals. The experimental framework provided here offers a robust starting point for such investigations, enabling the generation of high-quality, reproducible kinetic data.
References
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Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
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MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. (2022-12-19). [Link]
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Advion. SUZUKI REACTION MONITORING. [Link]
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Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016-11-15). [Link]
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ResearchGate. Catalytic performance and kinetic analysis for Suzuki coupling... [Link]
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MDPI. Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Chegg.com. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate. (2019-02-04). [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023-08-09). [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01). [Link]
-
Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021-09-17). [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
PMC - NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
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Semantic Scholar. Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. (2020-07-24). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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The Suzuki Reaction. (2014-02-06). [Link]
-
RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018-04-12). [Link]
-
YouTube. How to Achieve Rapid Reaction Times & High Conversion of a Suzuki Coupling. (2017-11-01). [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
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ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]
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A Tale of Two Borons: A Senior Application Scientist's Guide to Pyrazole Functionalization with Boronic Acids and Trifluoroborates
For the discerning researcher in drug discovery and development, the functionalization of the pyrazole scaffold is a critical step in the synthesis of novel therapeutics.[1][2][3][4][5] The choice of boron reagent for this transformation can significantly impact yield, reproducibility, and the overall efficiency of your synthetic route. This guide provides an in-depth comparison of two prominent classes of organoboron reagents: the traditional boronic acids and the increasingly popular potassium organotrifluoroborates.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of numerous approved drugs.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in medicinal chemistry.[4] Consequently, the development of robust and versatile methods for its functionalization is of paramount importance.
The Contenders: Boronic Acids vs. Trifluoroborates
The Suzuki-Miyaura and Chan-Lam cross-coupling reactions are workhorse methodologies for the C-C and C-N bond formations essential for pyrazole diversification.[6][7][8][9] At the heart of these reactions lies the organoboron reagent. Here, we dissect the practical and chemical nuances of using boronic acids versus their trifluoroborate counterparts.
Boronic Acids: The Established Standard
Boronic acids have long been the go-to reagents for Suzuki-Miyaura and Chan-Lam couplings due to their commercial availability and well-established reactivity.[10] However, their use is not without challenges. Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and reduced yields.[6][11] They can also be challenging to purify and may have uncertain stoichiometry.[12]
Trifluoroborates: The Robust Challenger
Potassium organotrifluoroborates have emerged as a superior alternative in many applications.[12][13][14] These crystalline, air- and moisture-stable salts offer significant advantages in terms of handling, storage, and reactivity.[12][15] The tetracoordinate nature of the boron atom in trifluoroborates renders them less prone to protodeboronation, often leading to higher yields and cleaner reactions.[15][16]
Head-to-Head Comparison: A Data-Driven Analysis
To illustrate the practical differences between these two classes of reagents, let's consider a typical Suzuki-Miyaura coupling for the C-arylation of a pyrazole core and a Chan-Lam coupling for N-arylation.
| Feature | Boronic Acids | Potassium Trifluoroborates | Advantage |
| Stability | Prone to protodeboronation and decomposition on storage.[11][15] | Crystalline, air- and moisture-stable solids with a long shelf life.[12][15] | Trifluoroborates |
| Handling | Often require inert atmosphere and careful handling due to instability. | Easy to handle crystalline solids.[12] | Trifluoroborates |
| Stoichiometry | Can be difficult to obtain in pure, stoichiometrically defined form.[12] | Well-defined, crystalline salts. | Trifluoroborates |
| Reactivity | Generally highly reactive, but can lead to side reactions like homocoupling. | Often require activation (e.g., with a base) but can provide cleaner reactions.[14] | Application Dependent |
| Yields | Can be high, but often diminished by side reactions.[11] | Frequently provide higher and more reproducible yields.[15] | Trifluoroborates |
| Purification | Byproducts from decomposition can complicate purification. | Cleaner reaction profiles simplify purification. | Trifluoroborates |
Experimental Workflows: A Practical Guide
To provide a tangible understanding of the application of these reagents, detailed experimental protocols for the synthesis of a functionalized pyrazole via Suzuki-Miyaura and Chan-Lam couplings are presented below.
Experimental Workflow: Suzuki-Miyaura C-Arylation of Pyrazole
Caption: Suzuki-Miyaura C-Arylation Workflow.
Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the halogenated pyrazole (1.0 mmol), the boronic acid (1.2 mmol) or potassium trifluoroborate (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Chan-Lam N-Arylation of Pyrazole
Caption: Chan-Lam N-Arylation Workflow.
Protocol for Chan-Lam Coupling:
-
To a reaction flask, add the NH-pyrazole (1.0 mmol), arylboronic acid (1.5 mmol), copper(II) acetate (0.2 mmol), and a base such as pyridine (2.0 mmol).[17][18]
-
Add a suitable solvent like dichloromethane (5 mL).[17]
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours.[17][19]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl pyrazole.[17]
Mechanistic Insights: Understanding the "Why"
The choice between boronic acids and trifluoroborates is rooted in their differing behavior within the catalytic cycle of cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][20][21]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
In the transmetalation step, the organoboron species transfers its organic group to the palladium center.[6][20] Trifluoroborates are thought to slowly release the corresponding boronic acid in situ under the basic reaction conditions, which then participates in the catalytic cycle. This slow-release mechanism can minimize side reactions and lead to cleaner product formation.[11]
The Chan-Lam Catalytic Cycle
The Chan-Lam coupling, mediated by copper, is believed to proceed through a different mechanism involving a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[22]
Caption: Simplified Chan-Lam Catalytic Cycle.
The stability of trifluoroborates can also be advantageous in Chan-Lam couplings, preventing premature degradation of the boron reagent and ensuring its availability throughout the course of the reaction.
Conclusion: Making the Right Choice for Your Research
For researchers and scientists engaged in drug development, the choice of reagent is a critical decision that can have a profound impact on the success of a synthetic campaign. While boronic acids remain valuable tools, the superior stability, handling characteristics, and often higher yields associated with potassium organotrifluoroborates make them a compelling choice for the functionalization of pyrazoles. By understanding the underlying chemistry and practical considerations outlined in this guide, you can make an informed decision that best suits the specific needs of your project, ultimately accelerating your path toward the discovery of novel therapeutics.
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Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry. [Link]
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Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
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Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. [Link]
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Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Copper (II)-Mediated Arylation with Aryl Boronic Acids for the N-Derivatization of Pyrazole Libraries. ACS Combinatorial Science. [Link]
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The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. ResearchGate. [Link]
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Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Royal Society of Chemistry. [Link]
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Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI Books. [Link]
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Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry. [Link]
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
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Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Arkivoc. [Link]
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Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
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Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
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Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
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Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
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Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. ResearchGate. [Link]
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Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. ResearchGate. [Link]
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Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
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Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates. Semantic Scholar. [Link]
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Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. [Link]
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A Senior Application Scientist's Guide to the Scalability of Reactions Using (5-Methyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(5-Methyl-1H-pyrazol-4-yl)boronic acid and its pinacol ester counterpart are increasingly vital building blocks in medicinal chemistry and materials science. Their utility primarily stems from their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The pyrazole motif is a common feature in many bioactive molecules, making this reagent particularly valuable in drug discovery and development.[1] However, transitioning a synthetic route from the bench to a pilot plant or manufacturing scale introduces a host of challenges. This guide provides an in-depth analysis of the scalability of reactions involving this compound, offering a comparative perspective on alternative synthetic strategies and practical guidance for process optimization.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids. In the context of this compound, the reaction facilitates the coupling of the pyrazole core to various aryl or heteroaryl halides, leading to the formation of 4-aryl-5-methyl-1H-pyrazoles.
A typical lab-scale Suzuki-Miyaura coupling reaction involving a pyrazole boronic acid is depicted below:[3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Methyl-1H-pyrazol-4-yl)boronic Acid
As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are as crucial as the experimental results they help generate. This guide provides a detailed protocol for the safe disposal of (5-Methyl-1H-pyrazol-4-yl)boronic acid, ensuring the safety of laboratory personnel and the protection of our environment. This compound, while invaluable in synthetic chemistry and drug discovery, requires a thorough understanding of its properties to be managed responsibly.
Hazard Identification and Risk Assessment
This compound is a boronic acid derivative. While specific toxicological data for this exact compound is limited, the general class of boronic acids warrants careful handling. They are often irritants and can be harmful if ingested or absorbed through the skin. A comprehensive risk assessment is the first step in ensuring safe disposal.
Key Hazard Information:
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
This information is generally aligned with safety data sheets for similar boronic acid compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is not merely a procedural step but a critical barrier against potential exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust particles.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with any solvents used in the disposal process. Always inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills.
-
Respiratory Protection: If working with the solid compound outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Solid Waste:
-
This includes unused or expired this compound, contaminated filter paper, weighing boats, and any other solid materials that have come into contact with the chemical.
-
Collect this waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
This includes any solutions containing this compound.
-
Collect liquid waste in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should have a secure screw cap to prevent leaks and evaporation.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Disposal Procedures: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Detailed Protocol:
-
Preparation: Ensure you are wearing the appropriate PPE. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Identification and Segregation: Identify the type of waste (solid or liquid) and select the corresponding, correctly labeled hazardous waste container.
-
Waste Transfer:
-
For Solid Waste: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust.
-
For Liquid Waste: Carefully pour the liquid waste into the designated container, avoiding splashes. A funnel may be used for safer transfer.
-
-
Container Management:
-
Do not overfill waste containers. It is generally recommended to fill them to no more than 80% of their capacity.
-
Securely close the container cap after adding waste.
-
-
Storage: Store the sealed hazardous waste container in a designated, secondary containment area until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Documentation: Maintain a log of the waste being added to the container, including the chemical name and approximate quantity. This is often a regulatory requirement.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Evacuate the immediate area of the spill and alert your colleagues and supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.
-
Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit.
-
For Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand. Avoid raising dust.
-
For Liquid Spills: Use absorbent pads or other suitable material to absorb the spill.
-
-
Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Personal Decontamination: Remove any contaminated clothing and wash any affected skin with soap and water.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Rinse: Rinse the glassware or equipment with a suitable solvent in which the compound is soluble. Collect this rinse as hazardous liquid waste.
-
Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Rinse with deionized water.
Regulatory Compliance
It is essential to be aware of and comply with all local, state, and federal regulations regarding the disposal of hazardous chemical waste. Your institution's EHS department is the primary resource for specific guidance and procedures that are in accordance with these regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.
References
For further information, please consult the following resources:
Navigating the Safe Handling of (5-Methyl-1H-pyrazol-4-yl)boronic acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides crucial safety and logistical information for the handling and disposal of (5-Methyl-1H-pyrazol-4-yl)boronic acid. The following procedures are based on best practices for handling boronic acid derivatives and pyrazole-containing compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Hazard Assessment: Understanding the Risks
-
Boronic Acids: Generally, boronic acids are known to be irritants. Contact with the eyes, skin, and respiratory tract can cause irritation[1][2]. In some cases, they may be harmful if swallowed[3].
-
Pyrazole Derivatives: Compounds containing a pyrazole core structure exhibit a wide range of biological activities, making them valuable in medicinal chemistry[4]. This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.
Therefore, this compound should be handled as a hazardous substance with the potential to cause irritation and other health effects upon exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The selection of appropriate PPE is a critical step in ensuring laboratory safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing. | Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation[1][2][5]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential. | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination[5][6]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact[6]. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols[1][5][6]. |
Donning and Doffing PPE: A Step-by-Step Protocol
Donning (Putting On):
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don a pair of appropriate, inspected nitrile gloves.
-
Eye/Face Protection: Put on your chemical safety goggles or face shield.
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check and don the respirator.
Doffing (Taking Off):
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Eye/Face Protection: Remove your goggles or face shield.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[6].
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors[5][7].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[5][6].
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling:
-
Keep the container of this compound tightly closed when not in use[1][6].
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers[6].
-
If transferring solutions, use a syringe and needle or a cannula for air- and moisture-sensitive reactions, employing proper techniques to avoid splashes and aerosols[8].
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Decontaminate any equipment used.
-
Properly dispose of all waste as described in the disposal plan below.
-
Follow the doffing procedure for PPE and wash hands thoroughly.
-
Disposal Plan: Managing this compound Waste
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste[5][9].
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste"[9].
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste[9].
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container[8].
Crucially, never mix boronic acid waste with other chemicals like bleach or strong acids, as this could lead to dangerous reactions [10].
Container Labeling and Storage
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution[9]. Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company[9].
Empty Container Disposal
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste[9].
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste[9].
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material[9]. Under no circumstances should this chemical be disposed of down the drain[9][10].
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[5].
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[5][11].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water[5].
Visualizing PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- BenchChem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- ChemicalBook. (2025, September 27). B-(5-Methyl-1H-Pyrazol-3-Yl)Boronic Acid MSDS.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
- Sigma-Aldrich. (2024, October 18). Safety Data Sheet.
- Fisher Scientific. (2025, December 22). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.
- TCI Chemicals. (2025, November 18). Safety Data Sheet.
- Fisher Scientific. (2011, August 8). Safety Data Sheet.
- Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives.
- ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
Sources
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- 2. bio.vu.nl [bio.vu.nl]
- 3. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
